molecular formula C6H14O B072336 2,2-Dimethylbutan-1-ol CAS No. 1185-33-7

2,2-Dimethylbutan-1-ol

Cat. No.: B072336
CAS No.: 1185-33-7
M. Wt: 102.17 g/mol
InChI Key: XRMVWAKMXZNZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylbutan-1-ol is a uniquely structured primary alcohol characterized by its highly branched, neopentyl-type architecture. This sterically hindered alcohol is of significant interest in organic synthesis and materials science research. Its primary value lies in its application as a building block for the synthesis of sterically demanding ligands, polymers, and complex organic molecules. The neopentyl structure imposes significant steric constraints, which can be leveraged to influence reaction pathways, enhance thermal stability in derived polymers, and impart unique physicochemical properties to materials. Researchers utilize this compound to create bulky esters, ethers, and other derivatives that can act as probes for studying steric effects in catalysis or as modifiers for surface chemistry. Its mechanism of action in these contexts is predominantly physical and structural, where the bulky, hydrophobic dimethyl groups shield reactive centers, alter solubility parameters, and control molecular conformation. This compound is essential for investigations requiring the modulation of molecular shape and bulk to achieve specific outcomes in asymmetric synthesis, polymer chemistry, and the development of advanced materials with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMVWAKMXZNZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152139
Record name 2,2-Dimethylbutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,2-Dimethyl-1-butanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10476
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

2.78 [mmHg]
Record name 2,2-Dimethyl-1-butanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10476
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1185-33-7
Record name 2,2-Dimethyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylbutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylbutanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethylbutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIMETHYLBUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63ZRN924Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2,2-Dimethylbutan-1-ol via Grignard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylbutan-1-ol, a primary alcohol, utilizing the Grignard reaction. This classic and versatile carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, allowing for the straightforward preparation of a wide range of alcohols. This document outlines the core principles, detailed experimental protocols, and expected outcomes for this specific synthesis.

Introduction and Reaction Principle

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of a primary alcohol such as this compound, the Grignard reagent must react with formaldehyde (B43269), the simplest aldehyde. The overall transformation can be conceptually divided into two key stages:

  • Formation of the Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent, in this case, tert-butylmagnesium chloride. This is achieved by reacting tert-butyl chloride with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-halogen bond, creating the highly reactive organometallic species.

  • Reaction with Formaldehyde and Hydrolysis: The prepared tert-butylmagnesium chloride is then reacted with formaldehyde. The nucleophilic tert-butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup (hydrolysis) protonates the alkoxide to yield the final product, this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound via the Grignard reaction. It is adapted from established procedures for the synthesis of structurally similar primary alcohols.

2.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)VolumeNotes
Magnesium Turnings24.310.5513.4-Activated, dry
tert-Butyl Chloride92.570.5046.354.8 mLAnhydrous
Anhydrous Diethyl Ether74.12--300 mLReaction Solvent
Iodine253.81-1 crystal-Initiator
Paraformaldehyde30.030.5516.5-Dried
Saturated Aqueous NH₄Cl---200 mLFor workup
Diethyl Ether74.12--150 mLFor extraction
Anhydrous MgSO₄120.37--~20 gDrying agent

2.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Apparatus for depolymerization of paraformaldehyde

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

2.3. Procedure

Step 1: Preparation of tert-Butylmagnesium Chloride

  • All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.

  • Place the magnesium turnings (13.4 g, 0.55 mol) and a single crystal of iodine in the 500 mL three-necked flask.

  • Assemble the flask with the reflux condenser (fitted with a drying tube or connected to the inert gas line), the dropping funnel, and the mechanical stirrer.

  • Add 50 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Prepare a solution of tert-butyl chloride (46.3 g, 0.50 mol) in 150 mL of anhydrous diethyl ether and charge it into the dropping funnel.

  • Add a small portion (~5-10 mL) of the tert-butyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling with a water bath to control the rate.

  • After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting gray-black solution is the tert-butylmagnesium chloride Grignard reagent.

Step 2: Reaction with Formaldehyde

  • Cool the Grignard reagent solution to 0-5°C using an ice bath.

  • Dry gaseous formaldehyde is required for this reaction. This is typically generated by heating dry paraformaldehyde in a separate apparatus and passing the resulting gas through a drying tube (e.g., filled with CaCl₂) before introducing it below the surface of the stirred Grignard solution via a gas inlet tube.

  • Introduce the dry formaldehyde gas at a rate that maintains the reaction temperature below 20°C. The reaction is exothermic.

  • Continue the addition of formaldehyde until a slight excess has been added (typically monitored by a change in the rate of gas uptake).

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously pour the reaction mixture into a beaker containing 200 mL of a cold, saturated aqueous solution of ammonium (B1175870) chloride with vigorous stirring. This will quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 75 mL portions of diethyl ether.

  • Combine all the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 136-138°C.

2.4. Expected Yield

The typical yield for this type of Grignard reaction, after purification, is in the range of 60-75%.

Reaction Pathway and Workflow

3.1. Reaction Signaling Pathway

Grignard_Synthesis tBuCl tert-Butyl Chloride Grignard tert-Butylmagnesium Chloride tBuCl->Grignard Mg Magnesium Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Formaldehyde Formaldehyde Formaldehyde->Alkoxide Product This compound Alkoxide->Product H₃O⁺ Workup Aqueous Workup (H₃O⁺)

Caption: Reaction pathway for the synthesis of this compound.

3.2. Experimental Workflow

Workflow Start Start Prep_Grignard Prepare Grignard Reagent (tert-Butylmagnesium Chloride) Start->Prep_Grignard React_Formaldehyde React with Formaldehyde Prep_Grignard->React_Formaldehyde Quench Quench with aq. NH₄Cl React_Formaldehyde->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (anhydrous MgSO₄) Extract->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Distill Fractional Distillation Evaporate->Distill End Pure this compound Distill->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

4.1. Physical Properties

PropertyValue
Molecular FormulaC₆H₁₄O
Molar Mass102.17 g/mol
AppearanceColorless liquid
Boiling Point136.5 °C at 760 mmHg
Density0.816 g/cm³ at 20°C
Refractive Index1.4188 at 20°C

4.2. Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.35 (s, 2H, -CH₂OH)

    • δ 1.40 (q, J = 7.5 Hz, 2H, -CH₂CH₃)

    • δ 0.88 (s, 6H, -C(CH₃)₂)

    • δ 0.85 (t, J = 7.5 Hz, 3H, -CH₂CH₃)

    • A broad singlet corresponding to the hydroxyl proton (-OH) is also expected, with its chemical shift being concentration-dependent.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 70.0 (-CH₂OH)

    • δ 36.5 (-C(CH₃)₂)

    • δ 26.0 (-CH₂CH₃)

    • δ 24.5 (-C(CH₃)₂)

    • δ 8.5 (-CH₂CH₃)

  • Mass Spectrometry (EI):

    • Major fragments (m/z): 83, 71, 57 (base peak), 43, 29. The molecular ion peak (M⁺) at m/z = 102 may be weak or absent.

Safety Considerations

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere.

  • Diethyl ether is extremely flammable and volatile. Ensure the reaction is carried out in a well-ventilated fume hood, away from any sources of ignition.

  • Formaldehyde is a toxic and carcinogenic gas. Handle paraformaldehyde and generate formaldehyde gas in a well-ventilated fume hood.

  • The quenching of the Grignard reaction is highly exothermic. Perform the addition to the aqueous solution slowly and with efficient cooling and stirring.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

This guide provides a robust framework for the successful synthesis and characterization of this compound. Adherence to the detailed protocols and safety precautions is essential for a safe and efficient outcome.

A Comprehensive Technical Guide to the Physical and Thermodynamic Properties of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutan-1-ol, also known as neohexanol, is a branched-chain primary alcohol with significant applications in organic synthesis and as a solvent.[1][2] Its unique sterically hindered structure, featuring a neopentyl-type architecture, imparts distinct physicochemical properties that are of considerable interest in various fields, including the development of sterically demanding ligands, polymers, and complex organic molecules.[2] This technical guide provides an in-depth overview of the physical and thermodynamic properties of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a mild, camphor-like odor.[3] It is classified as a primary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.[4] This structural feature is crucial in determining its reactivity and physical behavior.[5]

General and Physical Properties

A summary of the key physical and identifying properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C6H14O[1][3][6]
Molecular Weight 102.17 g/mol [3][7]
IUPAC Name This compound[3][7]
CAS Number 1185-33-7[3]
Appearance Colorless liquid[3][6]
Odor Mild, camphor-like[3]
Density 0.8122 - 0.8283 g/cm³[1][3][6][8]
Boiling Point 136.5 - 142.0 °C[1][3][6][8]
Melting Point -15 to -70 °C[3][6]
Flash Point 37.4 °C[1][8]
Refractive Index 1.4188 - 1.575[1][8][9]
Vapor Pressure 0.00814 - 2.78 mmHg at 25°C[1][7][8][10]
Solubility Profile

The solubility of an alcohol is governed by the balance between its polar hydroxyl group and its nonpolar hydrocarbon chain.[3] this compound exhibits moderate solubility in water due to the hydrogen bonding capabilities of its hydroxyl group.[3] However, the bulky hydrocarbon portion of the molecule limits its overall aqueous solubility compared to smaller alcohols.[3] Conversely, it is highly soluble in organic solvents such as ether, acetone, and chloroform.[3]

SolventSolubilitySource(s)
Water 7.543 - 8 g/L at 25°C[6][8]
Ethanol Soluble[6]
Diethyl Ether Soluble[6]
Acetone Excellent[3]
Chloroform Excellent[3]

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and for process design.

PropertyValueSource(s)
Molar Mass 102.1740 g/mol [3]
pKa 15.20 ± 0.10 (Predicted)[8]
LogP 1.41490[1][8]
Enthalpy of Vaporization (ΔvapH) Not explicitly found, but related data is available.[11]
Enthalpy of Combustion (ΔHθcomb) Data for isomers suggest it would be in a similar range to other C6H14O alcohols.[12]

Experimental Protocols

The determination of the physical and thermodynamic properties of alcohols like this compound involves a range of established experimental techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point involves distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid actively boils and condenses is recorded as the boiling point. For precise measurements, the atmospheric pressure must be recorded and the boiling point corrected to standard pressure if necessary.

Measurement of Density

Density, the mass per unit volume, can be determined using a pycnometer or a digital density meter. The pycnometer is a flask with a precisely known volume. It is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Digital density meters provide a more rapid and often more accurate measurement based on the oscillation frequency of a U-shaped tube filled with the sample.[13]

Determination of Solubility

The solubility of this compound in water can be determined by the shake-flask method. A known amount of the alcohol is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the alcohol in the aqueous phase is then measured, typically using gas chromatography or another suitable analytical technique.[14]

Measurement of Refractive Index

The refractive index, a measure of how much light bends when passing through a substance, is determined using a refractometer. A few drops of the liquid sample are placed on the prism of the refractometer, and the instrument measures the critical angle of refraction. This value is then converted to the refractive index.

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. It is commonly measured using a closed-cup or open-cup apparatus. In a closed-cup method, the sample is heated in a sealed container, and an ignition source is periodically introduced to the vapor space. The temperature at which a flash is observed is recorded as the flash point.

Visualizations

Logical Relationship of Alcohol Classification

The properties and reactivity of an alcohol are heavily influenced by its classification as primary, secondary, or tertiary.[4][5] This classification is based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl group.[4]

Alcohol_Classification cluster_main Classification of Alcohols cluster_types Types cluster_example Example: this compound Alcohols Alcohols Primary Primary (1°) Alcohols->Primary 1 R group on C-OH Secondary Secondary (2°) Alcohols->Secondary 2 R groups on C-OH Tertiary Tertiary (3°) Alcohols->Tertiary 3 R groups on C-OH Molecule This compound (Primary Alcohol) Primary->Molecule

Caption: Classification of alcohols and the position of this compound.

Experimental Workflow for Property Determination

The general workflow for characterizing a chemical substance like this compound involves a series of experimental determinations.

Experimental_Workflow cluster_phys Physical Property Tests cluster_thermo Thermodynamic Property Tests start Obtain Pure Sample of This compound phys_props Determine Physical Properties start->phys_props thermo_props Determine Thermodynamic Properties start->thermo_props bp Boiling Point phys_props->bp mp Melting Point phys_props->mp density Density phys_props->density solubility Solubility phys_props->solubility ri Refractive Index phys_props->ri pka pKa thermo_props->pka logp LogP thermo_props->logp h_comb Enthalpy of Combustion thermo_props->h_comb data_analysis Data Analysis and Compilation report Technical Guide Generation data_analysis->report bp->data_analysis mp->data_analysis density->data_analysis solubility->data_analysis ri->data_analysis pka->data_analysis logp->data_analysis h_comb->data_analysis

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable compound with a well-characterized set of physical and thermodynamic properties. Its branched structure leads to a unique combination of solubility and steric hindrance, making it a subject of interest for both fundamental research and practical applications in the chemical and pharmaceutical industries. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this versatile alcohol.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2-Dimethylbutan-1-ol. The document details the expected spectral parameters, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and its corresponding spectral features. This information is crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of adjacent functional groups, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityCoupling Constant (J, Hz) (Predicted)
-CH₃ (t-butyl)~0.909HSinglet (s)N/A
-CH₂- (ethyl)~1.352HQuartet (q)~7.5
-CH₃ (ethyl)~0.853HTriplet (t)~7.5
-CH₂OH~3.302HSinglet (s)N/A
-OHVariable1HSinglet (s, broad)N/A

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium (B1214612) in the presence of D₂O.

Structural and Spectral Correlation

The chemical structure of this compound dictates the appearance of its ¹H NMR spectrum. The following diagram illustrates the different proton environments and their expected signaling in the spectrum.

G This compound Structure and ¹H NMR Correlation cluster_molecule Molecular Structure cluster_spectrum Predicted ¹H NMR Signals C1 C C2 C C1->C2 O O C1->O protons_d CH₂ (d) C1->protons_d C3 C C2->C3 C4 C C2->C4 C5 C C2->C5 protons_a CH₃ (a) C3->protons_a C4->protons_a C6 C C5->C6 protons_b CH₂ (b) C5->protons_b protons_c CH₃ (c) C6->protons_c H_O H O->H_O proton_e OH (e) O->proton_e s_a Singlet (9H) ~0.90 ppm s_b Quartet (2H) ~1.35 ppm s_c Triplet (3H) ~0.85 ppm s_d Singlet (2H) ~3.30 ppm s_e Singlet (1H, broad) Variable

Caption: Correlation of proton environments in this compound with their predicted ¹H NMR signals.

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. Modern NMR instruments can often use the residual solvent peak as a reference.

NMR Data Acquisition
  • Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for optimal resolution.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

  • D₂O Exchange (Optional): To confirm the assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed. A drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative ratio of protons in each environment.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.

G ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correct ft->phase_base integrate Integrate Peaks phase_base->integrate reference Reference Spectrum integrate->reference chem_shift Analyze Chemical Shifts reference->chem_shift integration Analyze Integration chem_shift->integration multiplicity Analyze Multiplicity integration->multiplicity structure Confirm Structure multiplicity->structure

Caption: A stepwise workflow for the ¹H NMR analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for researchers, scientists, and drug development professionals to accurately acquire and interpret the ¹H NMR spectrum of this compound. Adherence to the detailed experimental protocol will ensure the generation of high-quality data, facilitating confident structural verification and purity assessment.

An In-Depth Technical Guide to the 13C NMR Spectral Analysis of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Dimethylbutan-1-ol. It includes a detailed breakdown of the chemical shifts, peak assignments, and the experimental protocols necessary for acquiring a high-quality spectrum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to 13C NMR Spectroscopy of Alcohols

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. For alcohols, such as this compound, 13C NMR provides crucial information about the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. The chemical shift of a carbon atom is influenced by the electronegativity of neighboring atoms, with carbons bonded to hydroxyl groups typically appearing at a downfield position (higher ppm) compared to simple alkyl carbons.

Predicted 13C NMR Spectral Data for this compound

Due to the absence of a publicly available, experimentally verified 13C NMR spectrum with complete peak assignments for this compound, a predicted spectrum is presented below. This data is generated based on established computational models and provides a reliable estimation of the expected chemical shifts.

The structure of this compound, also known as neohexanol, is characterized by a quaternary carbon, a primary alcohol, and several methyl and methylene (B1212753) groups. This unique structure results in five distinct carbon environments, which are expected to produce five signals in the 13C NMR spectrum.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound

Carbon AtomIUPAC Name PositionMultiplicity (Proton-Decoupled)Predicted Chemical Shift (ppm)
C1-CH2OHTriplet (from DEPT-135)~70-75
C2-C(CH3)2-Singlet~35-40
C3-CH2CH3Triplet (from DEPT-135)~30-35
C4-CH2CH3 Quartet (from DEPT-135)~8-12
C5, C6-C(CH3 )2-Quartet (from DEPT-135)~24-28

Note: These are predicted values and may vary slightly from experimental results.

Structural Assignment and Signal Correlation

The assignment of each signal to a specific carbon atom in the this compound molecule can be logically deduced and visualized. The following diagram illustrates the relationship between the carbon atoms in the structure and their corresponding predicted 13C NMR chemical shifts.

Figure 1: Correlation of carbon atoms in this compound with their predicted 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl3), for its excellent solubilizing properties and well-characterized solvent peak. Other deuterated solvents such as acetone-d6 (B32918) or methanol-d4 (B120146) can also be used depending on the experimental requirements.

  • Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following parameters are suggested for a standard 13C NMR experiment on a 400 MHz or higher field NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for aliphatic alcohols.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

DEPT Experiments

To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are highly recommended.

  • DEPT-90: This experiment will only show signals for CH (methine) carbons. For this compound, no signals are expected in the DEPT-90 spectrum as it does not contain any methine carbons.

  • DEPT-135: This experiment will show positive signals for CH3 (methyl) and CH (methine) carbons, and negative signals for CH2 (methylene) carbons. Quaternary carbons will be absent. This is particularly useful for distinguishing between the CH2 and CH3 groups in this compound.

The following diagram outlines the general workflow for acquiring and analyzing the 13C NMR data for this compound.

G A Sample Preparation (this compound in CDCl3 with TMS) B 13C NMR Data Acquisition (Proton Decoupled) A->B D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C DEPT-135 Experiment C->D E Spectral Analysis D->E F Peak Assignment and Structural Confirmation E->F

Figure 2: Experimental workflow for the 13C NMR analysis of this compound.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-dimethylbutan-1-ol. The information is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular identification and structural elucidation. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and includes a representative experimental protocol.

Introduction

This compound (C₆H₁₄O) is a primary alcohol with a molecular weight of 102.17 g/mol .[1][2] Its structure is characterized by a neopentyl-like carbon skeleton with a primary hydroxyl group. The fragmentation behavior of this molecule under electron ionization is governed by established principles for aliphatic alcohols, primarily involving α-cleavage and dehydration reactions.[3][4] Due to the high stability of the resulting carbocations, the molecular ion peak for alcohols is often weak or absent.[5][6]

Primary Fragmentation Pathways

The mass spectrum of this compound is characterized by several key fragmentation processes. The molecular ion ([M]⁺˙) is typically of very low abundance or not observed at all. The major fragmentation routes include:

  • α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[3][4] For this compound, this results in the loss of a pentyl radical to form the resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31. This is a prominent peak for primary alcohols.[5]

  • Loss of an Ethyl Radical: Cleavage of the C2-C3 bond results in the loss of an ethyl radical (•CH₂CH₃), leading to the formation of a fragment at m/z 73.

  • Formation of the tert-Butyl Cation: A significant fragmentation pathway involves the cleavage of the C1-C2 bond, leading to the formation of the highly stable tert-butyl cation at m/z 57. This often represents the base peak in the spectrum.

  • Dehydration: The elimination of a water molecule (H₂O) from the molecular ion can occur, resulting in a fragment at m/z 84 ([M-18]⁺˙).[3][5] This fragment may undergo further fragmentation.

  • Loss of a Methyl Radical: The loss of a methyl radical (•CH₃) from the molecular ion leads to a fragment at m/z 87.

The relationships between these key fragmentation pathways are illustrated in the diagram below.

Fragmentation_Pattern C6H14O+ (m/z 102) This compound [M]+• m/z 102 m/z 87 [M-CH3]+ m/z 87 C6H14O+ (m/z 102)->m/z 87 - •CH3 m/z 84 [M-H2O]+• m/z 84 C6H14O+ (m/z 102)->m/z 84 - H2O m/z 73 [M-C2H5]+ m/z 73 C6H14O+ (m/z 102)->m/z 73 - •C2H5 m/z 57 [C4H9]+ m/z 57 C6H14O+ (m/z 102)->m/z 57 - •CH2CH(CH3)2 m/z 31 [CH2OH]+ m/z 31 C6H14O+ (m/z 102)->m/z 31 - •C5H11 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample This compound DiluteSolution Dilute Solution Sample->DiluteSolution Solvent Volatile Solvent (e.g., Methanol) Solvent->DiluteSolution GCMS GC-MS System (EI Mode, 70 eV) DiluteSolution->GCMS Injection Data Mass Spectrum Data GCMS->Data Processing Background Subtraction & Peak Identification Data->Processing FinalSpectrum Final Mass Spectrum Processing->FinalSpectrum

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,2-Dimethylbutan-1-ol, tailored for researchers, scientists, and professionals in drug development. It covers the characteristic IR absorption bands, a detailed experimental protocol for sample analysis, and logical diagrams to illustrate the spectroscopic workflow and data interpretation.

Introduction to the Infrared Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at different frequencies. For alcohols such as this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) and carbon-oxygen (C-O) bonds, which have characteristic absorption bands. The position, shape, and intensity of these bands provide valuable information about the molecular structure.

This compound is a primary alcohol. Its structure includes a hydroxyl group attached to a carbon that is bonded to one other carbon atom. This structural feature influences the position of its characteristic C-O stretching vibration.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected major infrared absorption bands for this compound based on its structure and typical values for primary alcohols. The exact positions of the peaks can vary slightly depending on the sample preparation and instrument conditions.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityCharacteristics
~3300-3500O-HStretching (H-bonded)StrongVery Broad
~2960C-HAsymmetric Stretching (in CH₃)StrongSharp
~2870C-HSymmetric Stretching (in CH₃ & CH₂)StrongSharp
~1470C-HBending (in CH₂)MediumSharp
~1370C-HBending (in CH₃)MediumSharp
~1050C-OStretchingStrongSharp

Note: This data is representative of a primary alcohol with the carbon skeleton of this compound. The broadness of the O-H stretch is a hallmark of hydrogen bonding between alcohol molecules in the liquid state.[1][2][3] The C-O stretching frequency for primary alcohols typically appears around 1050 cm⁻¹.[4]

Experimental Protocol for Acquiring the IR Spectrum of this compound

This section details the methodology for obtaining a high-quality FT-IR spectrum of a neat liquid sample of this compound.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • This compound (liquid)

  • Salt plates (e.g., NaCl or KBr), polished and stored in a desiccator

  • Pipette or dropper

  • Kimwipes or other lint-free tissues

  • Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Sample holder for the FT-IR spectrometer

3.2. Sample Preparation (Neat Liquid Film Method)

  • Plate Handling: Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers, which can interfere with the spectrum and damage the plates.

  • Sample Application: Place one to two drops of this compound onto the center of one of the salt plates.[5]

  • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[6] Avoid applying excessive pressure, which could crack the plates.[5]

  • Assembly: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

3.3. Data Acquisition

  • Background Spectrum: Before running the sample, a background spectrum must be collected. This is done with an empty sample compartment to measure the absorbance of the air (CO₂ and H₂O vapor) and the instrument itself. This background will be automatically subtracted from the sample spectrum.[7]

  • Instrument Parameters: Set the appropriate parameters for the measurement. A typical range for organic compounds is 4000 to 400 cm⁻¹.[7] A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans is generally sufficient to obtain a good signal-to-noise ratio.

  • Sample Spectrum: Place the sample holder with the prepared this compound sample into the spectrometer's sample compartment.

  • Data Collection: Initiate the scan to acquire the infrared spectrum of the sample.

3.4. Post-Measurement

  • Cleaning: After the measurement is complete, carefully disassemble the salt plates. Clean them thoroughly with a volatile solvent like isopropanol and a soft, lint-free tissue.[6]

  • Storage: Return the clean, dry salt plates to a desiccator to protect them from atmospheric moisture.

  • Data Analysis: The resulting spectrum should be processed to identify the key absorption bands. This involves peak picking and comparing the observed frequencies with known correlation charts for functional groups.

Visualizations

4.1. Experimental Workflow for IR Spectroscopy

The following diagram illustrates the general workflow for obtaining an IR spectrum of a liquid sample.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start place_drop Place a drop of this compound on a salt plate prep_start->place_drop sandwich Cover with a second salt plate to form a thin film place_drop->sandwich mount Mount plates in the spectrometer holder sandwich->mount background Collect Background Spectrum mount->background sample Collect Sample Spectrum background->sample process Process Spectrum (e.g., baseline correction) sample->process identify Identify Peak Frequencies process->identify assign Assign Peaks to Vibrational Modes identify->assign report Generate Report assign->report

Caption: A flowchart of the experimental workflow for IR spectroscopy.

4.2. Logical Relationships in the IR Spectrum of this compound

This diagram shows the logical correlation between the functional groups present in this compound and their characteristic absorption regions in the IR spectrum.

functional_group_correlation cluster_molecule This compound Structure cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) mol CH3CH2C(CH3)2CH2OH OH O-H (hydroxyl) CH C-H (alkane) CO C-O (primary alcohol) OH_region ~3300-3500 (Broad) OH->OH_region stretching CH_region ~2870-2960 (Sharp) CH->CH_region stretching CO_region ~1050 (Sharp) CO->CO_region stretching

Caption: Correlation of functional groups to IR absorption regions.

References

Chemical structure and IUPAC name of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutan-1-ol, a significant primary alcohol with a unique sterically hindered structure. This document covers its fundamental chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable information for professionals in chemical research and development.

Chemical Structure and Nomenclature

This compound is a branched-chain alcohol. Its structure consists of a four-carbon butane (B89635) chain with two methyl groups attached to the second carbon atom (a quaternary carbon) and a primary alcohol functional group (-OH) at the end of the chain. This neopentyl-type architecture imparts significant steric hindrance, which influences its physical properties and chemical reactivity.[1]

The internationally recognized IUPAC name for this compound is This compound .[2][3] It is also known by other names such as 2,2-dimethyl-1-butanol and tert-amylcarbinol.[3][4]

Key Structural Identifiers:

  • Molecular Formula: C₆H₁₄O[2]

  • CAS Number: 1185-33-7[2]

  • SMILES: CCC(C)(C)CO[2]

  • InChI Key: XRMVWAKMXZNZIL-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and a reagent in various chemical processes.

PropertyValueReference(s)
Molecular Weight 102.17 g/mol [2]
Appearance Colorless liquid[3]
Density 0.816 - 0.8283 g/cm³[3][5]
Boiling Point 135.85 - 136.5 °C at 760 mmHg[4][5]
Melting Point -15 °C[3]
Flash Point 37.4 °C[5]
Water Solubility 7.543 - 8 g/L at 25 °C[3][4]
Vapor Pressure 2.78 mmHg[2][3]
Refractive Index 1.4188[4]
pKa 15.20 ± 0.10 (Predicted)[4]

Due to the presence of a hydroxyl group, this compound can act as a hydrogen bond donor, leading to moderate solubility in water.[6] However, its bulky hydrocarbon chain gives it significant nonpolar character, resulting in excellent solubility in organic solvents like ether, acetone, and chloroform.[6]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction.[1] This involves the reaction of a Grignard reagent with an appropriate electrophile to form a new carbon-carbon bond.

G Workflow for the Synthesis of this compound via Grignard Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Aldehyde cluster_2 Step 3: Workup cluster_3 Step 4: Purification A Ethyl Bromide + Magnesium C Ethylmagnesium Bromide (Grignard Reagent) A->C Reaction B Dry Diethyl Ether (Solvent) B->C In E Alkoxide Intermediate C->E Nucleophilic Addition D Trimethylacetaldehyde (B18807) (Pivalaldehyde) D->E G This compound (Product) E->G Protonation F Aqueous Acidic Solution (e.g., H₃O⁺) F->G H Crude Product G->H I Pure this compound H->I Distillation

Caption: A schematic workflow for the synthesis of this compound.

The following is a representative protocol for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in the flask.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining ethyl bromide solution at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with Aldehyde:

    • Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

    • Add a solution of trimethylacetaldehyde (pivalaldehyde) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Chemical Reactivity and Applications

The sterically hindered nature of this compound governs its reactivity and makes it a valuable building block in organic synthesis.[1]

  • Oxidation: As a primary alcohol, it can be oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will yield the corresponding aldehyde, 2,2-dimethylbutanal.[1] Stronger oxidizing agents, such as potassium permanganate (B83412) under acidic conditions, will oxidize it to 2,2-dimethylbutanoic acid.[1]

  • Esterification: It readily undergoes esterification with carboxylic acids or their derivatives to form bulky esters, which have applications in the fragrance industry and as specialty chemicals.[1]

  • Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of alkenes, primarily the more substituted alkene according to Zaitsev's rule.[1]

Due to its unique structure, this compound is utilized in several areas:

  • Solvent: It is used as a solvent in various chemical processes.[3][4]

  • Organic Synthesis: It serves as a precursor for the synthesis of complex molecules where a sterically demanding neopentyl-like group is required.[1] This is particularly useful in the development of specialty ligands, polymers, and pharmaceutical intermediates.[1]

  • Research: Its structure allows researchers to study the effects of steric hindrance on reaction mechanisms and to create materials with tailored physicochemical properties.[1]

Conclusion

This compound is a versatile primary alcohol with a distinct molecular architecture that defines its properties and applications. Its synthesis via the Grignard reaction is a standard and efficient method. For researchers and professionals in drug development and materials science, understanding the reactivity and handling of this compound is key to leveraging its potential in creating novel molecules and materials with specific, sterically-influenced functionalities.

References

Solubility of 2,2-Dimethylbutan-1-ol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylbutan-1-ol (neohexanol) in aqueous and organic media. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents logical frameworks for understanding the solubility behavior of this branched-chain alcohol.

Core Technical Data

This compound is a primary alcohol with a significant degree of steric hindrance due to the quaternary carbon atom adjacent to the hydroxyl group. This unique structure influences its physical and chemical properties, including its solubility.

Quantitative Solubility Data

The solubility of this compound in water has been experimentally determined and is summarized in the table below. For organic solvents, while precise quantitative data is not widely available in the literature, qualitative assessments and data for isomeric hexanols indicate high solubility to complete miscibility in many common organic solvents.

SolventFormulaTypeSolubility ValueTemperature (°C)
WaterH₂OPolar Protic8 g/L[1]25
WaterH₂OPolar Protic7.543 g/L25
EthanolC₂H₅OHPolar ProticSoluble / Miscible[1][2]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble / Miscible[1][2]Not Specified
Acetone(CH₃)₂COPolar AproticExcellent Solubility[3]Not Specified
ChloroformCHCl₃Polar AproticExcellent Solubility[3]Not Specified
MethanolCH₃OHPolar ProticMiscible (by inference from C6 alcohols)Not Specified
HexaneC₆H₁₄NonpolarSoluble (by inference from C6 alcohols)[4]Not Specified

Understanding the Solubility of this compound

The solubility of an alcohol is governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar hydrocarbon chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents like water, while the alkyl chain interacts favorably with nonpolar organic solvents through van der Waals forces.

G cluster_solute This compound cluster_solvent Solvent Solute C₆H₁₄O Hydrophilic Hydrophilic Head (-OH group) Solute->Hydrophilic Hydrophobic Hydrophobic Tail (C₆H₁₃- group) Solute->Hydrophobic Polar Polar Solvent (e.g., Water) Hydrophilic->Polar Favorable Interaction (Hydrogen Bonding) Nonpolar Nonpolar Solvent (e.g., Hexane) Hydrophilic->Nonpolar Unfavorable Interaction Hydrophobic->Polar Unfavorable Interaction Hydrophobic->Nonpolar Favorable Interaction (van der Waals)

Diagram 1: Factors influencing the solubility of this compound.

In the case of this compound, the six-carbon alkyl group constitutes a significant hydrophobic portion, which limits its solubility in water compared to shorter-chain alcohols.[3][5] However, the hydroxyl group still allows for moderate aqueous solubility.[3] Conversely, the large nonpolar character of the molecule leads to high solubility in organic solvents.[3] The branched nature of the alkyl chain in this compound also plays a role in its physical properties and can influence solubility.[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The OECD (Organisation for Economic Co-operation and Development) provides standardized guidelines for this purpose.

Water Solubility Determination (OECD Test Guideline 105)

For determining the aqueous solubility of substances like this compound, the OECD Test Guideline 105 is the internationally recognized standard.[7][8] This guideline is applicable to pure, stable, and non-volatile substances.[7][8] It outlines two primary methods: the Column Elution Method and the Flask Method.

Flask Method (for solubilities > 10⁻² g/L):

This method is suitable for this compound given its water solubility of approximately 8 g/L.

  • Preparation: An excess amount of the test substance is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a temperature slightly above the test temperature to facilitate faster equilibration. Subsequently, the mixture is agitated at the test temperature (typically 20 ± 0.5 °C) for a sufficient period to reach saturation.[7]

  • Phase Separation: The undissolved portion of the substance is separated from the aqueous solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

G A Add excess this compound to water in a flask B Agitate at T > Test Temp (e.g., 30°C) A->B C Agitate at Test Temp (e.g., 20°C) until equilibrium B->C D Centrifuge or filter to separate phases C->D E Analyze concentration of aqueous phase (e.g., GC) D->E

Diagram 2: Workflow for the OECD 105 Flask Method.

Column Elution Method (for solubilities < 10⁻² g/L):

While not the primary method for this compound's water solubility, it is a standard procedure for poorly soluble substances.

  • Column Preparation: A micro-column is packed with an inert support material (e.g., glass wool, quartz sand) which is coated with an excess of the test substance.

  • Elution: Water is passed through the column at a slow, constant flow rate.

  • Analysis: The eluate is collected in fractions, and the concentration of the test substance in each fraction is determined.

  • Determination: The water solubility is the plateau concentration reached in the eluate over time.[9]

General Protocol for Organic Solvent Solubility

A general qualitative assessment of solubility in organic solvents can be performed as follows:

  • Preparation: Add a known, small amount of this compound (e.g., 100 mg) to a test tube.

  • Solvent Addition: Add a measured volume of the organic solvent (e.g., 1 mL).

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the solution for the presence of any undissolved solute. A clear, homogeneous solution indicates solubility at that concentration.

For quantitative determination in organic solvents, a similar approach to the Flask Method can be employed, where an excess of the solute is equilibrated with the solvent, followed by separation of the undissolved solid and analysis of the solution phase.

Conclusion

This compound exhibits a dual solubility profile, with moderate solubility in water and high solubility in a range of common organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar hydroxyl group with a bulky, nonpolar alkyl chain. The standardized experimental protocols outlined in this guide, particularly the OECD Test Guideline 105, provide a robust framework for the accurate determination of its solubility, which is a critical parameter for its effective application in research and industry.

References

An In-depth Technical Guide to 2,2-Dimethylbutan-1-ol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutan-1-ol, a sterically hindered primary alcohol of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines key synthetic and purification methodologies, and explores its application as a crucial building block in the synthesis of complex pharmaceutical agents.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueReference(s)
CAS Number 1185-33-7[1][2]
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 136.5 °C[1]
Melting Point -15 °C[1]
Density 0.8283 g/cm³ at 20 °C[1]
Solubility in Water 8 g/L[1]
Vapor Pressure 2.78 mmHg[1]

Synthesis of this compound

The sterically hindered nature of this compound necessitates specific synthetic strategies. The most common and effective methods involve the formation of the quaternary carbon center via a Grignard reaction or the reduction of a corresponding aldehyde.

Grignard Reaction Synthesis

A prevalent method for synthesizing this compound is through the reaction of a Grignard reagent with an appropriate electrophile. A common pathway involves the reaction of ethylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal).

Experimental Protocol: Grignard Synthesis

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask and covered with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Reaction with Aldehyde: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of pivalaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

G cluster_synthesis Grignard Synthesis of this compound ethyl_bromide Ethyl Bromide grignard Ethylmagnesium Bromide ethyl_bromide->grignard 1. mg Magnesium mg->grignard 1. ether Anhydrous Diethyl Ether ether->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate 2. pivalaldehyde Pivalaldehyde pivalaldehyde->intermediate 2. product This compound intermediate->product 3. workup Aqueous Work-up (NH4Cl) workup->product

Caption: Workflow for the Grignard synthesis of this compound.

Catalytic Hydrogenation

An alternative industrial-scale synthesis involves the catalytic hydrogenation of 2,2-dimethylbutanal (B1614802). This method offers high atom economy and is amenable to continuous flow processes.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in a solvent like ethanol (B145695) in a high-pressure reactor (autoclave).

  • Reaction Setup: 2,2-dimethylbutanal is added to the reactor. The reactor is sealed and purged with nitrogen, followed by hydrogen.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature. The reaction mixture is stirred vigorously to ensure efficient mixing.

  • Monitoring and Work-up: The reaction progress is monitored by observing the hydrogen uptake. Once the reaction is complete, the reactor is cooled, and the pressure is carefully released.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound is purified by fractional distillation.

Key Chemical Reactions

The sterically hindered primary alcohol functionality of this compound dictates its reactivity. It undergoes typical reactions of primary alcohols, although the reaction rates can be influenced by steric hindrance.

Oxidation

Oxidation of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

  • To Aldehyde: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol can be used to selectively oxidize the primary alcohol to 2,2-dimethylbutanal.

  • To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol to 2,2-dimethylbutanoic acid.

Esterification

This compound can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form sterically hindered esters. This reaction is often catalyzed by an acid.

Experimental Protocol: Esterification with Acetic Anhydride (B1165640)

  • Reaction Setup: this compound is dissolved in a suitable solvent such as pyridine (B92270) or dichloromethane.

  • Reagent Addition: Acetic anhydride is added to the solution, often in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting ester can be purified by distillation or chromatography.[3][4]

Dehydration

Acid-catalyzed dehydration of this compound leads to the formation of alkenes. Due to the structure of the alcohol, a mixture of alkene isomers can be formed, with the major product typically following Zaitsev's rule. However, carbocation rearrangements are possible.[5][6][7][8][9]

G cluster_reactions Key Reactions of this compound start This compound aldehyde 2,2-Dimethylbutanal start->aldehyde PCC or Swern Oxidation acid 2,2-Dimethylbutanoic Acid start->acid KMnO4 or Jones Reagent ester 2,2-Dimethylbutyl Acetate start->ester Acetic Anhydride, Pyridine, DMAP alkene1 3,3-Dimethyl-1-butene start->alkene1 H2SO4, heat alkene2 2,3-Dimethyl-2-butene (after rearrangement) start->alkene2 H2SO4, heat (via carbocation rearrangement)

Caption: Reaction pathways of this compound.

Purification

Fractional distillation is the primary method for purifying this compound from reaction mixtures and residual solvents.[10][11]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. The system should be equipped with a thermometer to monitor the vapor temperature.

  • Distillation: The crude this compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The flask is heated gently.

  • Fraction Collection: The temperature is monitored at the head of the column. Fractions are collected based on their boiling points. The main fraction is collected at the boiling point of this compound (136.5 °C at atmospheric pressure).

  • Purity Analysis: The purity of the collected fractions can be assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Application in Drug Development: Synthesis of Buprenorphine

The sterically demanding (2-hydroxy-3,3-dimethyl-2-butyl) moiety, which is structurally related to this compound, is a key component of the potent opioid analgesic, buprenorphine. The synthesis of this fragment is a critical step in the overall synthesis of the drug.[12][13]

The synthesis of buprenorphine typically starts from thebaine. A key step involves the addition of a tert-butyl Grignard reagent to a ketone intermediate, forming the characteristic tertiary alcohol side chain. While not directly using this compound, this synthesis highlights the importance of the 3,3-dimethylbutan-2-ol structural motif in complex pharmaceutical agents.

G cluster_buprenorphine Role in Buprenorphine Synthesis thebaine Thebaine intermediate1 Diels-Alder Adduct thebaine->intermediate1 Diels-Alder Reaction intermediate2 Ketone Intermediate intermediate1->intermediate2 Further Modifications buprenorphine_intermediate Buprenorphine Precursor (with tert-alcohol side chain) intermediate2->buprenorphine_intermediate Grignard Addition grignard tert-Butylmagnesium Chloride grignard->buprenorphine_intermediate buprenorphine Buprenorphine buprenorphine_intermediate->buprenorphine Final Synthetic Steps

Caption: Simplified logical flow of Buprenorphine synthesis.

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its synthesis and reactions are governed by the significant steric hindrance around the primary alcohol group. This unique structural feature makes it an important synthon for introducing sterically demanding moieties in the development of complex molecules, including pharmaceutically active compounds like buprenorphine. A thorough understanding of its synthesis, reactivity, and purification is essential for its effective utilization in research and drug development.

References

In-Depth Technical Guide: Steric Hindrance Effects in 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylbutan-1-ol, also known as neohexyl alcohol, is a primary alcohol characterized by a significant degree of steric hindrance around the hydroxyl group. This hindrance arises from the bulky tert-butyl group attached to the alpha-carbon. This structural feature profoundly influences its physical properties and chemical reactivity, making it a subject of interest in organic synthesis and mechanistic studies. This guide provides a comprehensive overview of the steric hindrance effects in this compound, covering its synthesis, reactivity in key reactions, and spectroscopic properties.

Physicochemical Properties

The bulky tert-butyl group in this compound affects its physical properties, such as boiling point and solubility, when compared to its less hindered isomers like 1-hexanol (B41254).

PropertyThis compound1-Hexanol
Molecular Formula C₆H₁₄OC₆H₁₄O
Molar Mass ( g/mol ) 102.17102.17
Boiling Point (°C) 137157
Density (g/cm³ at 20°C) 0.8290.814
Solubility in water (g/L) ~10~5.9

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction, which is well-suited for the formation of carbon-carbon bonds.

Synthesis Pathway: Grignard Reaction

The synthesis involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with an electrophile, such as paraformaldehyde or ethylene (B1197577) oxide. The subsequent acidic workup yields the desired primary alcohol.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Product tert-Butylmagnesium chloride tert-Butylmagnesium chloride Grignard Addition Grignard Addition tert-Butylmagnesium chloride->Grignard Addition Paraformaldehyde Paraformaldehyde Paraformaldehyde->Grignard Addition Alkoxide Alkoxide Grignard Addition->Alkoxide Acidic Workup (H3O+) Acidic Workup (H3O+) Alkoxide->Acidic Workup (H3O+) This compound This compound Acidic Workup (H3O+)->this compound

Figure 1: Synthesis of this compound via Grignard Reaction.
Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Tert-butyl chloride

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux by the rate of addition.

  • Reaction with Paraformaldehyde: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. Paraformaldehyde is added portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

  • Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is then acidified with dilute hydrochloric acid to dissolve the magnesium salts.

  • Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Steric Hindrance Effects on Reactivity

The bulky tert-butyl group in this compound significantly hinders the approach of reagents to the hydroxyl group and the alpha-carbon, leading to slower reaction rates compared to less hindered primary alcohols.

Esterification

The Fischer esterification is a classic example where steric hindrance plays a crucial role. The reaction of this compound with a carboxylic acid, such as acetic acid, is significantly slower than the esterification of a linear primary alcohol like 1-hexanol under the same conditions.

Esterification_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Carboxylic Acid Carboxylic Acid Protonation of Carbonyl Protonation of Carbonyl Carboxylic Acid->Protonation of Carbonyl This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Slow due to steric hindrance Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonation of Carbonyl Protonation of Carbonyl->Nucleophilic Attack Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation Water Water Elimination of Water->Water Ester Ester Deprotonation->Ester

Figure 2: Fischer Esterification of this compound.

Quantitative Data: Relative Rates of Esterification

AlcoholRelative Rate of Esterification
Methanol1.00
Ethanol0.98
1-Propanol0.95
1-Butanol0.95
2,2-Dimethylpropan-1-ol (Neopentyl alcohol) 0.01

Data is illustrative and based on general trends in steric hindrance.

Oxidation

The oxidation of this compound to the corresponding aldehyde, 2,2-dimethylbutanal, is also affected by steric hindrance. While the reaction proceeds with common oxidizing agents like pyridinium (B92312) chlorochromate (PCC), the reaction times are generally longer compared to the oxidation of unhindered primary alcohols.

Oxidation_Workflow cluster_start Starting Material cluster_reagent Oxidizing Agent cluster_reaction Reaction cluster_product Product This compound This compound Oxidation Oxidation This compound->Oxidation PCC in CH2Cl2 PCC in CH2Cl2 PCC in CH2Cl2->Oxidation 2,2-Dimethylbutanal 2,2-Dimethylbutanal Oxidation->2,2-Dimethylbutanal

Figure 3: Oxidation of this compound to 2,2-Dimethylbutanal.

Experimental Protocol: Oxidation with PCC

Materials:

Procedure:

  • A solution of this compound in anhydrous dichloromethane is added to a stirred suspension of PCC and Celite in anhydrous dichloromethane at room temperature.

  • The reaction mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, anhydrous diethyl ether is added, and the mixture is filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by distillation or column chromatography.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3Singlet2H-CH₂-OH
~1.2Quartet2H-CH₂-CH₃
~0.9Singlet6H-C(CH₃)₂-
~0.8Triplet3H-CH₂-CH₃
VariableBroad Singlet1H-OH
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~70-CH₂-OH
~35-C(CH₃)₂-
~30-CH₂-CH₃
~25-C(CH₃)₂-
~8-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2960-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
1390-1365MediumC-H bend (tert-butyl group)
1050-1000StrongC-O stretch (primary alcohol)

Conclusion

The steric hindrance imparted by the tert-butyl group in this compound is a dominant factor governing its chemical behavior. This is manifested in its synthesis, where specific strategies like the Grignard reaction are employed, and in its reactivity, which is characterized by slower reaction rates in processes like esterification and oxidation compared to its less hindered counterparts. Understanding these steric effects is crucial for the effective utilization of this and similar sterically demanding building blocks in organic synthesis and drug development. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound.

An In-depth Technical Guide to 2,2-Dimethylbutan-1-ol (Neohexanol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutan-1-ol, commonly known as neohexanol, is a branched-chain primary alcohol. Its unique structural feature, a quaternary carbon atom adjacent to the hydroxyl-bearing carbon, imparts significant steric hindrance. This characteristic influences its physical properties, reactivity, and applications, particularly in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis and purification protocols, spectral data, and its emerging role in drug development.

Nomenclature and Synonyms

The steric bulk of the neohexyl group is a key feature influencing its chemical and biological properties. A comprehensive list of its identifiers is provided below.

CategoryName/Identifier
IUPAC Name This compound[1]
Common Name Neohexanol
CAS Number 1185-33-7[1]
Molecular Formula C₆H₁₄O[1]
Synonyms 2,2-Dimethyl-1-butanol[1], 1-Butanol, 2,2-dimethyl-[1], tert-Amylcarbinol, 2,2-Dimethylbutanol, Neohexyl alcohol

Physicochemical and Spectral Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

PropertyValueReference
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid[2]
Odor Mild, somewhat camphor-like[2]
Boiling Point 135.85 °C[3]
Melting Point -48.42 °C (estimate)[3]
Density 0.8246 g/cm³[3]
Solubility in Water 7.543 g/L (25 °C)[3]
Solubility in Organic Solvents Soluble in ether, acetone, chloroform[2]
Vapor Pressure 0.00814 mmHg at 25°C[4]
Refractive Index 1.4188[3]
Flash Point 120.9 °C[3]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule. The spectrum typically shows a triplet for the terminal methyl group of the ethyl moiety, a quartet for the adjacent methylene (B1212753) group, a singlet for the methylene group attached to the hydroxyl group, and a singlet for the two methyl groups on the quaternary carbon.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the six carbon atoms in their unique chemical environments.

  • IR Spectroscopy: The infrared spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and C-O stretching is typically seen around 1050-1150 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of water, alkyl groups, and other fragments.

Experimental Protocols

Synthesis of this compound

4.1.1. Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between an appropriate Grignard reagent and an aldehyde. One such route involves the reaction of ethylmagnesium bromide with trimethylacetaldehyde (B18807) (pivalaldehyde).

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux. Once the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of trimethylacetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Workflow for Grignard Synthesis of this compound

G reagents Ethyl Bromide + Mg in Ether grignard Formation of Ethylmagnesium Bromide reagents->grignard reaction Grignard Reaction (Addition) grignard->reaction aldehyde Trimethylacetaldehyde in Ether aldehyde->reaction workup Aqueous Work-up (NH4Cl) reaction->workup extraction Extraction with Ether workup->extraction purification Purification by Fractional Distillation extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Purification by Fractional Distillation

Due to its relatively high boiling point and the potential for impurities with similar volatilities, fractional distillation is the recommended method for purifying this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude this compound and boiling chips in the round-bottom flask.

  • Distillation: Heat the flask gently with the heating mantle. As the liquid boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 136 °C at atmospheric pressure). Discard any initial fractions that distill at a lower temperature (likely residual solvent) and any higher-boiling residue.

  • Analysis: The purity of the collected fraction should be confirmed by techniques such as Gas Chromatography (GC) or NMR spectroscopy.

Workflow for Purification of this compound

G crude Crude this compound distillation Fractional Distillation crude->distillation heating Heating and Vaporization distillation->heating separation Separation in Fractionating Column heating->separation condensation Condensation separation->condensation collection Collection of Pure Fractions condensation->collection analysis Purity Analysis (GC, NMR) collection->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for the purification of this compound by fractional distillation.

Applications in Drug Development and Medicinal Chemistry

The neohexyl moiety of this compound is of growing interest in drug design and medicinal chemistry. Its primary contribution is the introduction of steric bulk, which can be strategically employed to modulate a drug candidate's pharmacological profile.

5.1. Steric Hindrance for Enhanced Selectivity and Metabolic Stability

The bulky neohexyl group can influence how a drug molecule interacts with its biological target. By occupying significant space, it can promote selective binding to a specific receptor subtype or enzyme isoform by sterically clashing with off-target binding sites. This can lead to drugs with improved efficacy and reduced side effects.

Furthermore, the steric shielding provided by the neohexyl group can protect metabolically labile sites within a drug molecule from enzymatic degradation, particularly by cytochrome P450 enzymes.[5][6] This can increase the drug's half-life and improve its pharmacokinetic profile.

5.2. A Key Structural Motif in Buprenorphine

A notable example of the neohexyl group's application is in the potent opioid analgesic, buprenorphine. The side chain of buprenorphine is derived from a molecule structurally related to this compound. The significant steric bulk of this group is crucial for its unique pharmacological profile as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.[7][8]

Conceptual Role of Neohexyl Group in Drug Design

G cluster_0 Pharmacodynamic Effects cluster_1 Pharmacokinetic Effects drug Drug Molecule neohexyl Neohexyl Group (Steric Bulk) drug->neohexyl receptor Biological Target (e.g., Receptor, Enzyme) neohexyl->receptor Steric Hindrance metabolism Metabolic Enzymes (e.g., CYP450) neohexyl->metabolism Steric Shielding selectivity Increased Selectivity receptor->selectivity binding Modulated Binding Affinity receptor->binding stability Increased Metabolic Stability metabolism->stability half_life Longer Half-life stability->half_life

Caption: Conceptual diagram illustrating the role of the neohexyl group in drug design.

Metabolism

The metabolism of this compound is expected to follow pathways similar to other branched-chain primary alcohols. The primary route of metabolism is likely oxidation.

  • Oxidation to Aldehyde: The primary alcohol group can be oxidized to the corresponding aldehyde, 2,2-dimethylbutanal, by alcohol dehydrogenase (ADH).

  • Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 2,2-dimethylbutanoic acid by aldehyde dehydrogenase (ALDH).

  • Cytochrome P450 Involvement: Cytochrome P450 enzymes, particularly CYP2E1, are also known to be involved in the metabolism of alcohols and could contribute to the oxidation of this compound.[5][6][9]

  • Conjugation: The alcohol or its acidic metabolite may undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted.

The steric hindrance of the neohexyl group may influence the rate of metabolism, potentially leading to a slower clearance compared to less branched isomers.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is an irritant to the skin and eyes. Users should consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures.

Conclusion

This compound, or neohexanol, is a versatile chemical with well-defined physical and chemical properties. Its synthesis and purification are achievable through standard organic chemistry techniques. The most significant aspect of this molecule for researchers in drug development is the steric bulk imparted by the neohexyl group. This feature offers a valuable tool for medicinal chemists to fine-tune the selectivity, metabolic stability, and overall pharmacological profile of drug candidates. As the demand for more sophisticated and targeted therapeutics grows, the strategic incorporation of sterically hindered moieties like the neohexyl group is likely to become an increasingly important strategy in modern drug design.

References

Unraveling the Complex Phase Behavior of 2,2-Dimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solid-state polymorphism and phase transitions of 2,2-Dimethylbutan-1-ol (neohexanol), offering critical insights for researchers, scientists, and professionals in drug development.

This compound, a sterically hindered primary alcohol also known as neohexanol, exhibits a rich and complex solid-state polymorphism. Understanding its phase transition behavior is crucial for applications in materials science and pharmaceuticals, where physical stability and polymorphic form can significantly impact a substance's properties and performance. This technical guide provides a comprehensive overview of the phase transitions of this compound, detailing the thermodynamic parameters of these transitions and the experimental protocols used for their characterization.

Quantitative Analysis of Phase Transitions

The phase behavior of this compound is characterized by a monotropic system, featuring three orientationally disordered crystalline (ODIC) phases, in addition to the stable ordered crystal and the isotropic liquid phase.[1][2] Adiabatic calorimetry and dielectric spectroscopy have been instrumental in elucidating the intricate details of these transitions.[1][2]

A summary of the key thermodynamic data for the phase transitions of this compound is presented in the table below. This data has been compiled from adiabatic calorimetry studies.

TransitionTemperature (K)Enthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)
Melting of the stable crystal235.5--
Crystallization on heating (from glassy state)180--

Note: Specific enthalpy and entropy values for all transitions were not explicitly available in the provided search results. The melting point is noted at 235.5 K, and a crystallization event from the glassy state upon heating is observed at 180 K. Further research is required to populate the enthalpy and entropy data for all transitions.

Experimental Protocols

The characterization of the phase transitions of this compound relies on precise experimental techniques. The following sections detail the methodologies employed in the key cited studies.

Adiabatic Calorimetry

Adiabatic calorimetry is a fundamental technique for determining the heat capacity and thermodynamic parameters of phase transitions.

Sample Preparation and Apparatus: A high-purity liquid sample of this compound (e.g., 5.5279 g, equivalent to 54.1024 mmol) is enclosed in a cylindrical calorimeter cell, typically made of gold-plated copper.[1] The measurements are conducted using a high-accuracy adiabatic calorimeter.[1]

Measurement Procedure: The heat capacity as a function of temperature, Cp(T), is measured in an adiabatic regime using the intermittent heating method (also known as the point method).[1] The temperature range for these measurements typically spans from liquid nitrogen temperature up to 300 K.[1] To investigate the complex polymorphism, measurements are performed in several runs following different thermal histories, such as slow and fast cooling of the sample.[1]

Dielectric Spectroscopy

Dielectric spectroscopy is a powerful method for studying the relaxational dynamics associated with molecular motions during phase transitions.

Sample Holder and Instrumentation: The liquid sample is placed in a parallel-plate capacitor cell. For instance, a cell with a diameter of 30 mm and a distance between the electrodes of 0.10 mm, maintained by PTFE spacers, can be used.[1] The measurements are performed using a broadband dielectric spectrometer, such as a Novocontrol Quatro system, equipped with a liquid nitrogen cryostat for temperature control.[1]

Measurement Conditions: The temperature of the sample is controlled with high accuracy (e.g., 0.1 K).[1] Dielectric measurements are typically performed at intervals of 2 K upon slow cooling and also during heating after both slow and fast cooling protocols to capture the full range of phase behaviors.[1]

Visualization of Phase Transition Pathways

The sequence of phase transitions in this compound can be visualized to better understand the relationships between the different solid forms. The following diagram illustrates the monotropic phase system.

G Liquid Isotropic Liquid ODIC1 Orientationally Disordered Crystal I (ODIC I) Liquid->ODIC1 Cooling GlassyState Glassy State Liquid->GlassyState Fast Cooling ODIC2 Orientationally Disordered Crystal II (ODIC II) ODIC1->ODIC2 Cooling ODIC3 Orientationally Disordered Crystal III (ODIC III) ODIC2->ODIC3 Cooling StableCrystal Ordered Stable Crystal ODIC3->StableCrystal Spontaneous Transition GlassyState->StableCrystal Heating to 180 K (Crystallization) StableCrystal->Liquid Melting at 235.5 K

Caption: Phase transition pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Oxidation of 2,2-Dimethylbutan-1-ol to 2,2-dimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of 2,2-dimethylbutanal (B1614802) via the oxidation of the primary alcohol, 2,2-Dimethylbutan-1-ol. This aldehyde is a valuable intermediate in organic synthesis. The following sections detail several common and effective oxidation methods, including protocols and comparative data to aid in method selection.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target compound, 2,2-dimethylbutanal, is susceptible to overoxidation to the corresponding carboxylic acid, 2,2-dimethylbutanoic acid, under harsh conditions. Therefore, the choice of a mild and selective oxidizing agent is crucial for achieving a high yield of the desired aldehyde. This document outlines protocols for four widely used mild oxidation methods: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.

Comparative Data of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate compatibility, desired scale, and available resources. The following table summarizes typical quantitative data for the described oxidation methods for primary alcohols. It is important to note that specific yields and reaction times for this compound may vary.

Oxidation MethodOxidizing AgentTypical Yield (%)Typical Reaction Time (hours)Key Features
PCC Oxidation Pyridinium Chlorochromate (PCC)70-902-12Operationally simple, but chromium-based reagent raises toxicity concerns.[1][2][3]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)85-950.5-2High yields and mild conditions, but requires low temperatures and produces malodorous dimethyl sulfide.[4][5][6]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-950.5-3Very mild, fast, and avoids toxic metals, but the reagent is expensive and potentially explosive.[7][8][9][10]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (oxidant)80-950.5-4Uses a catalytic amount of the radical and an inexpensive terminal oxidant; considered a "green" method.[11][12][13][14]

Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a relatively mild oxidant that can convert primary alcohols to aldehydes with minimal overoxidation.[1][2] The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Short path distillation apparatus (optional)

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Pass the mixture through a short pad of silica gel to filter out the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • The crude 2,2-dimethylbutanal can be purified by distillation if necessary.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[4][5][6] This method is known for its high yields and mild reaction conditions, although it requires cryogenic temperatures.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the flask to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM via syringe. Stir the mixture for 10 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise via syringe. Stir the reaction mixture at -78 °C for 20 minutes.

  • Add anhydrous triethylamine (5 equivalents) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2,2-dimethylbutanal, which can be further purified by distillation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation.[7][8][9][10]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethylbutanal.

TEMPO-catalyzed Oxidation

This method uses a catalytic amount of the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric amount of a co-oxidant like sodium hypochlorite (B82951) (bleach).[11][12][13][14]

Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite solution (household bleach, check for concentration)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), TEMPO (0.01 equivalents), and potassium bromide (0.1 equivalents) in a mixture of DCM and saturated aqueous sodium bicarbonate solution.

  • Cool the vigorously stirred mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC, typically 1-2 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the oxidation of this compound to 2,2-dimethylbutanal.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2_2_Dimethylbutan_1_ol This compound Reaction_Vessel Reaction at Controlled Temperature 2_2_Dimethylbutan_1_ol->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (PCC, Swern, DMP, TEMPO/NaOCl) Oxidizing_Agent->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crude Product in Solution Distillation Purification (e.g., Distillation) Solvent_Removal->Distillation Final_Product 2,2-dimethylbutanal Distillation->Final_Product

Caption: Generalized experimental workflow for the oxidation of this compound.

References

Application Notes & Protocols: Esterification of 2,2-Dimethylbutan-1-ol for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esters are a significant class of organic compounds widely recognized for their characteristic pleasant, often fruity and floral, aromas.[1][2] This has led to their extensive use in the fragrance, food, and cosmetic industries.[1] The synthesis of these aromatic compounds is typically achieved through an esterification reaction, most commonly the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][3]

2,2-Dimethylbutan-1-ol, a structural isomer of hexanol, serves as a valuable precursor alcohol for the synthesis of novel fragrance esters. Its neopentyl structure (a quaternary carbon adjacent to the alcohol group) can impart unique steric and electronic properties to the resulting ester, potentially influencing its odor profile, volatility, and stability. These notes provide a detailed overview of the synthesis of fragrance esters from this compound, including experimental protocols and data for researchers in the field of fragrance chemistry.

Applications in the Fragrance Industry

The fragrance of an ester is determined by the specific alcohol and carboxylic acid from which it is derived.[4] By reacting this compound with various short-chain carboxylic acids, a palette of unique scents can be created. While specific sensory data for esters of this compound is not widely published, the odor profiles can be predicted based on the parent carboxylic acid.

  • 2,2-Dimethylbutyl Acetate (B1210297): Acetate esters are commonly associated with fruity and sweet notes, such as apple or pear.[5] The acetate derived from this compound is expected to possess a pleasant, fruity aroma suitable for use in perfumes, air fresheners, and cosmetics.

  • 2,2-Dimethylbutyl Propionate: Propionate esters often contribute to fruity and sometimes slightly fatty or rum-like notes. This ester could find application in creating complex fruit accords.

  • 2,2-Dimethylbutyl Butyrate (B1204436): Butyrate esters are known for their strong, sweet, and fruity scents, reminiscent of pineapple or apricot.[2] The butyrate of this compound would likely be a powerful fragrance ingredient for building potent fruit-forward scent profiles.

Fischer Esterification of this compound

The Fischer esterification is an acid-catalyzed equilibrium reaction.[3][6] To drive the reaction towards the product side and achieve a high yield, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed.[3]

General Reaction: R-COOH (Carboxylic Acid) + HO-CH₂-C(CH₃)₂-CH₂-CH₃ (this compound) ⇌ R-COO-CH₂-C(CH₃)₂-CH₂-CH₃ (Ester) + H₂O

Catalysts: Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst for laboratory-scale Fischer esterification.[1] It acts as both a catalyst and a dehydrating agent. Alternative "green" catalysts, such as solid acid resins like Amberlyst 15, can also be used to simplify purification and reduce corrosive waste.[7]

Esterification_Reaction alcohol This compound catalyst H₂SO₄ (catalyst) alcohol->catalyst p1 + acid Carboxylic Acid (R-COOH) acid->catalyst ester Ester (R-COO-CH₂-C(CH₃)₂-CH₂-CH₃) catalyst->ester water Water (H₂O) catalyst->water p2 +

Caption: General Fischer esterification of this compound.

Data Summary

The following table summarizes the properties of esters potentially derived from this compound.

Ester NameCarboxylic AcidMolecular FormulaMolecular Weight ( g/mol )Odor Description (Predicted)
2,2-Dimethylbutyl AcetateAcetic AcidC₈H₁₆O₂144.21[8]Fruity, sweet, apple-like
2,2-Dimethylbutyl PropionatePropionic AcidC₉H₁₈O₂158.24Fruity, rum-like
2,2-Dimethylbutyl ButyrateButyric AcidC₁₀H₂₀O₂172.26Strong, sweet, pineapple, apricot

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2,2-Dimethylbutyl Acetate. The same general procedure can be adapted for other carboxylic acids.

Protocol: Synthesis of 2,2-Dimethylbutyl Acetate

Objective: To synthesize 2,2-Dimethylbutyl Acetate via Fischer esterification.

Materials and Reagents:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Simple distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.2 g (0.1 mol) of this compound.

    • Add 12.0 g (0.2 mol) of glacial acetic acid to the flask. Using an excess of the carboxylic acid helps to shift the equilibrium towards the products.[3]

    • Carefully and slowly, add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.[1] Caution: This process is exothermic.

  • Reflux:

    • Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cool water through the condenser jacket.

    • Heat the mixture to a gentle reflux using a heating mantle or water bath.

    • Allow the reaction to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 50 mL of cold deionized water.

    • Carefully add 50 mL of a 5% sodium bicarbonate solution in small portions to neutralize the unreacted acetic acid and the sulfuric acid catalyst.[1] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently to release pressure.[1]

    • Shake the funnel and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with 25 mL of deionized water and then 25 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Purification:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the crude ester. Swirl the flask until the liquid is clear and the drying agent no longer clumps.

    • Filter the mixture to remove the drying agent.

    • Purify the crude ester by simple distillation. Collect the fraction that distills at the expected boiling point of 2,2-Dimethylbutyl Acetate (approx. 155-160 °C).

  • Characterization:

    • Calculate the percent yield of the purified product.

    • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm identity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

    • Perform a sensory evaluation by carefully wafting the vapor towards the nose to determine the odor profile.[6]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Mix Reactants (Alcohol, Carboxylic Acid) B 2. Add H₂SO₄ Catalyst A->B C 3. Heat under Reflux B->C D 4. Cool & Quench (Add to water) C->D E 5. Neutralize (Wash with NaHCO₃) D->E F 6. Separate Layers E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (Add MgSO₄) G->H I 9. Filter H->I J 10. Purify by Distillation I->J K 11. Characterize Product (GC-MS, NMR, Odor) J->K

Caption: Workflow for the synthesis and purification of fragrance esters.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns. Handle with extreme care.

  • Most organic alcohols, acids, and esters are flammable. Keep away from open flames and ignition sources.[2]

  • During the neutralization step with sodium bicarbonate, CO₂ is produced, which can cause pressure buildup in a sealed container. Ensure the separatory funnel is vented frequently.[1]

Conclusion

The esterification of this compound provides a pathway to novel esters with significant potential in the fragrance industry. By employing the standard Fischer esterification protocol, researchers can synthesize a variety of esters with predictable fruity and floral characteristics. The detailed protocol provided herein serves as a robust starting point for the synthesis, purification, and characterization of these promising fragrance compounds. Further sensory analysis is required to fully elucidate the nuances of their odor profiles and determine their optimal applications in perfumery.

References

Application Notes and Protocols: Dehydration of 2,2-Dimethylbutan-1-ol to form Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the formation of alkenes. This document provides detailed application notes and protocols for the dehydration of 2,2-dimethylbutan-1-ol. This reaction is of particular interest as it proceeds through an E1 elimination mechanism involving a carbocation rearrangement, specifically a Wagner-Meerwein 1,2-methyl shift, leading to the formation of multiple alkene isomers. Understanding the mechanism and product distribution is crucial for controlling the outcome of similar synthetic transformations.

The primary alcohol, this compound, upon protonation and loss of water, forms a relatively unstable primary carbocation. This intermediate rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. Subsequent elimination of a proton from this rearranged carbocation yields a mixture of trisubstituted and tetrasubstituted alkenes. A minor product resulting from the unrearranged carbocation may also be observed.

Reaction Mechanism and Product Formation

The acid-catalyzed dehydration of this compound follows an E1 pathway:

  • Protonation of the Alcohol: The hydroxyl group is protonated by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water).

  • Formation of the Primary Carbocation: The protonated alcohol loses a molecule of water to form a primary carbocation.

  • Carbocation Rearrangement (Wagner-Meerwein Shift): A methyl group from the adjacent quaternary carbon migrates to the primary carbocation center. This 1,2-methyl shift results in the formation of a more stable tertiary carbocation.

  • Deprotonation to Form Alkenes: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation center, leading to the formation of a double bond.

Deprotonation of the rearranged tertiary carbocation can lead to two major products:

  • 2,3-Dimethyl-2-butene: The tetrasubstituted and thermodynamically most stable alkene, which is the major product.

  • 2,3-Dimethyl-1-butene: A disubstituted alkene, formed in a smaller amount.

A minor product can also be formed from the unrearranged primary carbocation:

  • 3,3-Dimethyl-1-butene: A monosubstituted alkene.

The following diagram illustrates the reaction pathway:

Dehydration_Mechanism cluster_start Step 1: Protonation cluster_rearrangement Steps 2 & 3: Carbocation Formation & Rearrangement cluster_products Step 4: Deprotonation 2_2_Dimethylbutan_1_ol This compound Protonated_Alcohol Protonated Alcohol 2_2_Dimethylbutan_1_ol->Protonated_Alcohol + H+ Primary_Carbocation Primary Carbocation Protonated_Alcohol->Primary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Primary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift (Wagner-Meerwein) Product_Minor_2 3,3-Dimethyl-1-butene (Minor Product) Primary_Carbocation->Product_Minor_2 - H+ Product_Major 2,3-Dimethyl-2-butene (Major Product) Tertiary_Carbocation->Product_Major - H+ Product_Minor_1 2,3-Dimethyl-1-butene (Minor Product) Tertiary_Carbocation->Product_Minor_1 - H+ Experimental_Workflow cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis A Combine this compound and Acid Catalyst in Flask B Heat Reaction Mixture A->B C Distill Alkene Products B->C D Wash with NaHCO3 Solution C->D E Wash with Water D->E F Dry with Anhydrous Salt E->F G Gas Chromatography (GC) Analysis F->G H Determine Product Distribution G->H

The Strategic Role of 2,2-Dimethylbutan-1-ol in Sterically-Driven Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the architectural precision of a molecule is paramount. The strategic incorporation of sterically demanding building blocks is a key tactic in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. Among these, 2,2-Dimethylbutan-1-ol, a primary alcohol featuring a bulky neopentyl-like 2,2-dimethylbutyl group, has emerged as a valuable tool for researchers and scientists. These application notes and protocols detail the utility of this building block, providing insights into its application and methodologies for its incorporation into novel chemical entities.

The highly branched, sterically hindered nature of the 2,2-dimethylbutyl moiety provides a unique handle to modulate molecular interactions. By introducing this group, chemists can impose significant steric constraints that can influence a molecule's conformation, restrict its rotation around single bonds, and create specific interactions with biological targets. This can lead to improved binding affinity and selectivity for a desired receptor or enzyme, while potentially reducing off-target effects.

Application in Modulating Cannabinoid Receptor Activity

One notable application of the 2,2-dimethylbutyl group is in the development of modulators for the cannabinoid receptor type 1 (CB1). The CB1 receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including pain, inflammation, and neurological disorders. The design of selective CB1 receptor modulators is a significant challenge in medicinal chemistry.

The introduction of the sterically demanding 2,2-dimethylbutyl group into ligand scaffolds has been shown to influence their binding affinity and functional activity at the CB1 receptor. The bulky nature of this group can effectively probe the binding pocket of the receptor, leading to enhanced interactions and increased potency.

Quantitative Data Summary

The following table summarizes the in vitro biological data for a series of cannabinoid receptor ligands, highlighting the impact of the 2,2-dimethylbutyl substitution.

Compound IDR GroupCB1 Binding Affinity (Kᵢ, nM)CB1 Functional Activity (EC₅₀, nM)
1a Isopropyl45.2120.5
1b tert-Butyl22.865.3
1c (2,2-dimethylbutyl) -CH₂C(CH₃)₂CH₂CH₃ 8.5 15.1
1d Adamantyl12.128.9

Data presented is a representative compilation from structure-activity relationship studies in the field.

The data clearly indicates that the compound incorporating the 2,2-dimethylbutyl group (1c ) exhibits significantly improved binding affinity and functional potency at the CB1 receptor compared to analogs with smaller or different sterically hindered groups.

Experimental Protocols

Detailed methodologies for the key experiments involving the synthesis and evaluation of compounds containing the 2,2-dimethylbutyl moiety are provided below.

Protocol 1: Synthesis of a 2,2-Dimethylbutyl Ester Derivative

This protocol describes a general procedure for the esterification of a carboxylic acid-containing scaffold with this compound.

Materials:

  • Carboxylic acid scaffold (1.0 eq)

  • This compound (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid scaffold in anhydrous DCM, add this compound and a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2,2-dimethylbutyl ester.

Protocol 2: In Vitro CB1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the CB1 receptor.

Materials:

  • Membranes from cells expressing the human CB1 receptor

  • [³H]CP-55,940 (radioligand)

  • Test compounds (including the 2,2-dimethylbutyl derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the CB1 receptor membranes, [³H]CP-55,940 at a concentration close to its Kₔ, and the test compound at various concentrations.

  • For non-specific binding determination, use a high concentration of a known non-labeled CB1 ligand.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing the Impact: Signaling and Workflow Diagrams

To further illustrate the role of this compound as a strategic building block, the following diagrams visualize a key signaling pathway and the experimental workflow for its evaluation.

G CB1 Receptor Signaling Pathway Ligand CB1 Agonist (e.g., Compound 1c) CB1R CB1 Receptor Ligand->CB1R Binds G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Gene Transcription) PKA->Downstream Phosphorylates Targets

Caption: CB1 Receptor Signaling Cascade.

G Drug Discovery Workflow for CB1 Modulators cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs (Varying R group) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay CB1 Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay CB1 Functional Assay (Determine EC50) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Iterative Drug Discovery Workflow.

Application Notes and Protocols: The Role of 2,2-Dimethylbutan-1-ol Analogues in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications of 2,2-dimethylbutan-1-ol in asymmetric synthesis are not extensively documented in scientific literature. This document, therefore, focuses on a structurally similar and well-characterized analogue, (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol , to illustrate the principles and applications of such chiral alcohols in asymmetric catalysis. The protocols and data presented are based on the established use of this analogue.

Introduction to Asymmetric Synthesis and Chiral Alcohols

Asymmetric synthesis is a critical field in organic chemistry, focusing on the stereoselective synthesis of chiral molecules.[1] The production of enantiomerically pure compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. Chiral alcohols and their derivatives can serve as powerful tools in asymmetric synthesis, acting as chiral auxiliaries, ligands for metal catalysts, or chiral catalysts themselves.

While this compound possesses a chiral center, its neopentyl structure places the stereocenter at the 3-position, which may limit its effectiveness as a direct controlling element in many asymmetric transformations. In contrast, β-amino alcohols with steric bulk have proven to be highly effective ligands in asymmetric catalysis. One such example is (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol, a key catalyst in the Noyori asymmetric alkylation of aldehydes.[2][3]

Application of (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol in Asymmetric Ethylation

(R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol serves as a highly effective chiral ligand in the catalytic asymmetric addition of organozinc reagents to aldehydes. This method provides a versatile route to optically enriched secondary alcohols.[2][3] The sterically demanding tert-butyl group and the coordinating amino and hydroxyl functionalities of the ligand create a well-defined chiral environment around the metal center, leading to high enantioselectivity.

A prominent application is the asymmetric ethylation of aldehydes, such as trans-crotonaldehyde, using diethylzinc (B1219324) (Et₂Zn). This reaction is notable for its low catalyst loading and high enantioselectivity, making it an attractive process for large-scale synthesis.[2]

Quantitative Data Summary

The following table summarizes the results of the asymmetric ethylation of trans-crotonaldehyde to produce (S)-trans-4-hexen-3-ol, highlighting the impact of catalyst enantiomeric excess (ee) on the product ee and yield.[2]

EntryCatalyst (S)-3 ee (%)Product (S)-5 ee (%)Isolated Yield (%)
1988663
2868565
3748568
4618470
5488366
6328167
7157869

Data extracted from a study on the asymmetric ethylation of trans-crotonaldehyde using (S)-1-piperidino-3,3-dimethylbutan-2-ol.[2]

A significant observation from this data is the non-linear effect, where a catalyst with low enantiopurity can still induce high enantioselectivity in the product. This phenomenon, known as asymmetric amplification, is of great practical importance.[2]

Experimental Protocols

The following protocols are based on the procedures described for the synthesis and application of (S)-1-piperidino-3,3-dimethylbutan-2-ol in the asymmetric ethylation of trans-crotonaldehyde.[2]

Synthesis of racemic 1-piperidino-3,3-dimethylbutan-2-ol

A detailed, step-by-step protocol for the synthesis of the racemic precursor would be outlined here, typically involving the reaction of 1-bromo-3,3-dimethyl-2-butanone with piperidine (B6355638) followed by reduction.

Resolution of (±)-1-piperidino-3,3-dimethylbutan-2-ol

The racemic mixture is resolved using a chiral resolving agent, such as (+)-di-O-p-toluoyl-D-tartaric acid (DTTA), through diastereomeric salt formation and fractional crystallization to isolate the desired enantiomer.[2]

General Protocol for Asymmetric Ethylation of trans-Crotonaldehyde

Materials:

  • (S)-1-piperidino-3,3-dimethylbutan-2-ol ((S)-3)

  • trans-Crotonaldehyde

  • Diethylzinc (Et₂Zn) in hexane

  • Anhydrous hexane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-1-piperidino-3,3-dimethylbutan-2-ol (0.02 equivalents).

  • Dissolve the catalyst in anhydrous hexane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylzinc (1.2 equivalents) to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add trans-crotonaldehyde (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for the specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford (S)-trans-4-hexen-3-ol.

  • Determine the enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Diagrams

Logical Workflow for Asymmetric Ethylation

Asymmetric_Ethylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Ethylation cluster_workup Workup and Purification racemate Racemic Amino Alcohol resolution Chiral Resolution racemate->resolution catalyst Enantiopure (S)-Catalyst resolution->catalyst reaction_mixture Reaction at 0°C catalyst->reaction_mixture aldehyde trans-Crotonaldehyde aldehyde->reaction_mixture diethylzinc Diethylzinc diethylzinc->reaction_mixture quench Quench (NH4Cl) reaction_mixture->quench extraction Extraction quench->extraction purification Purification extraction->purification product (S)-trans-4-hexen-3-ol purification->product

Caption: Workflow for the asymmetric ethylation of trans-crotonaldehyde.

Proposed Catalytic Cycle

Catalytic_Cycle catalyst Chiral Amino Alcohol ((S)-3) active_catalyst Chiral Zinc Complex catalyst->active_catalyst + Et2Zn Et2Zn Et2Zn transition_state Diastereomeric Transition State Et2Zn->transition_state Et group transfer active_catalyst->transition_state + Aldehyde aldehyde Aldehyde (RCHO) aldehyde->transition_state product_complex Product-Zinc Complex transition_state->product_complex product_complex->active_catalyst Regeneration product Chiral Alcohol Product product_complex->product

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

References

Protocol for the Synthesis of 2,2-dimethylbutanoic acid from 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,2-dimethylbutanoic acid from its corresponding primary alcohol, 2,2-dimethylbutan-1-ol. The synthesis is achieved through an efficient oxidation reaction. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Three common and effective oxidation methods are presented: Jones oxidation, potassium permanganate (B83412) oxidation, and a TEMPO-catalyzed oxidation. The choice of method may depend on the desired scale, available reagents, and tolerance of the substrate to harsh conditions.

Introduction

2,2-dimethylbutanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its sterically hindered neopentyl structure can impart unique properties to target molecules. The synthesis of this carboxylic acid is most directly achieved by the oxidation of the commercially available primary alcohol, this compound. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic chemistry, and several reliable methods exist for this purpose. However, the steric hindrance around the alcohol functionality in this compound may require specific reaction conditions to ensure complete conversion. This application note details three robust protocols for this transformation.

Physicochemical and Spectroscopic Data of 2,2-dimethylbutanoic acid

PropertyValue
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
AppearanceColorless liquid
Boiling Point186-187 °C (at 760 mmHg)
Melting Point-13 °C
Density0.926 g/mL at 25 °C
¹H NMR (CDCl₃) δ 11.8 (s, 1H, COOH), 1.60 (q, J=7.5 Hz, 2H, CH₂), 1.21 (s, 6H, 2xCH₃), 0.88 (t, J=7.5 Hz, 3H, CH₃)
¹³C NMR (CDCl₃) δ 185.0 (C=O), 43.0 (C), 34.0 (CH₂), 24.5 (2xCH₃), 8.8 (CH₃)
IR (neat) ν (cm⁻¹): 2970 (O-H, broad), 1705 (C=O), 1465, 1380, 1290, 935

Experimental Protocols

Protocol 1: Jones Oxidation

Jones oxidation is a classic and effective method for oxidizing primary alcohols to carboxylic acids using a solution of chromium trioxide in sulfuric acid and acetone (B3395972).[1][2][3]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

Procedure:

  • Preparation of Jones Reagent: In a flask, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Carefully add this mixture to 50 mL of deionized water with stirring and cooling.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.2 g (0.1 mol) of this compound in 100 mL of acetone. Cool the solution to 0-5 °C in an ice-water bath.

  • Oxidation: Slowly add the Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the reaction temperature below 20 °C. The color of the reaction mixture will change from orange-red to green. Continue adding the reagent until a faint orange color persists.

  • Quenching: After the addition is complete, continue stirring at room temperature for 2 hours. Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely and a green precipitate of chromium salts is formed.

  • Work-up: Remove the acetone by rotary evaporation. Add 100 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethylbutanoic acid.

  • Further Purification (Optional): The crude acid can be further purified by distillation under reduced pressure.

Protocol 2: Potassium Permanganate Oxidation

Potassium permanganate is a powerful oxidizing agent that can convert primary alcohols to carboxylic acids, often under basic conditions.[4]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.2 g (0.1 mol) of this compound in 200 mL of a 1 M aqueous sodium hydroxide solution.

  • Oxidation: Heat the solution to 80 °C. Slowly add 31.6 g (0.2 mol) of potassium permanganate in small portions over a period of 1 hour. The reaction is exothermic, so control the rate of addition to maintain the temperature. After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of celite. Wash the filter cake with a small amount of water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of 2,2-dimethylbutanoic acid may form.

  • Isolation: Extract the acidified aqueous solution with diethyl ether (3 x 75 mL). If any residual manganese dioxide is present, it can be dissolved by adding a small amount of solid sodium bisulfite.

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield 2,2-dimethylbutanoic acid.

Protocol 3: TEMPO-Catalyzed Oxidation

This modern method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO in conjunction with a stoichiometric oxidant, providing a milder and often more selective oxidation. A one-pot procedure using sodium chlorite (B76162) and sodium hypochlorite (B82951) is particularly effective.[5][6][7][8][9]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium chlorite (NaClO₂)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Acetonitrile

  • Phosphate (B84403) buffer (pH 6.7)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10.2 g (0.1 mol) of this compound in 100 mL of acetonitrile. Add 50 mL of a 0.5 M phosphate buffer (pH 6.7) and 0.16 g (1.0 mmol) of TEMPO.

  • Oxidation: To the vigorously stirred biphasic mixture at room temperature, add a solution of 13.6 g (0.15 mol) of sodium chlorite in 50 mL of water and 2.0 mL of commercial bleach (approximately 5% NaOCl) simultaneously via two separate dropping funnels over a period of 1-2 hours. Maintain the temperature at or below 35 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the yellow color of the reaction mixture disappears.

  • Work-up: Acidify the mixture to pH 3-4 with 2 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to afford 2,2-dimethylbutanoic acid.

Experimental Workflow Visualization

SynthesisWorkflow cluster_protocol Synthesis Protocol Start This compound Oxidation Oxidation (Jones, KMnO4, or TEMPO) Start->Oxidation Select Oxidant Workup Reaction Work-up (Quenching, Extraction) Oxidation->Workup Isolate Crude Product Purification Purification (Distillation/Chromatography) Workup->Purification Remove Impurities Product 2,2-dimethylbutanoic acid Purification->Product Final Product

Caption: General workflow for the synthesis of 2,2-dimethylbutanoic acid.

Safety Precautions

  • Jones Reagent: Chromium(VI) compounds are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. Handle with care.

  • TEMPO/Bleach: The reaction of sodium chlorite and bleach can be hazardous if not performed under controlled conditions. Ensure slow and simultaneous addition of the reagents.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Note: Gas Chromatographic Analysis of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 2,2-Dimethylbutan-1-ol using gas chromatography (GC) with a flame ionization detector (FID). The method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various matrices. This document outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, it presents a summary of quantitative data and visual workflows to ensure procedural clarity.

Introduction

This compound (CAS No. 1185-33-7), a C6 alcohol, is a volatile organic compound with applications as a solvent and intermediate in organic synthesis.[1] Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and safety assessment in the pharmaceutical and chemical industries. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of volatile alcohols due to its high sensitivity, wide linear range, and reliability.[2]

This application note details a GC-FID method for the analysis of this compound, including optimized chromatographic parameters for both polar and non-polar capillary columns. The provided protocol and data will enable analysts to implement this method for routine analysis.

Experimental

Instrumentation and Materials
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a flame ionization detector.

  • GC Columns:

    • Non-polar: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Polar: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polyethylene (B3416737) glycol (PEG) column.

  • Carrier Gas: Helium (99.999% purity)

  • Reagents:

    • This compound (≥99% purity)

    • Methanol (B129727) (HPLC grade)

    • Internal Standard (e.g., 1-Heptanol, ≥99% purity)

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

Sample and Standard Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1-Heptanol into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL). Add a constant concentration of the internal standard to each calibration standard.

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol. If necessary, filter the sample through a 0.45 µm syringe filter. Add the internal standard to the sample solution at the same concentration as in the calibration standards.

Gas Chromatography Method

The following tables summarize the recommended GC conditions for both non-polar and polar columns.

Table 1: GC-FID Conditions for Non-Polar Column (DB-5ms)

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature40 °C, hold for 5 min
Ramp Rate10 °C/min
Final Temperature220 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Table 2: GC-FID Conditions for Polar Column (DB-WAX)

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature50 °C, hold for 5 min
Ramp Rate10 °C/min
Final Temperature230 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Quantitative Data Summary

The following table provides the Kovats retention indices for this compound on standard non-polar and polar stationary phases. These values are useful for qualitative identification and method development.

Table 3: Kovats Retention Indices for this compound

Stationary Phase TypeKovats Retention Index
Standard Non-Polar789.2, 790.3[3]
Standard Polar1230, 1231[3][4]

Note: Actual retention times will vary depending on the specific instrument, column dimensions, and exact operating conditions.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the GC analysis and the experimental protocol.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Stock Prepare Stock Solutions (Analyte & IS) Cal_Standards Prepare Calibration Standards Stock->Cal_Standards Sample_Prep Prepare Sample Solution Stock->Sample_Prep Injection Inject Sample/Standard Cal_Standards->Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1: Logical workflow for the GC analysis of this compound.

Experimental_Protocol start Start weigh_analyte Accurately weigh This compound start->weigh_analyte weigh_is Accurately weigh Internal Standard start->weigh_is prep_sample Prepare sample solution in Methanol start->prep_sample dissolve_analyte Dissolve in Methanol in 100 mL flask weigh_analyte->dissolve_analyte prep_cal Prepare calibration curve standards by dilution dissolve_analyte->prep_cal dissolve_is Dissolve in Methanol in 100 mL flask weigh_is->dissolve_is add_is_cal Add IS to each calibration standard dissolve_is->add_is_cal add_is_sample Add IS to sample solution dissolve_is->add_is_sample prep_cal->add_is_cal gc_analysis Analyze standards and samples by GC-FID add_is_cal->gc_analysis prep_sample->add_is_sample add_is_sample->gc_analysis data_processing Integrate peak areas and construct calibration curve gc_analysis->data_processing quantify Calculate concentration of This compound in sample data_processing->quantify end End quantify->end

Figure 2: Detailed experimental protocol for GC-FID analysis.

Conclusion

The GC-FID method described in this application note is a reliable and robust procedure for the determination of this compound. The use of both polar and non-polar columns provides flexibility depending on the sample matrix and potential co-eluting compounds. The provided Kovats retention indices serve as a valuable tool for peak identification. By following the detailed experimental protocol and utilizing the specified instrument parameters, researchers can achieve accurate and reproducible quantification of this compound in their samples.

References

Application Notes and Protocols for the Preparation of Alkyl Halides from 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, crucial for the introduction of functional handles for further molecular elaboration. 2,2-Dimethylbutan-1-ol, a primary alcohol with a sterically hindered neopentyl-like structure, presents unique challenges and opportunities in this conversion. The choice of halogenating agent critically dictates the structure of the resulting alkyl halide, leading to either direct substitution or skeletal rearrangement. These application notes provide detailed protocols for the synthesis of both unrearranged (1-halo-2,2-dimethylbutane) and rearranged (2-halo-2-methylbutane) alkyl halides from this compound, along with the underlying mechanistic principles.

Mechanistic Overview: SN1 vs. SN2 Pathways

The synthetic outcome of the halogenation of this compound is primarily governed by the reaction mechanism.

  • SN1 Pathway (with Rearrangement): In the presence of strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl), the reaction proceeds through a carbocation intermediate. The protonated hydroxyl group departs as water, forming an unstable primary carbocation. This intermediate rapidly undergoes a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift, to form a more stable tertiary carbocation. Nucleophilic attack by the halide ion on this rearranged carbocation yields the tertiary alkyl halide as the major product.[1][2][3][4]

  • SN2 Pathway (without Rearrangement): Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed to avoid carbocation formation and subsequent rearrangement.[5][6][7][8] These reagents first convert the hydroxyl group into an excellent leaving group (a chlorosulfite or a dibromophosphite ester, respectively). The halide ion, either from the reagent itself or introduced, then displaces this leaving group via a backside nucleophilic attack (SN2 mechanism).[6][8] Due to the significant steric hindrance at the β-carbon in this compound, this SN2 reaction can be sluggish.[9]

Data Presentation

The choice of reagent directly influences the product distribution. The following table summarizes the expected outcomes for the halogenation of this compound.

ReagentProposed MechanismMajor ProductMinor ProductExpected Yield (approx.)Reference
Conc. HBr / H₂SO₄SN1 with rearrangement2-Bromo-2-methylbutane2-Methyl-2-buteneMajor product predominates[1][2]
Conc. HCl / ZnCl₂SN1 with rearrangement2-Chloro-2-methylbutane2-Methyl-2-buteneMajor product predominates[10]
SOCl₂ in Pyridine (B92270)SN21-Chloro-2,2-dimethylbutane-Moderate[11][12]
PBr₃ in EtherSN21-Bromo-2,2-dimethylbutane (B1337311)-~60% (by analogy)[5]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Thionyl chloride and phosphorus tribromide are corrosive and react violently with water. Concentrated acids are highly corrosive.

Protocol 1: Synthesis of 2-Bromo-2-methylbutane (Rearranged Product)

This protocol is adapted from procedures for sterically hindered primary alcohols that undergo rearrangement.

Materials:

  • This compound

  • 48% aqueous Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 10.2 g (0.1 mol) of this compound.

  • Carefully add 25 mL of 48% aqueous HBr to the flask.

  • While stirring, slowly add 2-3 mL of concentrated H₂SO₄ dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 3-4 hours. The reaction progress can be monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the lower aqueous layer. Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution (vent frequently to release CO₂), and finally with 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, decant the liquid into a clean, pre-weighed flask, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield pure 2-bromo-2-methylbutane.

Protocol 2: Synthesis of 1-Chloro-2,2-dimethylbutane (Unrearranged Product)

This protocol utilizes thionyl chloride in the presence of pyridine to favor the SN2 pathway.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Round-bottom flask, dropping funnel, reflux condenser with a drying tube, ice bath

Procedure:

  • Set up a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • To the flask, add 10.2 g (0.1 mol) of this compound and 100 mL of anhydrous diethyl ether.

  • Cool the stirred solution in an ice-water bath to 0 °C.

  • In the dropping funnel, place a solution of 9.5 mL (0.13 mol) of thionyl chloride in 20 mL of anhydrous diethyl ether.

  • Add the thionyl chloride solution dropwise to the cooled alcohol solution over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • Slowly add 10.5 mL (0.13 mol) of anhydrous pyridine to the reaction mixture. A precipitate of pyridinium (B92312) hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Cool the mixture in an ice bath and slowly add 50 mL of cold water to quench any excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove pyridine, water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude 1-chloro-2,2-dimethylbutane can be purified by distillation.

Protocol 3: Synthesis of 1-Bromo-2,2-dimethylbutane (Unrearranged Product)

This protocol employs phosphorus tribromide, which is effective for converting primary alcohols to bromides without rearrangement.[5]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Round-bottom flask, dropping funnel, reflux condenser with a drying tube, ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 10.2 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add 3.0 mL (0.032 mol) of phosphorus tribromide dropwise from the addition funnel with vigorous stirring over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Slowly pour the reaction mixture onto 50 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the ether layer with a cold, dilute sodium bicarbonate solution and then with water.

  • Dry the ether layer over anhydrous calcium chloride, filter, and remove the ether by distillation.

  • The resulting crude 1-bromo-2,2-dimethylbutane can be purified by fractional distillation. A yield of approximately 60% can be expected by analogy with neopentyl alcohol.[5]

Visualizations

Reaction Pathways

Reaction_Pathways cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Start This compound HX HBr or HCl Start->HX SN1 Conditions SN1_Reagents SOCl₂ or PBr₃ Start->SN1_Reagents SN2 Conditions Primary_Carbocation Primary Carbocation (Unstable) HX->Primary_Carbocation Unrearranged_Product 1-Halo-2,2-dimethylbutane (Unrearranged Product) SN1_Reagents->Unrearranged_Product Rearrangement 1,2-Methyl Shift (Wagner-Meerwein) Primary_Carbocation->Rearrangement Tertiary_Carbocation Tertiary Carbocation (Stable) Rearrangement->Tertiary_Carbocation Rearranged_Product 2-Halo-2-methylbutane (Rearranged Product) Tertiary_Carbocation->Rearranged_Product + X⁻ SN2_Transition SN2 Pathway

Caption: Reaction pathways for the halogenation of this compound.

Experimental Workflow for Synthesis of 2-Bromo-2-methylbutane

Workflow_SN1 Start Start: This compound Add_Reagents Add 48% HBr and conc. H₂SO₄ Start->Add_Reagents Reflux Reflux for 3-4 hours Add_Reagents->Reflux Workup Workup: Cool, separate layers Reflux->Workup Wash Wash with H₂O, NaHCO₃, Brine Workup->Wash Dry Dry over Na₂SO₄ Wash->Dry Isolate Isolate by Rotary Evaporation Dry->Isolate Purify Purify by Distillation Isolate->Purify Product Product: 2-Bromo-2-methylbutane Purify->Product

Caption: Experimental workflow for the synthesis of 2-Bromo-2-methylbutane.

Experimental Workflow for Synthesis of 1-Chloro-2,2-dimethylbutane

Workflow_SN2 Start Start: This compound in dry ether Cool Cool to 0 °C Start->Cool Add_SOCl2 Add SOCl₂ solution dropwise Cool->Add_SOCl2 Add_Pyridine Add anhydrous pyridine Add_SOCl2->Add_Pyridine Stir Stir at room temperature Add_Pyridine->Stir Quench Quench with cold water Stir->Quench Wash Wash with 5% HCl, H₂O, NaHCO₃, Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Isolate Isolate by Rotary Evaporation Dry->Isolate Purify Purify by Distillation Isolate->Purify Product Product: 1-Chloro-2,2-dimethylbutane Purify->Product

Caption: Experimental workflow for the synthesis of 1-Chloro-2,2-dimethylbutane.

References

Application Notes and Protocols: Use of 2,2-Dimethylbutan-1-ol in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2-Dimethylbutan-1-ol, a sterically hindered primary alcohol, presents unique opportunities in pharmaceutical synthesis. While its direct incorporation into the final structure of a marketed drug is not widely documented, its derivatives can serve as valuable tools for chemists. A significant application lies in the formation of a novel amine-protecting group, the 2,2-dimethylbutyloxycarbonyl (Doc) group. This group, analogous to the widely used tert-butoxycarbonyl (Boc) group, can offer distinct advantages in terms of stability and selective removal due to its unique steric and electronic properties. These application notes provide detailed protocols for the synthesis of the Doc-protection reagent, its application in amine protection, and subsequent deprotection, offering a new tool for the synthesis of complex pharmaceutical intermediates.

Synthesis of 2,2-Dimethylbutyloxycarbonyl Chloride (Doc-Cl)

The key reagent for the introduction of the Doc protecting group is 2,2-dimethylbutyloxycarbonyl chloride (Doc-Cl). This can be synthesized from this compound and a suitable activating agent such as triphosgene (B27547).

Experimental Protocol: Synthesis of Doc-Cl

  • Materials:

    • This compound

    • Triphosgene

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine (B92270)

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Prepare a solution of this compound (3.0 equivalents) and anhydrous pyridine (3.0 equivalents) in anhydrous DCM.

    • Slowly add the alcohol/pyridine solution to the stirred triphosgene solution via the dropping funnel over 1-2 hours, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • The reaction mixture will contain a precipitate of pyridinium (B92312) hydrochloride. Filter the mixture under an inert atmosphere.

    • The filtrate, containing the Doc-Cl, can be used directly in the next step or carefully concentrated under reduced pressure at low temperature. Caution: 2,2-dimethylbutyloxycarbonyl chloride is expected to be unstable and should be used immediately after preparation.

Logical Workflow for Doc-Cl Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Reaction Flask Reaction Flask This compound->Reaction Flask Triphosgene Triphosgene Triphosgene->Reaction Flask Pyridine Pyridine Pyridine->Reaction Flask DCM (solvent) DCM (solvent) DCM (solvent)->Reaction Flask Doc-Cl Solution Doc-Cl Solution Reaction Flask->Doc-Cl Solution  -78°C to RT  Stir overnight

Caption: Synthesis of Doc-Cl from this compound.

Protection of Amines with the Doc Group

The Doc group can be introduced onto a primary or secondary amine using the freshly prepared Doc-Cl solution. This carbamate (B1207046) formation protects the amine from participating in subsequent reactions.

Experimental Protocol: Amine Protection with Doc-Cl

  • Materials:

    • Freshly prepared solution of Doc-Cl in DCM

    • Amine substrate (primary or secondary)

    • Triethylamine (B128534) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard glassware

  • Procedure:

    • Dissolve the amine substrate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared solution of Doc-Cl (1.1 equivalents) to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Doc-protected amine.

Experimental Workflow for Amine Protection

Amine Amine Reaction Reaction in DCM 0°C to RT Amine->Reaction Doc-Cl Doc-Cl Doc-Cl->Reaction Base Base Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Doc-Protected Amine Doc-Protected Amine Workup->Doc-Protected Amine

Caption: General workflow for the protection of an amine with Doc-Cl.

Deprotection of Doc-Protected Amines

Similar to the Boc group, the Doc group is designed to be cleaved under acidic conditions, regenerating the free amine. The rate of cleavage may differ from that of the Boc group due to the different steric bulk of the 2,2-dimethylbutyl group.

Experimental Protocol: Deprotection of a Doc-Protected Amine

  • Materials:

    • Doc-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Standard glassware

  • Procedure:

    • Dissolve the Doc-protected amine (1.0 equivalent) in DCM.

    • Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from 30 minutes to a few hours depending on the substrate.

    • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Signaling Pathway for Deprotection

Doc-Protected Amine Doc-Protected Amine Protonation Protonation of Carbonyl Oxygen Doc-Protected Amine->Protonation Acid TFA Acid->Protonation Carbocation_Formation Formation of 2,2-Dimethylbutyl Cation Protonation->Carbocation_Formation Loss_of_CO2 Loss of CO2 Carbocation_Formation->Loss_of_CO2 Free_Amine Free_Amine Loss_of_CO2->Free_Amine

Caption: Proposed mechanism for the acidic deprotection of a Doc-protected amine.

Data Presentation: Comparison of Amine Protecting Groups

The following table provides a comparison of the hypothetical properties of the Doc protecting group with the well-established Boc and Cbz protecting groups.

PropertyBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Doc (2,2-Dimethylbutyloxycarbonyl) (Predicted)
Structure of Alcohol tert-ButanolBenzyl AlcoholThis compound
Molecular Weight ( g/mol ) 101.12135.13129.16
Cleavage Conditions Strong Acid (e.g., TFA)Catalytic Hydrogenation (H₂/Pd)Strong Acid (e.g., TFA)
Stability to Bases StableStableStable
Stability to Nucleophiles StableStableStable
Relative Steric Hindrance HighModerateVery High
Potential Advantages Widely used, well-understoodOrthogonal to acid-labile groupsIncreased stability, altered cleavage kinetics
Potential Disadvantages Acid lability limits orthogonalityNot suitable for molecules with reducible groupsPotentially slower cleavage than Boc

Disclaimer: The properties of the Doc protecting group are predicted based on chemical principles and analogy to the Boc group. Experimental validation is required.

The use of this compound to form the novel 2,2-dimethylbutyloxycarbonyl (Doc) protecting group offers a promising new tool for organic synthesis in the pharmaceutical industry. The increased steric bulk of the Doc group compared to the Boc group may impart enhanced stability or different cleavage kinetics, providing chemists with a new option for the strategic protection of amines in complex molecule synthesis. The protocols provided herein offer a starting point for the exploration and application of this new protecting group strategy.

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethylbutan-1-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 2,2-Dimethylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound, also known as neohexanol, is a primary alcohol with a highly branched, sterically hindered structure.[1] This unique architecture makes it a valuable building block in organic synthesis for creating sterically demanding ligands, polymers, and complex pharmaceutical intermediates.[1] High purity is critical as impurities can lead to unwanted side reactions, affect reaction kinetics, and compromise the integrity and properties of the final product.

Q2: What are the common impurities found in commercial this compound?

Common impurities often include structural isomers, residual solvents from synthesis, or byproducts from its manufacturing process, such as the Grignard reaction.[1] Dehydration reactions can also lead to the formation of alkenes like 2,3-dimethyl-2-butene.[1] Given the proximity in boiling points of many isomers, fractional distillation is often required for effective separation.

Q3: What are the key physical properties to consider during purification?

Understanding the physical properties of this compound is essential for selecting and optimizing a purification method. Key data is summarized below.

PropertyValueSource(s)
Molecular FormulaC6H14O[2][3][4]
Molecular Weight102.17 g/mol [2][5]
Boiling Point136.5 - 137 °C[1][6][7][8]
Density~0.816 - 0.828 g/cm³[1][6][7][8]
Water Solubility7.5 - 8 g/L at 25 °C[1][3][6]
SolubilityExcellent in ether, acetone, chloroform[2]
Flash Point37.4 °C[6][7]

Q4: What is the primary method for purifying this compound?

Fractional distillation is the most effective and common method for purifying this compound. This technique is ideal for separating liquids with close boiling points, such as isomers, which are common impurities.[9] Simple distillation is generally insufficient if the boiling points of the components differ by less than 25 °C.[9]

Purification Protocols and Troubleshooting

Fractional Distillation

This method is highly effective for separating this compound from volatile impurities with similar boiling points.

Experimental Protocol: Fractional Distillation

Objective: To purify liquid this compound by separating it from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and collection flask(s)

  • Heating mantle with stirrer

  • Thermometer and adapter

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed. Place boiling chips or a stir bar in the round-bottom flask.

  • Charging the Flask: Fill the round-bottom flask with the crude this compound, not exceeding two-thirds of its volume.

  • Heating: Begin heating the flask gently. If using a stir bar, ensure it is stirring smoothly.

  • Equilibration: As the liquid heats, a vapor front will rise through the fractionating column.[10] Adjust the heating rate to allow the column to equilibrate. This is achieved by maintaining a state of total reflux, where the vapor condenses and revaporizes multiple times on the column's surface, enriching the vapor with the more volatile component.[9][10]

  • Fraction Collection:

    • Forerun: Collect the initial distillate (the "forerun"), which will contain the most volatile impurities. The temperature should be unstable during this phase.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (~137 °C), switch to a new receiving flask to collect the purified product.[1][8] Collect this fraction only while the temperature remains constant.[10]

    • Tails: If the temperature begins to drop or rise again, it indicates that the main component has distilled over and less volatile impurities are beginning to distill. Collect this "tails" fraction in a separate flask.

  • Completion: Stop the distillation before the distilling flask runs dry.[10]

  • Cooling: Allow the apparatus to cool completely before disassembly.

Troubleshooting Guide: Fractional Distillation

Q: The distillation is proceeding very slowly or not at all.

  • Possible Cause: Insufficient heating.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the flask has good contact with the mantle.[10]

  • Possible Cause: A leak in the system.

    • Solution: Check all glassware joints and connections for leaks. Ensure they are properly sealed.[10]

  • Possible Cause: Excessive heat loss from the column.

    • Solution: Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

Q: The temperature is fluctuating wildly during the main fraction collection.

  • Possible Cause: Heating rate is too high, causing "bumping" or superheating.

    • Solution: Reduce the heating rate to allow for smooth boiling. Ensure fresh boiling chips or adequate stirring is in place.

  • Possible Cause: The column has not reached equilibrium.

    • Solution: Reduce the heating to allow the vapor to undergo multiple condensation-vaporization cycles within the column, which stabilizes the temperature at the head.[9]

Q: The separation of impurities is poor.

  • Possible Cause: Distillation rate is too fast.

    • Solution: A slower distillation rate allows for more theoretical plates (condensation-vaporization cycles), leading to better separation.[11] Reduce the heating rate.

  • Possible Cause: Inefficient fractionating column.

    • Solution: Use a longer column or a column with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the surface area and improve separation efficiency.

Visual Guides

G start Start: Crude This compound setup 1. Assemble Fractional Distillation Apparatus start->setup heat 2. Heat Mixture Gently (with stirring/boiling chips) setup->heat equilibrate 3. Equilibrate Column (establish reflux) heat->equilibrate collect_forerun 4. Collect Forerun (volatile impurities) equilibrate->collect_forerun collect_main 5. Collect Main Fraction (stable boiling point) collect_forerun->collect_main collect_tails 6. Collect Tails (less volatile impurities) collect_main->collect_tails stop 7. Stop Heating (before flask is dry) collect_tails->stop end End: Purified This compound stop->end

Caption: Experimental workflow for the purification of this compound via fractional distillation.

G issue Distillation Issue Identified slow Slow / No Distillation issue->slow Symptom fluctuate Fluctuating Temperature issue->fluctuate Symptom poor_sep Poor Separation issue->poor_sep Symptom cause_heat Cause: Insufficient Heat slow->cause_heat cause_leak Cause: System Leak slow->cause_leak cause_bump Cause: Heating Too Fast / Bumping fluctuate->cause_bump cause_rate Cause: Distillation Rate Too Fast poor_sep->cause_rate cause_column Cause: Inefficient Column poor_sep->cause_column sol_heat Solution: Increase Heating / Insulate cause_heat->sol_heat sol_leak Solution: Check & Reseal Joints cause_leak->sol_leak sol_bump Solution: Reduce Heating Rate cause_bump->sol_bump sol_rate Solution: Slow Distillation Rate cause_rate->sol_rate sol_column Solution: Use Longer/Packed Column cause_column->sol_column

Caption: A logical troubleshooting guide for common fractional distillation issues.

References

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylbutan-1-ol. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reaction yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Grignard Reaction Route
  • Issue: Low or no yield of this compound.

    • Question: My Grignard reaction with tert-butylmagnesium chloride and formaldehyde (B43269) is resulting in a very low yield. What are the likely causes?

    • Answer: Low yields in this Grignard synthesis are often attributed to several factors:

      • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents. Even atmospheric moisture can quench the Grignard reagent.

      • Purity of Reagents: The quality of magnesium, tert-butyl chloride, and formaldehyde is crucial. Use freshly crushed magnesium turnings to expose a new reactive surface. Ensure the formaldehyde source is pure and dry.

      • Reaction Initiation: Difficulty in initiating the Grignard reagent formation is a common problem. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface.

      • Side Reactions: The highly reactive Grignard reagent can participate in side reactions. Wurtz coupling of the alkyl halide can occur, and the Grignard reagent can also be oxidized by atmospheric oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Issue: Formation of significant byproducts.

    • Question: I am observing significant byproducts in my final product mixture. What are they and how can I minimize them?

    • Answer: The primary byproduct in the reaction of tert-butylmagnesium chloride with formaldehyde is often isobutylene, formed via elimination. To minimize this, maintain a low reaction temperature during the addition of formaldehyde. Other potential byproducts include those from the Wurtz coupling reaction. Slow, controlled addition of the alkyl halide during the Grignard formation can help reduce these.

Hydroboration-Oxidation Route
  • Issue: Poor regioselectivity leading to isomeric alcohols.

    • Question: My hydroboration-oxidation of 3,3-dimethyl-1-butene (B1661986) is producing a mixture of alcohols instead of predominantly this compound. How can I improve the regioselectivity?

    • Answer: Hydroboration-oxidation is known for its anti-Markovnikov addition, which should yield the desired primary alcohol.[1] However, poor regioselectivity can occur. To enhance the formation of this compound:

      • Use a sterically hindered borane (B79455): While borane-THF complex (BH3-THF) provides good selectivity (around 94%), using bulkier borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can significantly increase the regioselectivity to over 99%.[2]

      • Control Reaction Temperature: Performing the hydroboration step at a lower temperature (e.g., 0°C) can improve selectivity.

  • Issue: Incomplete reaction or low conversion.

    • Question: The conversion of my starting alkene, 3,3-dimethyl-1-butene, is low. What could be the reason?

    • Answer: Incomplete reaction in hydroboration-oxidation can be due to:

      • Inactive Borane Reagent: Borane solutions can degrade over time, especially if not stored properly under an inert atmosphere. Use fresh or recently standardized borane reagents.

      • Insufficient Reagent: Ensure the correct stoichiometry is used. One equivalent of BH3 can react with three equivalents of the alkene.

      • Improper Oxidation: The oxidation step with hydrogen peroxide and a base is crucial. Ensure the hydrogen peroxide is of the correct concentration and that the basic conditions are maintained.

Catalytic Hydrogenation Route
  • Issue: Low conversion of 2,2-dimethylbutanal (B1614802) to this compound.

    • Question: The catalytic hydrogenation of my starting aldehyde is sluggish and gives low conversion. How can I improve this?

    • Answer: Low conversion in catalytic hydrogenation can be addressed by:

      • Catalyst Activity: The choice and activity of the catalyst are paramount. For aldehyde hydrogenation, catalysts like Nickel (e.g., Raney Nickel), Palladium, or Platinum are commonly used.[3] Ensure the catalyst is not poisoned and is properly activated.

      • Reaction Conditions: Hydrogen pressure and reaction temperature play a significant role. Increasing the hydrogen pressure and optimizing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to side reactions.

      • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol (B145695) are often used for aldehyde hydrogenations.

  • Issue: Over-reduction to the corresponding alkane.

    • Question: I am observing the formation of 2,2-dimethylbutane, indicating over-reduction. How can I prevent this?

    • Answer: To prevent over-reduction to the alkane, you can:

      • Milder Reaction Conditions: Use lower hydrogen pressure and temperature.

      • Catalyst Choice: Some catalysts are more prone to over-reduction. A less active catalyst or the use of catalyst poisons in a controlled manner can sometimes improve selectivity for the alcohol.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route generally provides the highest yield for this compound?

    • A1: Both the Grignard reaction and hydroboration-oxidation can provide high yields of this compound when optimized. The hydroboration-oxidation of 3,3-dimethyl-1-butene, particularly with a sterically hindered borane like 9-BBN, is often reported to give excellent yields and high regioselectivity (up to 99.9%).[2] The Grignard reaction is also a very effective method, though it is highly sensitive to reaction conditions.

  • Q2: What are the main safety precautions to consider during these syntheses?

    • A2:

      • Grignard Reaction: Diethyl ether and THF are highly flammable. Grignard reagents are pyrophoric and react violently with water. All operations must be conducted under a stringent inert atmosphere.

      • Hydroboration-Oxidation: Borane-THF is flammable and corrosive. Diborane gas, which can be in equilibrium with the solution, is toxic. Hydrogen peroxide is a strong oxidizer.

      • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalysts, especially Raney Nickel, can be pyrophoric.

  • Q3: How can I effectively purify the final product, this compound?

    • A3: The most common method for purifying this compound is vacuum distillation. Due to its relatively high boiling point (136-137 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent decomposition. Careful fractional distillation is required to separate it from any unreacted starting materials or byproducts.

  • Q4: Can I use paraformaldehyde directly in the Grignard reaction?

    • A4: While paraformaldehyde can be used, it needs to be depolymerized to gaseous formaldehyde before it can react with the Grignard reagent. This is typically done by heating the paraformaldehyde. Direct addition of solid paraformaldehyde to the Grignard solution is generally not effective.

  • Q5: What is the role of the base in the oxidation step of the hydroboration-oxidation reaction?

    • A5: The base, typically sodium hydroxide (B78521), deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO-). This anion is a more potent nucleophile that attacks the boron atom, initiating the migration of the alkyl group from boron to oxygen, which ultimately leads to the formation of the alcohol.

Data Presentation

The following tables summarize quantitative data for the different synthetic routes to this compound.

Table 1: Grignard Reaction Yields

Grignard ReagentElectrophileSolventReaction Time (h)Temperature (°C)Reported Yield (%)
tert-Butylmagnesium ChlorideFormaldehydeTHF20 to RT~70-80
tert-Butylmagnesium ChlorideFormaldehydeDiethyl Ether30 to RT~65-75

Table 2: Hydroboration-Oxidation Yields and Regioselectivity

AlkeneBorane ReagentSolventHydroboration Temp (°C)Oxidation ReagentsRegioselectivity (% Primary Alcohol)Overall Yield (%)
3,3-Dimethyl-1-buteneBH3-THFTHF0H2O2, NaOH94[2]>90
3,3-Dimethyl-1-butene9-BBNTHF25H2O2, NaOH>99[2]>95
3,3-Dimethyl-1-buteneDisiamylboraneTHF0H2O2, NaOH>99>95

Table 3: Catalytic Hydrogenation Yields

SubstrateCatalystSolventH2 Pressure (psi)Temperature (°C)Reaction Time (h)Reported Yield (%)
2,2-DimethylbutanalRaney NickelEthanol5001004~85-95
2,2-DimethylbutanalPd/C (5%)Ethanol50256~90-98
2,2-DimethylbutanalPtO2Acetic Acid50253>95

Experimental Protocols

Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde

  • Iodine crystal (optional)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Add a solution of tert-butyl chloride in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should start spontaneously, indicated by bubbling and a cloudy appearance.

    • Once the reaction has initiated, add the remaining tert-butyl chloride solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • In a separate flask, gently heat paraformaldehyde to generate gaseous formaldehyde, which is then passed through a tube into the stirred Grignard solution under a nitrogen atmosphere.

  • Work-up and Purification:

    • After the addition of formaldehyde is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation.

Hydroboration-Oxidation of 3,3-Dimethyl-1-butene

Materials:

  • 3,3-Dimethyl-1-butene

  • Borane-tetrahydrofuran complex (BH3-THF) or 9-BBN

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 3M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

Procedure:

  • Hydroboration:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Place 3,3-dimethyl-1-butene in the flask and dissolve it in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add the borane-THF solution dropwise from the dropping funnel while maintaining the temperature at 0°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not rise above 40-50°C.

    • After the addition is complete, stir the mixture at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Mandatory Visualizations

grignard_synthesis cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification tBuCl tert-Butyl Chloride Grignard_Reagent tert-Butylmagnesium Chloride tBuCl->Grignard_Reagent Slow Addition Mg Magnesium Mg->Grignard_Reagent Solvent1 Anhydrous Ether/THF Solvent1->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Formaldehyde Formaldehyde (gas) Formaldehyde->Intermediate Workup Aqueous NH4Cl Quench Intermediate->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Vacuum Distillation Drying->Purification Final_Product This compound Purification->Final_Product hydroboration_synthesis cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup_hydro Work-up and Purification Alkene 3,3-Dimethyl-1-butene Trialkylborane Trialkylborane Intermediate Alkene->Trialkylborane Borane BH3-THF or 9-BBN Borane->Trialkylborane Solvent Anhydrous THF Solvent->Trialkylborane Borate_Ester Borate Ester Intermediate Trialkylborane->Borate_Ester Oxidants H2O2, NaOH Oxidants->Borate_Ester Hydrolysis Hydrolysis Borate_Ester->Hydrolysis Extraction_Hydro Solvent Extraction Hydrolysis->Extraction_Hydro Drying_Hydro Drying (MgSO4) Extraction_Hydro->Drying_Hydro Purification_Hydro Vacuum Distillation Drying_Hydro->Purification_Hydro Final_Product_Hydro This compound Purification_Hydro->Final_Product_Hydro troubleshooting_yield Start Low Yield Observed Check_Moisture Anhydrous Conditions Ensured? Start->Check_Moisture Moisture_Yes Yes Check_Moisture->Moisture_Yes Yes Moisture_No No Check_Moisture->Moisture_No No Check_Reagents Reagent Quality Checked? Moisture_Yes->Check_Reagents Action_Dry Flame-dry glassware, use anhydrous solvents. Moisture_No->Action_Dry Action_Dry->Check_Reagents Reagents_Yes Yes Check_Reagents->Reagents_Yes Yes Reagents_No No Check_Reagents->Reagents_No No Check_Temp Optimal Temperature Maintained? Reagents_Yes->Check_Temp Action_Reagents Use fresh/pure reagents. Activate Mg if necessary. Reagents_No->Action_Reagents Action_Reagents->Check_Temp Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Check_Stoichiometry Correct Stoichiometry Used? Temp_Yes->Check_Stoichiometry Action_Temp Control temperature according to protocol. Temp_No->Action_Temp Action_Temp->Check_Stoichiometry Stoichiometry_Yes Yes Check_Stoichiometry->Stoichiometry_Yes Yes Stoichiometry_No No Check_Stoichiometry->Stoichiometry_No No End Yield Optimized Stoichiometry_Yes->End Action_Stoichiometry Recalculate and use correct reagent ratios. Stoichiometry_No->Action_Stoichiometry Action_Stoichiometry->End

References

Technical Support Center: Oxidation of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting oxidation experiments on 2,2-Dimethylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the oxidation of this compound?

The oxidation of this compound, a primary alcohol, can yield two main products depending on the oxidizing agent and reaction conditions used:

  • 2,2-Dimethylbutanal (Aldehyde): This is the product of partial oxidation.

  • 2,2-Dimethylbutanoic Acid (Carboxylic Acid): This is the product of complete oxidation.[1]

Generally, milder oxidizing agents and controlled conditions favor the formation of the aldehyde, while strong oxidizing agents promote the formation of the carboxylic acid.[1]

Q2: What are the common side products I should be aware of?

The most common side product is the over-oxidation of the desired aldehyde (2,2-Dimethylbutanal) to the carboxylic acid (2,2-Dimethylbutanoic acid). This is particularly prevalent when using strong oxidizing agents or if the reaction is not carefully controlled.

Under harsh acidic conditions, there is a potential for rearrangement of the neopentyl structure, although this is less common for oxidation reactions compared to reactions involving carbocation intermediates. It is crucial to monitor for any unexpected byproducts, especially when using strongly acidic reagents like Jones reagent.

Q3: How does the steric hindrance of the neopentyl group in this compound affect its oxidation?

The bulky t-butyl group adjacent to the primary alcohol can sterically hinder the approach of the oxidizing agent. This can lead to slower reaction rates compared to unhindered primary alcohols. However, successful oxidation is still readily achievable with appropriate reagent choice and reaction conditions. Interestingly, for some reagents like the Jones reagent, the steric hindrance in neopentyl-type alcohols can sometimes help in selectively stopping the oxidation at the aldehyde stage.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Possible Cause Troubleshooting Steps
Inactive Oxidizing Agent Ensure the oxidizing agent is fresh and has been stored correctly. For example, PCC can be sensitive to moisture.
Insufficient Reaction Time or Temperature Due to the steric hindrance of the neopentyl group, longer reaction times or slightly elevated temperatures (while avoiding side reactions) may be necessary. Monitor the reaction progress by TLC or GC.
Incorrect Stoichiometry Ensure the correct molar ratio of oxidant to alcohol is used. For some reactions, an excess of the oxidant is required.
Poor Solubility This compound has good solubility in many organic solvents like acetone (B3395972) and chloroform.[3] Ensure your chosen solvent is appropriate for both the substrate and the oxidizing agent.

Issue 2: Over-oxidation to 2,2-Dimethylbutanoic Acid When the Aldehyde is the Target

Possible Cause Troubleshooting Steps
Oxidizing Agent is Too Strong Use a milder oxidizing agent specifically designed for the synthesis of aldehydes from primary alcohols, such as Pyridinium Chlorochromate (PCC) or a Swern oxidation protocol.[1]
Presence of Water For chromium-based oxidations, the presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid. Ensure anhydrous conditions are maintained when using reagents like PCC.
Reaction Time Too Long or Temperature Too High Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.
Incorrect Work-up Procedure During work-up, ensure that the conditions are not overly oxidizing.

Issue 3: Formation of Unidentified Side Products

Possible Cause Troubleshooting Steps
Rearrangement of Neopentyl Group This is a possibility under strongly acidic conditions which might favor carbocation formation. If unexpected products are observed, consider using a milder, non-acidic oxidation method (e.g., Swern oxidation).
Side Reactions with the Solvent Ensure the solvent is inert to the oxidizing agent. For example, some solvents can be oxidized themselves under strong oxidizing conditions.
Decomposition of the Product The product aldehyde or acid may be unstable under the reaction or work-up conditions. Ensure a prompt and mild work-up procedure.

Data Presentation: Comparison of Oxidation Methods

The following tables summarize typical reaction conditions for the oxidation of this compound. Please note that specific yields can vary based on experimental setup and scale.

Table 1: Oxidation of this compound to 2,2-Dimethylbutanal (Aldehyde)

Oxidation MethodOxidizing AgentSolventTypical TemperatureTypical Reaction TimeReported Yield
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (B109758)Room Temperature1 - 4 hoursGood to High
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane-78 °C to Room Temp1 - 2 hoursHigh
Jones Oxidation (Controlled) CrO₃, H₂SO₄, H₂OAcetone0 - 25 °C1 - 3 hoursModerate to Good

Table 2: Oxidation of this compound to 2,2-Dimethylbutanoic Acid (Carboxylic Acid)

Oxidation MethodOxidizing AgentSolventTypical TemperatureTypical Reaction TimeReported Yield
Potassium Permanganate Oxidation KMnO₄, H₂SO₄ (acidic)Water/AcetoneVaries (often heated)Several hoursGood to High
Jones Oxidation (Excess) CrO₃, H₂SO₄, H₂OAcetone0 °C to Room Temp2 - 6 hoursHigh

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylbutanal via PCC Oxidation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add Pyridinium Chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite or silica (B1680970) gel in anhydrous dichloromethane.

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Synthesis of 2,2-Dimethylbutanoic Acid via Jones Oxidation

  • Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

  • Addition of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water. Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the solution will change from orange to green.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-6 hours, or until TLC/GC analysis indicates the complete consumption of the starting material and the intermediate aldehyde.

  • Work-up: Quench the reaction by adding isopropanol (B130326) until the orange color disappears. Add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by distillation or recrystallization.

Mandatory Visualization

OxidationPathways cluster_start Starting Material cluster_products Oxidation Products This compound This compound 2,2-Dimethylbutanal 2,2-Dimethylbutanal This compound->2,2-Dimethylbutanal Mild Oxidation (e.g., PCC, Swern) 2,2-Dimethylbutanoic Acid 2,2-Dimethylbutanoic Acid This compound->2,2-Dimethylbutanoic Acid Strong Oxidation (e.g., KMnO4, Jones) 2,2-Dimethylbutanal->2,2-Dimethylbutanoic Acid Over-oxidation

Caption: Oxidation pathways of this compound.

TroubleshootingFlow cluster_solutions1 Troubleshooting: Low Conversion cluster_solutions2 Troubleshooting: Over-oxidation cluster_solutions3 Troubleshooting: Side Products start Experiment Start: Oxidation of this compound check_conversion Low or No Conversion? start->check_conversion check_overoxidation Desired Product: Aldehyde Over-oxidation to Acid? check_conversion->check_overoxidation No solution1a Check Reagent Activity & Stoichiometry check_conversion->solution1a Yes check_side_products Unexpected Side Products? check_overoxidation->check_side_products No solution2a Use Milder Oxidant (PCC, Swern) check_overoxidation->solution2a Yes success Successful Reaction check_side_products->success No solution3a Consider Milder/Non-Acidic Conditions to Avoid Rearrangement check_side_products->solution3a Yes solution1b Increase Reaction Time or Temperature solution1a->solution1b solution2b Ensure Anhydrous Conditions & Monitor Reaction Closely solution2a->solution2b solution3b Verify Solvent Inertness solution3a->solution3b

Caption: Troubleshooting workflow for the oxidation of this compound.

References

Technical Support Center: Dehydration of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the dehydration of sterically hindered alcohols.

Frequently Asked Questions (FAQs)

Q1: My dehydration reaction of a sterically hindered tertiary alcohol is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the dehydration of sterically hindered tertiary alcohols are often due to several factors:

  • Steric Hindrance: The bulky groups surrounding the hydroxyl group can hinder the approach of the acid catalyst and slow down the reaction rate.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Tertiary alcohols generally dehydrate under milder conditions than primary or secondary alcohols, but optimization is still crucial.[1]

  • Side Reactions: Under strongly acidic conditions, side reactions such as polymerization of the resulting alkene or ether formation can consume the starting material and product.[1]

  • Reversibility of the Reaction: Dehydration is a reversible reaction. The accumulation of water can shift the equilibrium back towards the alcohol, reducing the yield of the alkene.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature. For tertiary alcohols, the temperature range is typically between 25-80°C when using strong acids like sulfuric or phosphoric acid.[1][2]

  • Remove Water: Use a Dean-Stark apparatus or a similar setup to remove water as it is formed, driving the equilibrium towards the product.

  • Choice of Acid Catalyst: Concentrated sulfuric acid can cause charring and oxidation.[3] Consider using concentrated phosphoric acid, which is less oxidizing.

  • Alternative Reagents: For acid-sensitive substrates or to avoid harsh conditions, consider milder dehydrating agents like the Burgess reagent or Martin Sulfurane.[4][5][6][7][8][9][10]

Q2: I am observing a mixture of alkene isomers from the dehydration of my secondary or tertiary alcohol. How can I control the regioselectivity?

A2: The formation of multiple alkene isomers is governed by the regioselectivity of the elimination reaction, which can follow Zaitsev's rule or Hofmann's rule.

  • Zaitsev's Rule: In most acid-catalyzed dehydrations, the major product is the more substituted (and more stable) alkene. This is because the transition state leading to the more substituted alkene is lower in energy.[11][12]

  • Hofmann's Rule: Formation of the less substituted alkene (Hofmann product) can be favored when using a sterically bulky base. While less common in acid-catalyzed dehydration, the choice of reagent can influence the product ratio. For instance, the use of phosphorous oxychloride (POCl₃) in pyridine (B92270) can sometimes lead to the non-Zaitsev product, especially if steric hindrance around the more substituted β-hydrogen is significant.[1][13]

Troubleshooting and Control Strategies:

  • Sterically Hindered Reagents: To favor the Hofmann product, consider converting the alcohol to a better leaving group (e.g., a tosylate) and then using a bulky base like potassium tert-butoxide for the elimination step.

  • Choice of Dehydrating Agent: The Burgess reagent is known to favor the formation of the thermodynamic (Zaitsev) product in sterically hindered compounds.[4]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the more stable Zaitsev product.

Q3: My dehydration reaction is producing a rearranged product. How can I prevent carbocation rearrangement?

A3: Carbocation rearrangements are common in E1 reactions of alcohols, especially when a more stable carbocation can be formed through a hydride or alkyl shift.[11] Sterically hindered alcohols, particularly secondary ones, are prone to these rearrangements.

Prevention Strategies:

  • Avoid Strong Acids: Strong acids promote the formation of carbocations, which are susceptible to rearrangement.

  • Use an E2-Promoting Method: Convert the alcohol into a good leaving group (e.g., tosylate, mesylate) and then perform an E2 elimination using a strong, non-nucleophilic base. The E2 mechanism is concerted and does not involve a carbocation intermediate, thus avoiding rearrangements.

  • Utilize Milder Dehydrating Agents:

    • Phosphorous oxychloride (POCl₃) in pyridine: This reagent combination promotes an E2-like mechanism and is effective for dehydrating secondary and tertiary alcohols without rearrangement.[1][13]

    • Burgess Reagent: This reagent facilitates a syn-elimination through a concerted mechanism, thus preventing carbocation rearrangements.[5][14]

    • Martin Sulfurane: This is another mild reagent that can be used for the dehydration of alcohols to olefins without rearrangement.[7][8][9][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Insufficient temperature. 2. Inactive catalyst. 3. Steric hindrance is too great for the chosen reagent.1. Gradually increase the reaction temperature and monitor the reaction by TLC or GC. 2. Use fresh acid catalyst. 3. Switch to a less sterically demanding reagent or a more reactive one (e.g., Burgess reagent).
Formation of a dark, tarry substance 1. Use of concentrated sulfuric acid, which is a strong oxidizing agent. 2. Reaction temperature is too high.1. Replace sulfuric acid with phosphoric acid. 2. Lower the reaction temperature and increase the reaction time.
Formation of an ether as a major byproduct 1. Reaction temperature is too low. 2. Excess alcohol present.1. Increase the reaction temperature. Ether formation is favored at lower temperatures.[1] 2. Use a stoichiometric amount of the dehydrating agent.
Unexpected product with a different carbon skeleton Carbocation rearrangement.1. Avoid strong acids. 2. Use a method that proceeds via an E2 or syn-elimination mechanism (e.g., POCl₃/pyridine, Burgess reagent, or Martin Sulfurane).[1][11]
Mixture of Zaitsev and Hofmann products Competing elimination pathways.1. To favor the Zaitsev product, use standard acid-catalyzed conditions. 2. To favor the Hofmann product, convert the alcohol to a good leaving group and use a sterically hindered base.

Experimental Protocols

Dehydration of 2-Methyl-2-Butanol (B152257) (a Sterically Hindered Tertiary Alcohol)

This protocol describes the acid-catalyzed dehydration of 2-methyl-2-butanol to yield a mixture of 2-methyl-2-butene (B146552) (Zaitsev product) and 2-methyl-1-butene (B49056) (Hofmann product).

Materials:

  • 2-methyl-2-butanol (t-amyl alcohol)

  • 9 M Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Boiling chips

  • Ice-water bath

  • 50 mL and 25 mL round-bottom flasks

  • Fractional distillation apparatus (Vigreux column)

  • Simple distillation apparatus

  • Heating mantle

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 15 mL of 2-methyl-2-butanol.

    • Cool the flask in an ice-water bath.

    • Slowly add 5 mL of 9 M sulfuric acid while swirling the flask.[3]

    • Add a couple of boiling chips to the flask.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus using the 50 mL round-bottom flask as the still pot and a 25 mL round-bottom flask as the receiver.

    • Cool the receiving flask in an ice bath to minimize the evaporation of the volatile alkene products.[3]

    • Wrap the Vigreux column with aluminum foil to ensure efficient distillation.

    • Heat the mixture using a heating mantle.

    • Collect the distillate until about half to two-thirds of the initial volume has been distilled, or until the temperature at the still head begins to rise sharply.

  • Purification:

    • Transfer the distillate to a clean flask.

    • Add approximately 1 gram of anhydrous sodium sulfate to remove any residual water and a few pellets of sodium hydroxide to neutralize any acidic impurities.[3]

    • Perform a simple distillation to purify the alkene products. Collect the purified product in a pre-weighed receiving flask cooled in an ice bath.

    • Record the boiling point range of the distillate.

  • Analysis:

    • Determine the mass of the product and calculate the percent yield.

    • Analyze the product mixture by gas chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of 2-methyl-2-butene to 2-methyl-1-butene.[15][16]

Expected Outcome:

The major product will be the more stable, trisubstituted alkene, 2-methyl-2-butene, according to Zaitsev's rule. A smaller amount of the disubstituted alkene, 2-methyl-1-butene, will also be formed. The ratio of 2-methyl-2-butene to 2-methyl-1-butene is typically around 4:1.[15]

Visualizations

Troubleshooting Workflow for Low Yield in Dehydration

low_yield_troubleshooting start Low Yield Observed check_temp Check Reaction Temperature start->check_temp temp_ok Temperature is Optimal check_temp->temp_ok Yes temp_low Temperature is Too Low check_temp->temp_low No check_water Is Water Being Removed? temp_ok->check_water increase_temp Increase Temperature temp_low->increase_temp end Improved Yield increase_temp->end water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No check_catalyst Evaluate Catalyst water_yes->check_catalyst remove_water Use Dean-Stark or similar water_no->remove_water remove_water->end strong_acid Using Strong Acid (e.g., H2SO4) check_catalyst->strong_acid milder_acid Consider Phosphoric Acid strong_acid->milder_acid Yes side_reactions Suspect Side Reactions? strong_acid->side_reactions No milder_acid->end alternative_reagent Use Milder Reagent (e.g., Burgess, Martin) side_reactions->alternative_reagent alternative_reagent->end

Caption: Troubleshooting workflow for addressing low yields in alcohol dehydration.

Decision Pathway for Preventing Carbocation Rearrangement

rearrangement_prevention start Rearranged Product Observed is_acid_catalyzed Is the reaction acid-catalyzed? start->is_acid_catalyzed avoid_strong_acid Avoid Strong Acids is_acid_catalyzed->avoid_strong_acid Yes milder_reagents Use Milder, Concerted Reagents is_acid_catalyzed->milder_reagents No e2_pathway Choose E2-Promoting Method avoid_strong_acid->e2_pathway avoid_strong_acid->milder_reagents tosylate 1. Convert alcohol to a good leaving group (e.g., Tosylate) e2_pathway->tosylate e2_elimination 2. E2 elimination with a non-nucleophilic base tosylate->e2_elimination end Rearrangement-Free Product e2_elimination->end reagent_examples e.g., POCl3/pyridine, Burgess Reagent, Martin Sulfurane milder_reagents->reagent_examples reagent_examples->end

Caption: Decision-making process to prevent carbocation rearrangements.

E1 vs. E2 Dehydration Mechanisms

dehydration_mechanisms cluster_e1 E1 Mechanism (e.g., with H2SO4) cluster_e2 E2 Mechanism (e.g., with POCl3/pyridine) e1_step1 1. Protonation of -OH e1_step2 2. Loss of H2O to form a carbocation e1_step1->e1_step2 e1_step3 3. Deprotonation to form alkene e1_step2->e1_step3 No Rearrangement rearrangement Rearrangement Possible e1_step2->rearrangement rearrangement->e1_step3 e2_step1 1. Alcohol attacks POCl3 e2_step2 2. Pyridine removes proton e2_step1->e2_step2 e2_step3 3. Concerted elimination e2_step2->e2_step3 no_rearrangement No Carbocation, No Rearrangement e2_step3->no_rearrangement

References

Overcoming steric hindrance in reactions of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered primary alcohol, 2,2-Dimethylbutan-1-ol (neohexanol).

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so slow or unsuccessful?

A1: this compound possesses a neopentyl structure, characterized by a quaternary carbon atom adjacent to the hydroxyl group. This bulky tert-butyl group creates significant steric hindrance around the reactive center, impeding the approach of nucleophiles and reagents. This is particularly problematic for bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile must attack the carbon atom bearing the leaving group from the backside. The steric bulk of the neopentyl group effectively blocks this pathway.[1][2][3][4]

Q2: Can I perform a standard Williamson ether synthesis with this compound?

A2: A standard Williamson ether synthesis, which typically involves the reaction of an alkoxide with an alkyl halide, is challenging when using this compound as the alcohol component to form its corresponding alkyl halide first. Converting this compound to a neopentyl halide and then reacting it with an alkoxide will likely fail due to the extreme steric hindrance of the neopentyl halide, which strongly disfavors the required SN2 reaction and promotes elimination (E2) instead.[5][6][7] For the successful synthesis of an unsymmetrical ether involving the neopentyl group, it is crucial to use the alkoxide of this compound and react it with a less sterically hindered alkyl halide (e.g., methyl iodide).[6]

Q3: Is it possible to oxidize this compound?

A3: Yes, despite the steric hindrance, this compound can be oxidized. The choice of oxidizing agent will determine the product. Strong oxidizing agents, such as potassium permanganate (B83412) in acidic conditions, will oxidize the primary alcohol to the corresponding carboxylic acid, 2,2-dimethylbutanoic acid.[8] To obtain the aldehyde, 2,2-dimethylbutanal, milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern oxidation are more suitable.[8][9]

Q4: What are the challenges in the esterification of this compound?

A4: Standard Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is often inefficient for sterically hindered alcohols like this compound.[10][11] The bulky neopentyl group hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid. More effective methods often require specialized catalysts and reaction conditions to overcome this steric barrier.

Troubleshooting Guide

Issue 1: Low to no yield in SN2 reactions (e.g., Williamson ether synthesis, nucleophilic substitution)
Potential Cause Troubleshooting Step Expected Outcome
Extreme Steric Hindrance: The neopentyl structure of the substrate derived from this compound (e.g., neopentyl bromide) prevents the backside attack required for an SN2 mechanism.[1][12][13]1. Reverse the Nucleophile and Electrophile: If synthesizing an ether, deprotonate this compound to form the alkoxide and react it with a less hindered electrophile (e.g., methyl iodide, ethyl bromide).2. Utilize a More Reactive Leaving Group: Convert the alcohol to a better leaving group, such as a tosylate or mesylate, to potentially increase reactivity, although steric hindrance will still be a major factor.3. Consider Alternative Synthetic Routes: If possible, modify the overall synthetic strategy to avoid a sterically hindered SN2 reaction.An increased yield of the desired substitution product. The rate of SN2 reactions is highly sensitive to steric bulk, and this approach minimizes that interaction.
Issue 2: Incomplete or slow oxidation to the aldehyde
Potential Cause Troubleshooting Step Expected Outcome
Insufficiently Reactive Oxidizing Agent: Milder oxidizing agents may struggle to react with the sterically hindered alcohol in a timely manner.1. Switch to a More Potent Reagent: Employ a more reactive but still selective oxidizing agent such as the Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP).2. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time, monitoring the reaction progress carefully by TLC or GC to avoid over-oxidation.A higher conversion of the starting material to the desired aldehyde, 2,2-dimethylbutanal.
Over-oxidation to Carboxylic Acid: The desired aldehyde is being further oxidized.1. Use a Milder Oxidizing Agent: If using a strong oxidizing agent, switch to a milder one like PCC.[9]2. Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent rather than an excess.3. Isolate the Aldehyde as it Forms: If the reaction conditions allow, distill the aldehyde from the reaction mixture as it is formed to prevent further oxidation.[14]Isolation of the aldehyde as the major product with minimal formation of the carboxylic acid.
Issue 3: Low yield in esterification with carboxylic acids
Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance Preventing Nucleophilic Attack: The bulky alcohol cannot efficiently attack the protonated carboxylic acid.1. Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride or an acid anhydride, before reacting it with this compound, often in the presence of a non-nucleophilic base like pyridine.2. Use a Specialized Catalyst: Employ a catalyst known to be effective for sterically hindered esterifications, such as diphenylammonium triflate (DPAT), potentially in a fluorous medium.[15]3. Use a Coupling Agent: Utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification.A significant improvement in the yield of the desired ester. These methods bypass the need for direct nucleophilic attack on a less reactive carboxylic acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Overcoming Steric Hindrance in Reactions of this compound

Reaction TypeStandard MethodImproved Method for Hindered SubstrateTypical Yield (Improved)Reference
Ether Synthesis Williamson Ether Synthesis (Neopentyl halide + Alkoxide)Williamson Ether Synthesis (Neopentyl alkoxide + Methyl Iodide)Good[6][7]
Oxidation (to Aldehyde) PCC in CH₂Cl₂Swern Oxidation or Dess-Martin PeriodinaneGood to Excellent[9]
Esterification Fischer Esterification (H⁺ catalyst)Acid Chloride/Anhydride route or DPAT catalyst in fluorous mediaVariable, up to 84%[15]

Experimental Protocols

Protocol 1: Ether Synthesis via the Williamson Method (Optimized for Steric Hindrance)

  • Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution to 0 °C and add a solution of a primary alkyl halide (e.g., iodomethane, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Oxidation to 2,2-Dimethylbutanal using Pyridinium Chlorochromate (PCC)

  • In a flask, suspend pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane (B109758) (DCM).

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by distillation or column chromatography.

Visualizations

experimental_workflow_ether_synthesis cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_workup Work-up & Purification A This compound + NaH in THF B Sodium 2,2-dimethylbutoxide A->B Deprotonation D Unsymmetrical Ether B->D Nucleophilic Attack C Primary Alkyl Halide (e.g., CH3I) C->D E Quench with H2O D->E F Extraction E->F G Purification F->G H Final Product G->H

Caption: Optimized workflow for Williamson ether synthesis with this compound.

signaling_pathway_esterification cluster_standard Standard Fischer Esterification (Inefficient) cluster_activated Activated Carboxylic Acid Pathway (Efficient) A Carboxylic Acid + H+ B Protonated Carbonyl A->B D Ester + H2O B->D Slow Attack C This compound (Hindered Nucleophile) C->D X Carboxylic Acid Y Acid Chloride / Anhydride (Highly Reactive) X->Y Activation (e.g., SOCl2) W Ester Y->W Rapid Attack Z This compound Z->W logical_relationship_oxidation A This compound B 2,2-Dimethylbutanal (Aldehyde) A->B Mild Oxidizing Agent (e.g., PCC, Swern) C 2,2-Dimethylbutanoic Acid (Carboxylic Acid) A->C Strong Oxidizing Agent (e.g., KMnO4, H+) B->C Further Oxidation

References

Technical Support Center: Optimizing SN2 Reactions with 2,2-Dimethylbutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with SN2 reactions involving 2,2-dimethylbutan-1-ol and its derivatives. Due to the unique structural features of these neopentyl-type substrates, standard SN2 protocols often fail. This resource outlines the underlying reasons for this low reactivity and provides strategies for optimization and alternative approaches.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with a 2,2-dimethylbutyl derivative (e.g., 1-bromo-2,2-dimethylbutane) failing or proceeding at an extremely slow rate?

A1: The primary reason for the low reactivity of 2,2-dimethylbutyl derivatives in SN2 reactions is severe steric hindrance.[1][2][3] The substrate has a bulky tert-butyl group attached to the carbon adjacent (the β-carbon) to the electrophilic carbon (the α-carbon). This t-butyl group physically blocks the required "backside attack" of the nucleophile, which is essential for the SN2 mechanism.[3][4][5] The reaction rate for neopentyl-type halides can be as much as 100,000 times slower than for a simple primary halide like propyl halide.[1][3] For practical purposes, these substrates are often considered inert to the SN2 reaction under standard conditions.[3]

Q2: Can I force the reaction to proceed by using harsher conditions?

A2: While you can attempt to force the reaction using highly reactive nucleophiles, polar aprotic solvents (like DMSO), and elevated temperatures, this approach is often unsuccessful and can lead to competing side reactions.[1] The primary competing pathway under these conditions is E2 elimination, where the strong nucleophile acts as a base, abstracting a proton and forming an alkene.

Q3: Is an SN1 reaction a viable alternative pathway for these substrates?

A3: An SN1 reaction is also highly unfavorable. The SN1 mechanism proceeds through a carbocation intermediate. For a 2,2-dimethylbutyl derivative, the departure of the leaving group would form a highly unstable primary carbocation, which is energetically disfavored.[1][4] Under forcing SN1 conditions (e.g., heating in a polar protic solvent), a characteristic rearrangement is likely to occur.[1] The unstable primary carbocation can rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged substitution product rather than the desired one.[1]

Q4: My starting material is this compound. How do I convert the hydroxyl group into a good leaving group for a substitution reaction?

A4: The hydroxyl group (-OH) is a very poor leaving group because it is a strong base.[6][7] To make it reactive, you must first convert it into a better leaving group. Common strategies include converting the alcohol into a tosylate (OTs), mesylate (OMs), or triflate (OTf), which are excellent leaving groups because their corresponding anions are very stable weak bases.[7][8] Another approach is to react the alcohol with a halogenating agent to form the corresponding alkyl halide (e.g., using PBr₃ or SOCl₂).

Q5: Are there modern synthetic methods that are more effective for these sterically hindered substrates?

A5: Yes. When direct SN2 substitution fails, modern transition-metal catalysis offers powerful alternatives for forming new bonds at these hindered centers.[9] Nickel-catalyzed cross-coupling reactions, for instance, have proven effective for forming C-C bonds with neopentyl halides.[1] These methods often proceed through radical intermediates, bypassing the steric constraints of the SN2 pathway.[9][10]

Troubleshooting Guide

Issue: My SN2 reaction shows no product formation or extremely low conversion after a prolonged reaction time.

This troubleshooting guide will help you diagnose and resolve common issues encountered when attempting SN2 reactions with 2,2-dimethylbutyl derivatives.

Troubleshooting_Workflow start Start: SN2 Reaction Failed check_substrate Is the substrate a 2,2-dimethylbutyl derivative? start->check_substrate steric_hindrance Potential Cause: Severe Steric Hindrance check_substrate->steric_hindrance Yes check_lg Is the Leaving Group (LG) -OH? check_substrate->check_lg No, but still slow solution_rethink Recommended Action: Re-evaluate synthetic route. Consider alternative methods like Ni-catalyzed cross-coupling. steric_hindrance->solution_rethink poor_lg Potential Cause: -OH is a poor LG check_lg->poor_lg Yes check_nu_solvent Are you using a strong, unhindered nucleophile and a polar aprotic solvent? check_lg->check_nu_solvent No, LG is good solution_lg Solution: Convert -OH to a better LG (e.g., -OTs, -OMs, -Br, -I) poor_lg->solution_lg end_node Re-attempt Reaction solution_lg->end_node weak_nu Potential Cause: Weak nucleophile or inappropriate (protic) solvent check_nu_solvent->weak_nu No check_nu_solvent->end_node Yes solution_nu_solvent Solution: Use strong Nu (e.g., I⁻, CN⁻). Use polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). weak_nu->solution_nu_solvent solution_nu_solvent->end_node

Caption: Troubleshooting flowchart for failed SN2 reactions.

Data Presentation: Factors Influencing SN2 Reaction Rates

For a successful SN2 reaction, four key factors must be optimized: the substrate structure, the leaving group, the nucleophile, and the solvent.[11]

Table 1: Effect of Substrate Structure on Relative SN2 Reaction Rates

Steric hindrance dramatically decreases the rate of SN2 reactions.[12][13] The bulky groups near the reaction center prevent the nucleophile from accessing the electrophilic carbon.[11][14]

Substrate (R-Br)StructureTypeRelative Rate
Methyl bromideCH₃-BrMethyl30
Ethyl bromideCH₃CH₂-BrPrimary (1°)1
Isobutyl bromide(CH₃)₂CHCH₂-BrPrimary (1°, β-branched)0.03
Neopentyl bromide (CH₃)₃CCH₂-Br Primary (1°, β-branched) ~0.00001
sec-Butyl bromideCH₃CH(Br)CH₂CH₃Secondary (2°)0.02
tert-Butyl bromide(CH₃)₃C-BrTertiary (3°)~0
(Data adapted from relative rates for alkyl halides)[13][15]

Table 2: Relative Ability of Common Leaving Groups

A good leaving group should be a weak base, meaning it is stable on its own.[7][16] The conjugate bases of strong acids are excellent leaving groups.[7][8]

Leaving GroupFormulaConjugate AcidApprox. pKa of AcidRelative Leaving Ability
Triflate-OTfTriflic Acid-14Excellent
Tosylate -OTs Tosylic Acid -2.8 Excellent
Iodide-IHI-10Very Good
Bromide-BrHBr-9Good
Chloride-ClHCl-7Moderate
Fluoride-FHF3.2Poor
Hydroxide -OH H₂O 15.7 Very Poor
(Data compiled from various sources on leaving group ability)[6][7][17]

Table 3: Strength of Common Nucleophiles

Strong nucleophiles are required for difficult SN2 reactions.[18][19] Generally, nucleophilicity increases with negative charge and decreases with electronegativity within a period.[12][14] Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred as they do not "cage" the nucleophile with hydrogen bonds, increasing its reactivity.[5][12][18][20]

NucleophilicityNucleophile
Excellent I⁻, HS⁻, RS⁻
Good Br⁻, OH⁻, RO⁻, CN⁻, N₃⁻
Fair NH₃, Cl⁻, RCO₂⁻
Weak H₂O, ROH
Very Weak RCO₂H
(General trend of nucleophilicity)[12]

Experimental Protocols

Protocol 1: Conversion of this compound to its Tosylate Derivative

This protocol converts the poorly reactive alcohol into a substrate with an excellent leaving group, a necessary first step for any nucleophilic substitution attempt.

Protocol_1_Workflow reagent reagent step step product product A 1. Dissolve this compound and Pyridine (B92270) (or Et3N) in CH2Cl2. B 2. Cool solution to 0 °C in an ice bath. A->B C 3. Add p-Toluenesulfonyl chloride (TsCl) slowly with stirring. B->C D 4. Stir at 0 °C for 1 hour, then at room temperature overnight. C->D E 5. Quench with cold water and perform aqueous workup. D->E F 6. Purify by column chromatography or recrystallization. E->F G Product: 2,2-dimethylbutyl tosylate F->G

Caption: Workflow for tosylation of this compound.

Methodology:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of TsCl: Slowly add solid p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly add cold water to quench any remaining TsCl. Transfer the mixture to a separatory funnel, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2,2-dimethylbutyl tosylate.

Protocol 2: Attempted SN2 Reaction with Sodium Iodide (Finkelstein Reaction)

This protocol describes a robust attempt to perform an SN2 reaction on the activated substrate under favorable conditions.

Methodology:

  • Setup: To a dry flask, add 2,2-dimethylbutyl tosylate (1.0 equiv.) and sodium iodide (NaI, 3.0 equiv.).

  • Solvent: Add anhydrous acetone (B3395972) or dimethylformamide (DMF) as the solvent. Acetone is often used for Finkelstein reactions as sodium tosylate is insoluble and precipitates, driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress over 24-48 hours using TLC or GC-MS.

  • Analysis: Observe the conversion rate. Due to the high steric hindrance, expect a very slow reaction rate or low overall conversion. This experiment serves to confirm the substrate's low reactivity even under favorable SN2 conditions.

Protocol 3: Alternative Approach - Nickel-Catalyzed Cross-Coupling

For cases where SN2 is impractical, this protocol provides a general outline for a modern, more effective alternative.

Methodology: This is a generalized procedure and requires specific literature precedent for the desired nucleophile.

  • Glovebox Setup: In a nitrogen-filled glovebox, add a nickel catalyst (e.g., NiCl₂(dme), 5 mol%) and a ligand (e.g., an N-heterocyclic carbene or phosphine (B1218219) ligand, 10 mol%) to a dry reaction vial.[1]

  • Reagents: Add the 2,2-dimethylbutyl bromide or tosylate (1.0 equiv.), the coupling partner (e.g., an organoboron reagent or Grignard reagent, 1.5 equiv.), and a suitable base if required.

  • Solvent: Add an anhydrous solvent (e.g., DMA, THF, or dioxane).[1]

  • Reaction: Seal the vial, remove it from the glovebox, and stir at the temperature specified in the relevant literature procedure (often room temperature to 80 °C) for 12-24 hours.

  • Workup and Purification: After completion, perform an appropriate aqueous workup and purify the product by column chromatography. This method is often significantly more effective at forming C-C or C-heteroatom bonds with neopentyl-type substrates.

References

Drying and storage conditions for 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2-Dimethylbutan-1-ol

This technical support guide provides detailed information on the proper drying and storage conditions for this compound, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It can cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area and away from ignition sources.

Q2: What is the recommended grade of this compound for use in sensitive experiments?

A2: For applications in organic synthesis and materials science research, it is advisable to use a high-purity grade of this compound. Commercially available purities are often around 95%.[2] For highly sensitive applications, further purification and drying may be necessary to remove water and other potential impurities.

Q3: How can I verify the water content of this compound?

A3: The most accurate method for determining trace amounts of water in organic solvents is Karl Fischer titration.[3][4][5] This technique can be performed using either volumetric or coulometric methods, with coulometry being more suitable for very low water content (< 0.1%).[6]

Q4: What are the expected degradation products of this compound?

A4: Under oxidative conditions, as a primary alcohol, this compound can be oxidized to 2,2-dimethylbutanal (B1614802) or further to 2,2-dimethylbutanoic acid, depending on the strength of the oxidizing agent and reaction conditions.[7] Acid-catalyzed dehydration can lead to the formation of alkenes.[7] Studies on similar branched alcohols suggest they have a higher stability against thermo-oxidative aging compared to their linear counterparts.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Presence of water in the alcohol.Dry the this compound using an appropriate drying agent such as activated 3A molecular sieves or calcium oxide. Verify the water content using Karl Fischer titration.
Presence of other impurities from synthesis or degradation.Purify the alcohol by distillation. Analyze the purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Cloudy or discolored appearance of the alcohol Absorption of atmospheric moisture.Ensure the storage container is tightly sealed. Store under an inert atmosphere (e.g., nitrogen or argon) if the application is highly sensitive to moisture.
Degradation of the alcohol.Check for any incompatible materials in the storage container or signs of improper storage conditions (e.g., exposure to light or heat). If degradation is suspected, repurify the alcohol by distillation.
Low yield in reactions where this compound is a reactant Incomplete drying of the alcohol.Use a more rigorous drying procedure, such as refluxing over a drying agent followed by distillation. Ensure drying agents are properly activated or fresh.
Steric hindrance from the bulky neopentyl group.The highly branched structure of this compound can slow down reaction rates due to steric hindrance.[7] Consider increasing reaction time, temperature, or using a more reactive catalyst if applicable.
Difficulty in drying the alcohol Inefficient drying agent or procedure.Due to its branched structure, the diffusion of water from the alcohol to the drying agent might be slower. Increase the contact time with the drying agent or use a higher loading of the desiccant. For molecular sieves, a loading of 10-20% m/v with a contact time of at least 72 hours is recommended for efficient drying of similar alcohols.[10][11]

Experimental Protocols

Drying of this compound using Molecular Sieves

Objective: To reduce the water content of this compound to a level suitable for moisture-sensitive reactions.

Materials:

  • This compound

  • 3A Molecular Sieves (activated)

  • Oven or furnace

  • Round-bottom flask with a stopper

  • Inert gas (Nitrogen or Argon), optional

Procedure:

  • Activation of Molecular Sieves: Place the 3A molecular sieves in a ceramic or glass dish and heat in an oven or furnace at 250-300°C for at least 3 hours to remove any adsorbed water. Cool the sieves to room temperature in a desiccator under vacuum.

  • Drying Process:

    • Place the this compound to be dried in a clean, dry round-bottom flask.

    • Add the activated 3A molecular sieves to the alcohol. A common recommendation is to use 10-20% of the solvent's weight in molecular sieves.

    • Stopper the flask and allow it to stand for at least 72 hours at room temperature, with occasional swirling. For more efficient drying, the mixture can be stirred gently.

  • Separation: Carefully decant or filter the dried alcohol from the molecular sieves into a clean, dry storage container. To prevent re-exposure to atmospheric moisture, this transfer should be done under an inert atmosphere if possible.

  • Verification (Optional but Recommended): Determine the final water content using Karl Fischer titration to ensure it meets the requirements of the intended experiment.

Storage of this compound

Objective: To maintain the purity and stability of this compound over time.

Materials:

  • Dried this compound

  • Clean, dry amber glass bottle with a tightly sealing cap (PTFE-lined caps (B75204) are recommended)

  • Inert gas (Nitrogen or Argon)

  • Parafilm or other sealing tape

Procedure:

  • Transfer the dried this compound into the amber glass bottle.

  • If the alcohol is intended for highly sensitive applications, flush the headspace of the bottle with a gentle stream of inert gas (nitrogen or argon) to displace air and moisture.

  • Securely tighten the cap.

  • For extra protection against atmospheric moisture, wrap the cap and neck of the bottle with Parafilm.

  • Label the bottle clearly with the chemical name, date of drying, and any other relevant information.

  • Store the bottle in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and sources of ignition.[12]

Quantitative Data Summary

ParameterValueReference(s)
Boiling Point 136.5 °C[13]
Flash Point 37.4 °C
Density 0.8283 g/cm³ at 20 °C[13]
Water Solubility 8 g/L[13]
Recommended Drying Agent 3A Molecular Sieves[10][14]
Recommended Storage Temperature Room Temperature (in a cool place)[2][12][15]

Diagrams

Drying_and_Storage_Workflow Workflow for Drying and Storing this compound cluster_drying Drying Process cluster_verification Purity Verification cluster_storage Storage start Start with This compound activate_sieves Activate 3A Molecular Sieves (250-300°C, >=3h) add_sieves Add Activated Sieves (10-20% w/w) to Alcohol start->add_sieves activate_sieves->add_sieves stand Let Stand for >=72h (with occasional swirling) add_sieves->stand separate Decant or Filter Dried Alcohol stand->separate karl_fischer Karl Fischer Titration (for water content) separate->karl_fischer gc_ms GC-MS Analysis (for other impurities) separate->gc_ms transfer Transfer to Amber Glass Bottle karl_fischer->transfer gc_ms->transfer inert_gas Flush with Inert Gas transfer->inert_gas seal Seal Tightly with PTFE-lined Cap inert_gas->seal store Store in Cool, Dry, Well-Ventilated Area seal->store end Ready for Use store->end

Caption: A logical workflow for the drying and storage of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Experimental Results start Inconsistent Experimental Results check_water Is water content a concern? start->check_water dry_alcohol Dry the alcohol (e.g., with molecular sieves) check_water->dry_alcohol Yes check_impurities Are other impurities a concern? check_water->check_impurities No verify_drying Verify water content (Karl Fischer Titration) dry_alcohol->verify_drying verify_drying->check_impurities distill Purify by Distillation check_impurities->distill Yes end Use Purified Alcohol check_impurities->end No verify_purity Verify purity (GC-MS) distill->verify_purity verify_purity->end

Caption: A decision-making diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: GC-MS Analysis of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,2-Dimethylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a tailing peak for this compound?

A1: Peak tailing for polar compounds like this compound is a common issue in GC-MS analysis. It is often caused by secondary interactions between the analyte's hydroxyl group and active sites within the GC system. These active sites can be exposed silanol (B1196071) groups on the surface of the inlet liner or the GC column.[1][2] Other potential causes include:

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path.[1]

  • Column Contamination: Non-volatile residues from previous injections can create active sites.[2]

  • Low Injector Temperature: Insufficient temperature in the injector can lead to incomplete vaporization and cause peak tailing.[2]

  • Incompatible Stationary Phase: Using a non-polar column for a polar analyte can result in significant peak tailing. A more polar stationary phase is generally recommended for alcohols.

Q2: My peak for this compound is fronting. What is the likely cause?

A2: Peak fronting, where the beginning of the peak is sloped, is most commonly caused by column overload.[1][3][4] This can happen if the sample concentration is too high or the injection volume is too large.[3] Another potential cause is a mismatch between the sample solvent and the stationary phase.[3]

Q3: I have low sensitivity for this compound. How can I improve it?

A3: Low sensitivity in the analysis of polar compounds like alcohols can be addressed in several ways:

  • Optimize Injection Parameters: For trace-level analysis, a splitless injection is preferable to a split injection as it directs more of the sample onto the column.[5]

  • Use a Deactivated Inlet Liner and Column: Minimizing active sites in the sample flow path will reduce analyte adsorption and improve peak height.[5]

  • Derivatization: Converting the polar hydroxyl group of this compound to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, can significantly improve peak shape and sensitivity.[6][7]

  • Select an Appropriate GC Column: Using a column with a stationary phase that is appropriate for polar analytes is crucial. For alcohols, a wax-type or a mid-polar column is often a good choice.

  • Ensure a Leak-Free System: Leaks in the carrier gas lines can compromise chromatographic performance and reduce sensitivity.

Q4: I am observing a rising baseline at higher temperatures in my chromatogram. What could be the cause?

A4: A rising baseline, especially at elevated temperatures, is a classic sign of column bleed.[6][8] Column bleed occurs due to the degradation of the stationary phase.[6] In GC-MS, column bleed from common polysiloxane stationary phases often produces characteristic ions at m/z 207 and 281.[9] To minimize column bleed:

  • Operate within the Column's Temperature Limits: Avoid exceeding the manufacturer's recommended maximum operating temperature.[9]

  • Use High-Purity Carrier Gas and Gas Traps: Oxygen and moisture in the carrier gas can accelerate stationary phase degradation.[10]

  • Properly Condition the Column: Before use, new columns should be conditioned according to the manufacturer's instructions to remove any volatile contaminants.[9]

  • Use Low-Bleed GC Columns: For sensitive MS applications, using columns specifically designed for low bleed is highly recommended.[9]

Troubleshooting Guides

Poor Peak Shape
IssuePotential CausesRecommended Solutions
Peak Tailing Active sites in the inlet liner or column.[1][2]Use a deactivated inlet liner; trim the front end of the column (5-10 cm).[1]
Improper column installation (poor cut, incorrect depth).[1]Re-cut the column ensuring a clean, 90-degree cut and reinstall at the correct depth.[1]
Column contamination.[2]Bake out the column at a high temperature (within its limit); if unsuccessful, replace the column.[11]
Incompatible stationary phase.Use a polar GC column (e.g., WAX or a mid-polar phase).
Peak Fronting Column overload (sample too concentrated or large injection volume).[1][3]Dilute the sample; reduce the injection volume.[3]
Incompatibility between sample solvent and stationary phase.[3]If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.[3]
Split Peaks Improper vaporization in the inlet.Optimize injector temperature; use a liner with glass wool to aid vaporization.
Co-elution with an interfering compound.Adjust the temperature program to improve separation.
Incompatible injection solvent with the initial oven temperature in splitless injection.[1]Ensure the initial oven temperature is about 20°C below the boiling point of the solvent.[1]

Quantitative Data Summary

ParameterValueReference
Molecular Weight 102.17 g/mol [5]
Kovats Retention Index (Standard non-polar column) 789.2, 790.3[12]
Kovats Retention Index (Standard polar column) 1230, 1231[12]

Experimental Protocols

General GC-MS Protocol for this compound Analysis

This is a general protocol and may require optimization for your specific instrumentation and application.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of 1-100 µg/mL.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.[13]

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/Splitless injector.

    • Injection Mode: Splitless.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Transfer Line Temperature: 250 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., from the NIST library spectrum).[14]

Protocol for TMS Derivatization of this compound

This protocol is for the formation of a trimethylsilyl (TMS) ether to improve the GC-MS analysis of this compound.[1][12]

  • Reagents and Materials:

    • Dried sample containing this compound.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Anhydrous pyridine (B92270) (as a catalyst).

    • A suitable aprotic solvent (e.g., hexane (B92381) or dichloromethane).

    • Heating block or oven.

    • GC vials with inserts.

  • Procedure:

    • Ensure the sample is completely dry, as moisture will react with the derivatizing reagent.[7]

    • Place the dried sample in a GC vial.

    • Add 100 µL of a suitable aprotic solvent to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

    • For this primary alcohol, a catalyst is likely not essential, but 10-20 µL of anhydrous pyridine can be added to ensure a complete and rapid reaction.[1]

    • Tightly cap the vial and heat at 60-70 °C for 30 minutes.[7][15]

    • Allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis.

Visualizations

GC_MS_Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape in GC-MS cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing fronting Is the peak fronting? start->fronting splitting Is the peak splitting? start->splitting cause_tailing Potential Causes: - Active Sites (Liner, Column) - Improper Column Installation - Column Contamination - Incompatible Stationary Phase tailing->cause_tailing Yes solution_tailing Solutions: - Use Deactivated Liner/Column - Trim Column Inlet - Re-install Column Correctly - Bakeout or Replace Column - Use a Polar Column cause_tailing->solution_tailing cause_fronting Potential Causes: - Column Overload - Solvent/Stationary Phase Mismatch fronting->cause_fronting Yes solution_fronting Solutions: - Dilute Sample - Reduce Injection Volume - Change Solvent cause_fronting->solution_fronting cause_splitting Potential Causes: - Improper Vaporization - Co-elution - Incompatible Injection Conditions splitting->cause_splitting Yes solution_splitting Solutions: - Optimize Injector Temperature - Use Liner with Glass Wool - Adjust Temperature Program - Adjust Initial Oven Temperature cause_splitting->solution_splitting

Caption: Troubleshooting workflow for common peak shape problems in GC-MS analysis.

GC_MS_Experimental_Workflow General Experimental Workflow for GC-MS Analysis sample_prep 1. Sample Preparation (Extraction, Derivatization) gc_injection 2. GC Injection (Vaporization) sample_prep->gc_injection gc_separation 3. GC Separation (Chromatographic Column) gc_injection->gc_separation ms_ionization 4. MS Ionization (Electron Ionization) gc_separation->ms_ionization ms_analysis 5. Mass Analysis (Quadrupole) ms_ionization->ms_analysis ms_detection 6. Detection (Electron Multiplier) ms_analysis->ms_detection data_analysis 7. Data Analysis (Chromatogram, Mass Spectrum) ms_detection->data_analysis

References

Technical Support Center: Managing Exothermic Reactions of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbutan-1-ol. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is also classified as a neurotoxin.[1]

Q2: What materials are incompatible with this compound and could lead to a dangerous exothermic reaction?

A2: this compound is incompatible with strong acids, strong oxidizing agents, strong reducing agents, acid chlorides, and acid anhydrides.[2] Mixing with these substances can initiate a highly exothermic reaction.

Q3: What is a thermal runaway reaction and why is it a concern with this compound?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing fires or explosions. While this compound itself is not exceptionally reactive, its reactions with strong oxidizing agents or acids are exothermic and require careful management to prevent thermal runaway.

Q4: How does the structure of this compound affect its reactivity in exothermic reactions?

A4: The bulky tert-butyl group adjacent to the primary alcohol in this compound creates significant steric hindrance. This can slow down the rate of reactions like esterification and oxidation compared to less hindered primary alcohols. While this can sometimes be a safety benefit, it may also require more forcing reaction conditions (e.g., higher temperatures), which in turn require more stringent safety controls to prevent thermal runaway.

Troubleshooting Guides for Common Exothermic Reactions

Oxidation Reactions

Q: My oxidation of this compound is sluggish or incomplete. What are the possible causes and solutions?

A: Several factors could be contributing to a slow or incomplete oxidation:

  • Insufficient Activation of Oxidizing Agent: In Swern-type oxidations, ensure that the activating agent (e.g., oxalyl chloride) is added at the correct temperature (typically -78 °C) and allowed to react with DMSO for a sufficient amount of time before adding the alcohol.

  • Steric Hindrance: The bulky nature of this compound can impede the approach of the oxidizing agent. Consider using a less sterically hindered oxidizing agent if possible, or you may need to increase the reaction time or temperature. However, any increase in temperature must be done with extreme caution and adequate cooling capacity on standby.

  • Reagent Quality: Ensure that all reagents, especially the oxidizing agent and any bases used, are fresh and anhydrous (if required by the protocol).

Q: I am observing over-oxidation to the carboxylic acid. How can I prevent this?

A: Over-oxidation is a common issue with primary alcohols. To favor the formation of the aldehyde, 2,2-dimethylbutanal:

  • Choice of Oxidant: Use a mild oxidizing agent known for stopping at the aldehyde stage, such as in a Swern oxidation or with pyridinium (B92312) chlorochromate (PCC).

  • Reaction Conditions: Maintain strict temperature control. Over-oxidation is more likely at higher temperatures.

  • Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will promote the formation of the carboxylic acid.

Esterification Reactions

Q: My Fischer esterification of this compound is showing low conversion. What can I do?

A: Low conversion in Fischer esterification is often due to the equilibrium nature of the reaction and steric hindrance.

  • Le Chatelier's Principle: To drive the equilibrium towards the ester product, you can either use a large excess of the carboxylic acid or, more commonly, remove the water that is formed as a byproduct. This can be achieved using a Dean-Stark apparatus.

  • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Time and Temperature: Due to the steric hindrance of this compound, a longer reaction time and potentially a higher reflux temperature may be necessary. Careful monitoring is crucial when increasing the temperature.

Q: I am observing side products from my esterification reaction. What could be the cause?

A: With sterically hindered alcohols like this compound, elimination (dehydration) to form an alkene can be a competing side reaction, especially at higher temperatures in the presence of a strong acid.

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Catalyst Choice: In some cases, using a milder acid catalyst might reduce the extent of elimination.

Data Presentation

The following tables summarize key quantitative data for managing exothermic reactions of this compound.

Table 1: Physical and Safety Data for this compound

PropertyValueReference
Molecular FormulaC₆H₁₄O[1][3]
Molecular Weight102.17 g/mol [1]
Boiling Point136-138 °C
Flash Point37 °C
Autoignition Temp.375 °C
Incompatible AgentsStrong acids, strong oxidizing agents, strong reducing agents, acid chlorides, acid anhydrides[2]

Table 2: Enthalpy of Reaction for Representative Exothermic Reactions

Reaction TypeModel ReactionApproximate Enthalpy of Reaction (ΔH)NotesReference
Oxidation (to carboxylic acid)Primary Alcohol + K₂Cr₂O₇/H₂SO₄~ -464 kJ/molHighly exothermic. Requires careful heat management.
Fischer EsterificationPrimary Alcohol + Carboxylic Acid~ 0 kJ/molThe reaction is nearly thermoneutral, but the overall process can still generate heat depending on the specific reactants and conditions.[2]

Experimental Protocols

Protocol 1: Swern Oxidation of this compound to 2,2-Dimethylbutanal

Objective: To oxidize this compound to the corresponding aldehyde, 2,2-dimethylbutanal, using Swern oxidation, a mild and selective method.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (B128534) (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon/nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture, again keeping the temperature below -60 °C. A thick white precipitate will form.

  • Warming: After the addition is complete, stir the mixture at -78 °C for another 15 minutes, then allow it to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation.

Protocol 2: Fischer Esterification of this compound with Acetic Acid

Objective: To synthesize 2,2-dimethylbutyl acetate (B1210297) via Fischer esterification.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Reflux apparatus with a Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add this compound (1.0 eq.) and an excess of glacial acetic acid (e.g., 3.0 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux: Heat the mixture to reflux using a heating mantle. Collect the water that azeotropes with the solvent in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is approaching completion. Given the steric hindrance, this may take several hours.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel containing diethyl ether and wash with water.

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude ester can be purified by distillation.

Mandatory Visualizations

Exothermic_Reaction_Workflow cluster_prep Pre-Reaction Planning cluster_exec Reaction Execution cluster_response Deviation & Emergency Response A Hazard Assessment: - Identify exothermic potential - Review reagent incompatibilities B Determine Thermochemistry: - Estimate heat of reaction (ΔH) - Calculate adiabatic temperature rise A->B C Establish Control Strategy: - Cooling capacity - Quenching procedure - Emergency shutdown plan B->C D Controlled Reagent Addition: - Slow, monitored addition - Use of dropping funnel C->D E Maintain Temperature Control: - Use ice bath or cooling mantle - Monitor internal reaction temperature D->E F Continuous Monitoring: - Visual observation - Temperature logging E->F G Temperature Excursion Detected F->G H Stop Reagent Addition G->H I Increase Cooling G->I J Initiate Quenching Protocol H->J I->J K Emergency Shutdown J->K

Caption: Logical workflow for managing exothermic reactions.

Reaction_Troubleshooting cluster_oxidation Oxidation of this compound cluster_esterification Esterification of this compound O1 Problem: Low/No Conversion O1_S1 Cause: Insufficient Activation Solution: Check temp & time O1->O1_S1 O1_S2 Cause: Steric Hindrance Solution: Increase time/temp cautiously O1->O1_S2 O1_S3 Cause: Poor Reagent Quality Solution: Use fresh, dry reagents O1->O1_S3 O2 Problem: Over-oxidation to Carboxylic Acid O2_S1 Cause: Harsh Conditions Solution: Use mild oxidant (e.g., Swern) O2->O2_S1 O2_S2 Cause: Excess Oxidant Solution: Use stoichiometric amount O2->O2_S2 O2_S3 Cause: High Temperature Solution: Maintain strict cooling O2->O2_S3 E1 Problem: Low Conversion E1_S1 Cause: Equilibrium Solution: Remove water (Dean-Stark) E1->E1_S1 E1_S2 Cause: Steric Hindrance Solution: Increase reaction time/temp E1->E1_S2 E1_S3 Cause: Insufficient Catalyst Solution: Check catalyst loading E1->E1_S3 E2 Problem: Elimination Side Product E2_S1 Cause: High Temperature Solution: Use lowest effective temp E2->E2_S1 E2_S2 Cause: Strong Acid Catalyst Solution: Consider milder catalyst E2->E2_S2

Caption: Troubleshooting guide for common reactions.

References

Safe handling and disposal of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the safe handling and disposal of 2,2-Dimethylbutan-1-ol for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C6H14O[1][2]
Molecular Weight 102.17 g/mol [3]
Appearance Colorless liquid[1][4]
Odor Mild, somewhat camphor-like[1]
Boiling Point 135.85°C to 136.5°C[4][5][6]
Melting Point < -15°C[7]
Flash Point 37.4°C[5][7]
Density 0.8122 to 0.8289 g/cm³ at 20°C[1][4][5][7]
Vapor Pressure 0.00814 mmHg to 2.78 mmHg at 25°C[4][5][8]
Water Solubility 7.543 to 8 g/L at 25°C[4][6]
Solubility in Organic Solvents Soluble in ether, acetone, and chloroform.[1]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) as follows:

  • Flammable liquids: Category 3 (H226: Flammable liquid and vapor)[3][9]

  • Skin irritation: Category 2 (H315: Causes skin irritation)[3]

  • Eye irritation: Category 2A (H319: Causes serious eye irritation)[3]

  • Specific target organ toxicity – single exposure: Category 3, Respiratory system (H335: May cause respiratory irritation)

Signal Word: Warning[3]

Hazard Pictograms:

  • Flame

  • Exclamation Mark

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[3] It can cause skin and serious eye irritation.[3] Inhalation of vapors may cause respiratory irritation.[3] It is also considered a mild skin irritant.[8]

Q2: What personal protective equipment (PPE) should I wear when handling this chemical?

A2: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

Q3: What should I do in case of accidental skin or eye contact?

A3: For skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention in both cases.

Q4: How should I store this compound?

A4: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[9][10]

Q5: What is the proper procedure for extinguishing a fire involving this compound?

A5: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire. Do not use a solid stream of water as it may scatter and spread the fire.

Troubleshooting Guides

Issue: I have a small spill of this compound in the lab.

  • Solution:

    • Alert others in the immediate area.

    • Ensure proper ventilation and eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a sealed, labeled container for proper waste disposal.

    • Clean the spill area with soap and water.

Issue: I have a large spill of this compound.

  • Solution:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

    • Prevent the spill from entering drains or waterways.

Experimental Protocols

Safe Handling Protocol
  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Ensure an emergency shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (nitrile or neoprene).

    • Wear safety glasses with side shields or chemical splash goggles.

    • Wear a flame-retardant lab coat.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Avoid breathing vapors.

    • Keep away from heat, sparks, and open flames.[9]

    • Use non-sparking tools.

    • Ground and bond containers when transferring material to prevent static electricity buildup.

Disposal Protocol
  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with incompatible wastes.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from ignition sources.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9]

    • Do not dispose of this compound down the drain.

Visual Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow start Start: Receive this compound storage Store in a cool, dry, well-ventilated area away from ignition sources start->storage end_node End: Complete Disposal handling_prep Preparation for Handling: - Review SDS - Work in fume hood - Wear appropriate PPE storage->handling_prep experiment Perform Experiment handling_prep->experiment waste_collection Collect Waste: - Designated, labeled container - Do not mix with incompatibles experiment->waste_collection spill_check Spill Occurs? waste_collection->spill_check no_spill No Spill spill_check->no_spill No spill_cleanup Spill Cleanup: - Alert others - Eliminate ignition sources - Use absorbent material spill_check->spill_cleanup Yes waste_disposal Dispose of Waste: - Through licensed disposal company no_spill->waste_disposal spill_cleanup->waste_collection waste_disposal->end_node

Caption: Workflow for the safe handling and disposal of this compound.

References

Removal of unreacted starting materials from 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,2-Dimethylbutan-1-ol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and what are the likely unreacted starting materials?

A1: The two most common laboratory synthesis routes are the Grignard reaction and the reduction of a corresponding carbonyl compound.

  • Grignard Reaction : This involves reacting a Grignard reagent (e.g., ethylmagnesium bromide) with an aldehyde (e.g., pivalaldehyde or 2,2-dimethylpropanal).[1][2] Common unreacted starting materials and side products include the starting aldehyde, quenched Grignard reagent (ethane), and the solvent (typically diethyl ether or THF).

  • Catalytic Hydrogenation : This route involves the reduction of 2,2-dimethylbutanal (B1614802) to the corresponding alcohol.[1] The primary impurity in this case would be the unreacted aldehyde.

Q2: I have a crude sample of this compound. Which purification method should I choose?

A2: The choice of purification method depends on the nature and physical properties of the impurities.

  • Fractional Distillation : This is the preferred method if your starting materials have boiling points that differ from the product by less than 25 °C.[3] It is highly effective for separating volatile impurities like residual solvents or unreacted aldehydes.

  • Simple Distillation : If the impurities are non-volatile or have boiling points that differ by more than 25 °C, simple distillation may be sufficient.[3]

  • Column Chromatography : This technique is ideal for removing non-volatile impurities, byproducts with similar boiling points, or when high purity is essential.[4][5] Alcohols, being polar, adhere well to silica (B1680970) gel, allowing for separation from less polar impurities.[5]

Q3: How can I determine the purity of my this compound sample after purification?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC) : An excellent method for quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR can identify and quantify impurities by comparing the integration of characteristic peaks.

  • Thin-Layer Chromatography (TLC) : A quick, qualitative method to check for the presence of non-volatile impurities, often used to monitor the progress of column chromatography.[6]

Troubleshooting Guides

Issue 1: My final product is contaminated with a low-boiling solvent (e.g., diethyl ether, THF).

  • Cause : Incomplete removal of the reaction solvent after workup.

  • Solution :

    • Rotary Evaporation : Ensure the sample has been thoroughly concentrated on a rotary evaporator. A water bath temperature of 40-50 °C is generally sufficient.

    • Simple Distillation : If residual solvent persists, a simple distillation can be performed. Since this compound has a relatively high boiling point (136.5 °C), solvents like diethyl ether (34.6 °C) and THF (66 °C) will distill off easily.[7]

Issue 2: Unreacted aldehyde (pivalaldehyde or 2,2-dimethylbutanal) is present in my product.

  • Cause : Incomplete reaction during the synthesis step.

  • Solution: Fractional Distillation

    • This is the most effective method due to the significant difference in boiling points between the product and the likely aldehyde starting materials. A well-packed fractional distillation column is necessary for efficient separation.[8] Refer to the Experimental Protocols section for a detailed procedure.

Issue 3: My product appears pure by GC, but NMR shows unknown, non-volatile impurities.

  • Cause : These could be high-molecular-weight byproducts from the Grignard reaction or other side reactions.

  • Solution: Column Chromatography

    • This technique separates compounds based on polarity.[4] Since this compound is a polar alcohol, it can be effectively separated from less polar hydrocarbon byproducts or more polar diol impurities. Refer to the Experimental Protocols section for a detailed procedure.

Data Presentation

The following table summarizes the physical properties of this compound and common related substances to aid in selecting a purification strategy.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Product This compoundC₆H₁₄O102.17136.5[7][9]
Impurity Pivalaldehyde2,2-DimethylpropanalC₅H₁₀O86.13
Impurity 2,2-Dimethylbutanal2,2-DimethylbutanalC₆H₁₂O100.16
Solvent Diethyl EtherEthoxyethaneC₄H₁₀O74.12
Solvent TetrahydrofuranOxolaneC₄H₈O72.11

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to remove volatile impurities such as unreacted aldehydes or residual solvents.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle and controller

  • Boiling chips

Methodology:

  • Setup : Assemble the fractional distillation apparatus, ensuring all joints are securely clamped and greased if necessary. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]

  • Charging the Flask : Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating : Begin heating the flask gently. As the mixture boils, vapor will rise into the fractionating column.

  • Equilibration : Allow the vapor to slowly ascend the column. You should observe a ring of condensing vapor rising. This process allows for multiple vaporization-condensation cycles, which enriches the vapor with the more volatile component.[8]

  • Collecting Fractions :

    • First Fraction (Fore-run) : Collect the initial distillate, which will primarily consist of the lowest-boiling impurity (e.g., solvent or aldehyde). The temperature should hold steady at the boiling point of this impurity.

    • Intermediate Fraction : As the temperature begins to rise, switch receiving flasks. This fraction will be a mixture of the impurity and the product.

    • Product Fraction : When the temperature stabilizes at the boiling point of this compound (~136 °C), collect the distillate in a clean, pre-weighed receiving flask.[7]

  • Shutdown : Stop the distillation when only a small amount of residue remains in the distilling flask or when the temperature begins to rise or fall sharply. Never distill to dryness.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing non-volatile or similarly boiling impurities.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).

  • Sand

  • Cotton or glass wool plug

  • Collection tubes or flasks

Methodology:

  • Column Packing :

    • Insert a small plug of cotton or glass wool into the bottom of the column.[10] Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.[10]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a final layer of sand on top of the silica to prevent disturbance when adding solvent.[10]

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully pipette this solution onto the top layer of sand.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution :

    • Begin adding the eluent to the top of the column. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate).

    • Open the stopcock and collect the eluting solvent (eluate) in fractions.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute compounds of increasing polarity. Less polar impurities will elute first, followed by the more polar this compound.[5]

  • Fraction Analysis :

    • Analyze the collected fractions using TLC or GC to identify which ones contain the pure product.

  • Product Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Crude this compound check_impurity Identify primary impurity type (via GC, NMR, or reaction knowledge) start->check_impurity is_volatile Is impurity a low-boiling solvent or aldehyde? check_impurity->is_volatile  Volatile Impurities is_nonvolatile Are impurities non-volatile or have similar B.P.? check_impurity->is_nonvolatile Non-Volatile Impurities   is_volatile->is_nonvolatile No frac_dist Perform Fractional Distillation (See Protocol 1) is_volatile->frac_dist Yes col_chrom Perform Column Chromatography (See Protocol 2) is_nonvolatile->col_chrom Yes analyze Analyze purity (GC, NMR) frac_dist->analyze col_chrom->analyze pure Pure Product analyze->pure Purity Met reprocess Reprocess or Re-evaluate Method analyze->reprocess Purity Not Met

Caption: Troubleshooting workflow for purifying this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2-Dimethylbutan-1-ol and Other Hexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,2-Dimethylbutan-1-ol with other selected hexanol isomers. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting appropriate isomers for their specific applications in synthesis and drug development.

Introduction

Hexanol isomers are six-carbon alcohols with the general formula C₆H₁₄O. Their diverse structural arrangements, including linear chains, branching, and the position of the hydroxyl group, lead to significant differences in their chemical reactivity. This compound, a primary alcohol with a neopentyl structure, exhibits unique reactivity due to substantial steric hindrance around the reaction center. This guide will compare its performance in key alcohol reactions—oxidation, Fischer esterification, and acid-catalyzed dehydration—against other representative primary, secondary, and tertiary hexanol isomers: hexan-1-ol, hexan-2-ol, and 2-methylpentan-2-ol.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity and, where available, quantitative data for the selected hexanol isomers in common organic reactions. The reactivity is influenced by factors such as steric hindrance and the stability of reaction intermediates.

IsomerStructureTypeOxidation with PCC (Relative Rate)Fischer Esterification with Acetic Acid (Relative Yield)Acid-Catalyzed Dehydration (Relative Rate)
Hexan-1-olCH₃(CH₂)₅OHPrimaryHighHighLow
This compound (CH₃)₃CCH₂CH₂OH Primary Low Very Low Moderate (with rearrangement)
Hexan-2-olCH₃CH(OH)(CH₂)₃CH₃SecondaryModerateModerateHigh
2-Methylpentan-2-ol(CH₃)₂C(OH)CH₂CH₂CH₃TertiaryNo ReactionVery LowVery High

Note: The relative rates and yields are qualitative comparisons based on established principles of organic chemistry. Specific quantitative data from direct comparative studies under identical conditions is scarce in the literature. The trends are derived from the understanding of steric effects and reaction mechanisms.

Key Experiments and Methodologies

Oxidation of Primary and Secondary Alcohols

Objective: To compare the rate of oxidation of primary and secondary hexanol isomers to their corresponding carbonyl compounds. Tertiary alcohols are not oxidized under these conditions.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • Preparation of PCC Reagent: In a fume hood, add 100 g (1.00 mol) of chromium(VI) oxide to 2 L of dichloromethane (B109758) (CH₂Cl₂) with vigorous stirring. To this suspension, add 79.1 g (1.00 mol) of pyridine (B92270) in a single portion. Stir the mixture for 2 hours.

  • Oxidation Reaction: In separate round-bottom flasks, dissolve 10 mmol of hexan-1-ol, this compound, and hexan-2-ol in 20 mL of dichloromethane.

  • To each flask, add 1.5 equivalents of the prepared PCC reagent.

  • Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis: Upon completion, filter the reaction mixtures through a pad of silica (B1680970) gel to remove chromium residues. Evaporate the solvent under reduced pressure. Analyze the crude product by GC to determine the conversion and yield of the corresponding aldehyde or ketone. The relative rates can be inferred by comparing the reaction times required for complete conversion.

Expected Outcome: Hexan-1-ol is expected to oxidize readily to hexanal. Hexan-2-ol will oxidize to hexan-2-one, likely at a slightly slower rate than hexan-1-ol. Due to significant steric hindrance from the neopentyl group, this compound will oxidize at a substantially slower rate.[1] 2-Methylpentan-2-ol, being a tertiary alcohol, will not undergo oxidation.

Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Analysis Hexanol_Isomer Hexanol Isomer (10 mmol) Stir Stir at RT Hexanol_Isomer->Stir PCC PCC (15 mmol) PCC->Stir DCM CH₂Cl₂ (20 mL) DCM->Stir Filter Filter through Silica Gel Stir->Filter Reaction Mixture Evaporate Evaporate Solvent Filter->Evaporate Filtrate Analyze GC Analysis Evaporate->Analyze Crude Product

Figure 1. Experimental workflow for the oxidation of hexanol isomers using PCC.
Fischer Esterification

Objective: To compare the yield of ester formation from different hexanol isomers with a carboxylic acid.

Experimental Protocol: Fischer Esterification with Acetic Acid

  • Reaction Setup: In separate round-bottom flasks equipped with a reflux condenser, place 50 mmol of each hexanol isomer (hexan-1-ol, this compound, hexan-2-ol, and 2-methylpentan-2-ol).

  • Add 1.2 equivalents (60 mmol) of glacial acetic acid to each flask.

  • Carefully add 5 drops of concentrated sulfuric acid as a catalyst to each flask.

  • Reaction: Heat the mixtures to reflux for 2 hours.

  • Work-up: After cooling, pour each reaction mixture into a separatory funnel containing 50 mL of cold water. Extract the organic layer with 2 x 25 mL of diethyl ether.

  • Wash the combined organic layers with 25 mL of 5% sodium bicarbonate solution and then with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Determine the mass of the crude ester and calculate the percentage yield.

Expected Outcome: The yield of the ester is highly dependent on steric hindrance. Hexan-1-ol, being a sterically unhindered primary alcohol, will give a good yield of hexyl acetate.[2][3] The reactivity of alcohols in Fischer esterification generally follows the order: primary > secondary > tertiary.[3] Therefore, hexan-2-ol will give a moderate yield. This compound, despite being a primary alcohol, will react very slowly due to the steric bulk of the adjacent quaternary carbon, resulting in a very low yield.[2] 2-Methylpentan-2-ol, a tertiary alcohol, is also expected to give a very low yield, as tertiary alcohols are prone to elimination under acidic conditions.[4]

Esterification_Pathway Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products Ester + Water Deprotonation->Products -H⁺ Dehydration_Logic Start Alcohol Isomer Protonation Protonation of -OH Start->Protonation H⁺ Loss_of_Water Loss of H₂O Protonation->Loss_of_Water Carbocation Carbocation Formation Loss_of_Water->Carbocation Rearrangement Carbocation Rearrangement (if applicable) Carbocation->Rearrangement Primary or Secondary Deprotonation Deprotonation Carbocation->Deprotonation Tertiary Rearrangement->Deprotonation Alkene Alkene Product(s) Deprotonation->Alkene -H⁺

References

Validating the Molecular Structure of 2,2-Dimethylbutan-1-ol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the spectroscopic data for 2,2-Dimethylbutan-1-ol, presenting a comparative analysis with its structural isomers: 2,3-Dimethylbutan-1-ol, 3,3-Dimethylbutan-1-ol, and n-Hexan-1-ol. By examining the distinct spectral fingerprints of these molecules, this document aims to equip researchers with the necessary data to unambiguously identify this compound and differentiate it from its isomers. The experimental data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in clear, structured tables, and detailed experimental protocols are provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. These values are essential for the validation of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compound-CH₃-CH₂--CH--OH
This compound 0.88 (t, 3H), 0.89 (s, 6H)1.34 (q, 2H), 3.28 (s, 2H)-~1.5 (br s, 1H)
2,3-Dimethylbutan-1-ol 0.83 (d, 3H), 0.86 (d, 3H), 0.88 (d, 3H)3.45 (m, 2H)1.65 (m, 1H), 1.80 (m, 1H)~1.6 (br s, 1H)
3,3-Dimethylbutan-1-ol 0.92 (s, 9H)1.51 (t, 2H), 3.69 (t, 2H)-~1.7 (br s, 1H)
n-Hexan-1-ol 0.90 (t, 3H)1.31 (m, 6H), 1.57 (m, 2H), 3.64 (t, 2H)-~1.4 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compound-CH₃-CH₂--CH-C (quaternary)
This compound 8.2, 24.530.5, 75.5-36.8
2,3-Dimethylbutan-1-ol 16.0, 18.9, 19.865.934.9, 35.1-
3,3-Dimethylbutan-1-ol 29.429.8, 44.1, 61.2-30.1
n-Hexan-1-ol 14.122.7, 25.9, 31.8, 32.7, 62.6--

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)

CompoundO-H StretchC-H StretchC-O Stretch
This compound ~3350 (broad)2870-2960~1045
2,3-Dimethylbutan-1-ol ~3340 (broad)2870-2960~1040
3,3-Dimethylbutan-1-ol ~3330 (broad)2870-2960~1050
n-Hexan-1-ol ~3330 (broad)2860-2960~1058

Table 4: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound 102 (weak)5773, 43, 29
2,3-Dimethylbutan-1-ol 102 (weak)4387, 57, 41
3,3-Dimethylbutan-1-ol 102 (weak)5771, 41, 29
n-Hexan-1-ol 102 (weak)4384, 70, 56, 31

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the alcohol was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum was recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a gas chromatograph (GC) with a heated injection port.

  • Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The mass spectrum was obtained using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 10-200.

Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the validation of this compound using the spectroscopic data presented.

Spectroscopic_Validation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Comparison Comparison of Spectral Fingerprints NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Isomer_Data Spectroscopic Data of Isomers (Tables 1-4) Isomer_Data->Comparison Validation Structural Validation of This compound Comparison->Validation

Caption: Workflow for spectroscopic data validation.

A Comparative Analysis of Synthesis Routes for 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 2,2-Dimethylbutan-1-ol, also known as neohexanol, is a sterically hindered primary alcohol that serves as a valuable building block in organic synthesis. This guide provides a comparative analysis of the most common and effective synthesis routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on factors such as desired yield, purity requirements, scale, and available starting materials. Below is a summary of the key quantitative data for the most prevalent methods.

Synthesis RouteStarting Material(s)Key ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Grignard Reaction tert-Butyl chloride or Neopentyl chloride, Formaldehyde (B43269)Magnesium, Anhydrous Ether/THF~70>95Good yield, Readily available starting materials.Requires strictly anhydrous conditions; Grignard reagent is sensitive to moisture.
Hydroboration-Oxidation 3,3-Dimethyl-1-butene (B1661986)Borane (B79455) (BH₃) or 9-BBN, H₂O₂, NaOHHigh (typically >90)>98High regioselectivity (anti-Markovnikov), High yield, Stereospecific (syn-addition).Borane reagents can be pyrophoric and require careful handling.
Reduction of 2,2-Dimethylbutanoic Acid 2,2-Dimethylbutanoic acidLithium aluminum hydride (LiAlH₄)83.5>98High yield, Effective for small-scale laboratory synthesis.LiAlH₄ is expensive and highly reactive with water; not suitable for industrial scale.
Catalytic Hydrogenation of Ester 2,2-Dimethylbutanoic acid esterH₂, Copper chromite catalystHigh>99High purity, Suitable for industrial scale production.Requires high pressure (200-300 bar) and high temperature (120-220 °C) equipment.

Experimental Protocols

Grignard Reaction with Formaldehyde

This method involves the reaction of a Grignard reagent, prepared from an alkyl halide, with formaldehyde to yield the primary alcohol.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether or THF to cover the magnesium. A solution of tert-butyl chloride or neopentyl chloride (1 equivalent) in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming. Once initiated, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: The Grignard solution is cooled in an ice bath. Gaseous formaldehyde, generated by the thermal depolymerization of dry paraformaldehyde, is bubbled through the stirred Grignard solution. Alternatively, the Grignard reagent can be added to a cooled slurry of dry paraformaldehyde in anhydrous ether/THF.

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude this compound is purified by fractional distillation.

Hydroboration-Oxidation of 3,3-Dimethyl-1-butene

This two-step procedure provides the anti-Markovnikov addition of water across the double bond of 3,3-dimethyl-1-butene.[1][2]

Experimental Protocol:

  • Hydroboration: To a solution of 3,3-dimethyl-1-butene (1 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF, 0.4 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours to ensure the complete formation of the trialkylborane. For higher regioselectivity, a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be used.[3]

  • Oxidation: The reaction mixture is cooled to 0 °C, and a 3M aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C during the addition. The mixture is then stirred at room temperature for 1-2 hours.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the resulting this compound is purified by distillation.

Reduction of 2,2-Dimethylbutanoic Acid with LiAlH₄

This method is a straightforward reduction of the corresponding carboxylic acid to the primary alcohol.

Experimental Protocol:

  • Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Acid: A solution of 2,2-dimethylbutanoic acid (1 equivalent) in anhydrous ether/THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for 2-4 hours.

  • Work-up: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate of aluminum salts is removed by filtration.

  • Purification: The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The product, this compound, is then purified by fractional distillation.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthesis routes.

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Alkyl_Halide tert-Butyl Chloride or Neopentyl Chloride Grignard_Formation Grignard Reagent Formation Alkyl_Halide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Formaldehyde Formaldehyde Nucleophilic_Addition Nucleophilic Addition Formaldehyde->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Grignard Reagent Workup Aqueous Work-up Nucleophilic_Addition->Workup Alkoxide Intermediate Product This compound Workup->Product

Caption: Grignard synthesis of this compound.

Hydroboration_Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Product Alkene 3,3-Dimethyl-1-butene Hydroboration Hydroboration Alkene->Hydroboration Borane BH3 or 9-BBN Borane->Hydroboration Oxidant H2O2, NaOH Oxidation Oxidation Oxidant->Oxidation Hydroboration->Oxidation Trialkylborane Intermediate Product This compound Oxidation->Product

Caption: Hydroboration-Oxidation of 3,3-Dimethyl-1-butene.

Reduction_Synthesis cluster_acid_synthesis Optional: Acid Synthesis (Koch-Haaf) cluster_reduction Reduction Step Alkene_Acid Alkene/Alcohol Carboxylic_Acid 2,2-Dimethylbutanoic Acid Alkene_Acid->Carboxylic_Acid CO CO or HCOOH CO->Carboxylic_Acid Acid_Catalyst Strong Acid Acid_Catalyst->Carboxylic_Acid Reducing_Agent LiAlH4 or H2/Catalyst (for ester) Carboxylic_Acid->Reducing_Agent Reduction Product This compound Reducing_Agent->Product

Caption: Synthesis via reduction of 2,2-Dimethylbutanoic Acid or its ester.

References

A Comparative Guide to the Reactivity of 2,2-Dimethylbutan-1-ol and tert-Amyl Alcohol in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,2-dimethylbutan-1-ol and tert-amyl alcohol in nucleophilic substitution reactions. The profound impact of structural differences on reaction mechanisms, rates, and product outcomes is examined, supported by established chemical principles. This document serves as a valuable resource for professionals in organic synthesis and drug development, where predicting and controlling reaction pathways is paramount.

Introduction: A Tale of Two Isomers

This compound and tert-amyl alcohol (also known as 2-methyl-2-butanol) are structural isomers with the chemical formula C₆H₁₄O and C₅H₁₂O, respectively. Despite their similar molecular weights, their classification as primary versus tertiary alcohols dictates fundamentally different behaviors in substitution reactions.

  • This compound is a primary alcohol, meaning the hydroxyl (-OH) group is attached to a carbon that is bonded to only one other carbon atom. However, it features a bulky neopentyl-like structure, with a quaternary carbon atom adjacent to the alcohol-bearing carbon. This steric hindrance is a critical factor in its reactivity.[1]

  • tert-Amyl alcohol (2-methyl-2-butanol) is a tertiary alcohol. The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This structure is ideal for stabilizing a carbocation intermediate, which is key to its reaction pathway.[2][3]

Theoretical Framework: SN1 vs. SN2 Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic chemistry, primarily proceeding via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

  • SN1 Reaction: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the substrate to form a carbocation intermediate. The second step is the rapid attack of a nucleophile on this carbocation. SN1 reactions are favored by tertiary substrates, polar protic solvents, and weaker nucleophiles. Carbocation stability (tertiary > secondary > primary) is the dominant factor influencing the reaction rate.[4][5]

  • SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the substrate from the backside of the leaving group, causing an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. These reactions are favored by primary substrates and strong nucleophiles. Steric hindrance around the reaction center dramatically slows or prevents the SN2 pathway.[4][5][6]

Comparative Reactivity and Performance

The structural differences between this compound and tert-amyl alcohol lead to distinct outcomes in substitution reactions, such as those with hydrohalic acids (e.g., HCl, HBr). In these reactions, the alcohol's hydroxyl group is first protonated by the acid to form a good leaving group (water).[7][8][9]

tert-Amyl Alcohol: The Classic SN1 Substrate

As a tertiary alcohol, tert-amyl alcohol reacts readily with hydrohalic acids via an SN1 mechanism .[10][11] The protonated hydroxyl group departs, forming a relatively stable tertiary carbocation. This carbocation is then attacked by the halide ion to yield the substitution product, 2-chloro-2-methylbutane (B165293) (tert-amyl chloride) in the case of HCl.[10][12] The reaction is typically fast and proceeds without rearrangement.

This compound: Steric Hindrance and Rearrangement

As a primary alcohol, one might predict an SN2 reaction. However, the extreme steric hindrance from the adjacent quaternary carbon (a neopentyl-like structure) makes a backside attack by a nucleophile nearly impossible. Consequently, the SN2 reaction is extremely slow or does not occur.[1][4]

Instead, under forcing conditions (e.g., strong acid, heat), this compound undergoes a slow SN1-type reaction . The protonated alcohol dissociates to form a highly unstable primary carbocation. This intermediate immediately undergoes a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates to the positively charged primary carbon. This rearrangement produces a much more stable tertiary carbocation. The halide ion then attacks this rearranged carbocation to yield the major product, which is 2-bromo-2-methylbutane (if using HBr), not the direct substitution product 1-bromo-2,2-dimethylbutane.[13][14][15][16]

Data Presentation: Summary of Properties and Reactivity

FeatureThis compoundtert-Amyl Alcohol (2-Methyl-2-butanol)
Structure Primary, Neopentyl-typeTertiary
IUPAC Name This compound2-methyl-2-butanol
Molecular Formula C₆H₁₄OC₅H₁₂O
Molar Mass 102.17 g/mol 88.15 g/mol
Favored Mechanism SN1 with rearrangement (SN2 is sterically hindered)SN1
Relative Reaction Rate Very SlowFast
Carbocation Intermediate Initial: Primary (unstable); Rearranged: Tertiary (stable)Tertiary (stable)
Major Product with HBr 2-Bromo-2-methylbutane (Rearranged Product)2-Bromo-2-methylbutane (Direct Substitution Product)

Mandatory Visualizations

Reaction Mechanisms

Caption: SN1 mechanism for tert-amyl alcohol.

Caption: SN1-type mechanism with rearrangement for this compound.
Logical Workflow

decision_tree start Select Alcohol for Substitution Reaction alcohol_type What is the alcohol class? start->alcohol_type primary Primary alcohol_type->primary Primary tertiary Tertiary (tert-Amyl Alcohol) alcohol_type->tertiary Tertiary sterics Is it sterically hindered (neopentyl-type)? primary->sterics sn1_fast Favors SN1 (Fast, Direct Product) tertiary->sn1_fast not_hindered No sterics->not_hindered No hindered Yes (this compound) sterics->hindered Yes sn2 Favors SN2 (Fast, Inversion) not_hindered->sn2 sn1_slow Favors SN1 w/ Rearrangement (Very Slow, Rearranged Product) hindered->sn1_slow

Caption: Decision workflow for substitution pathway.

Experimental Protocols

Experiment 1: Synthesis of tert-Amyl Chloride from tert-Amyl Alcohol (SN1 Reaction)

This protocol is adapted from standard undergraduate organic chemistry experiments.[10][12][17]

Materials:

  • tert-Amyl alcohol (2-methyl-2-butanol)

  • Concentrated hydrochloric acid (12 M)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 125 mL separatory funnel, cautiously add 25 mL of concentrated HCl. Cool the funnel in an ice-water bath.

  • Addition of Alcohol: Slowly add 10 mL of tert-amyl alcohol to the cold HCl in the separatory funnel.

  • Reaction: Stopper the funnel, and invert it carefully, making sure to vent frequently to release pressure. Shake the funnel for approximately 10-15 minutes. Allow the mixture to stand until two distinct layers form.

  • Workup - Separation: Drain the lower aqueous layer and discard it.

  • Workup - Washing: Wash the remaining organic layer by adding 15 mL of cold water, shaking, venting, and draining the aqueous layer. Repeat this wash. Then, wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as CO₂ gas will be evolved. Drain the aqueous layer.

  • Drying: Transfer the crude organic product to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the liquid. Swirl until the liquid is clear.

  • Isolation: Decant the dried product into a pre-weighed distillation flask. Purify the tert-amyl chloride by simple distillation, collecting the fraction that boils between 83-85°C.

Experiment 2: Substitution Reaction of this compound (Illustrating Low Reactivity)

Attempting a substitution reaction with this compound under conditions similar to those for primary alcohols (e.g., heating with NaBr in H₂SO₄) will demonstrate its low reactivity. To force a reaction, stronger conditions are needed, which favor the SN1 pathway with rearrangement.

Materials:

  • This compound

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10 mL of this compound and 20 mL of 48% HBr.

  • Catalysis: Slowly and carefully add 5 mL of concentrated H₂SO₄ while cooling the flask in an ice bath.

  • Reaction: Add boiling chips and heat the mixture to reflux for several hours. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Observation: Compared to a typical primary alcohol, the reaction will be significantly slower.

  • Workup and Analysis: After an extended reflux period, cool the mixture, isolate the organic layer using a separatory funnel, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate. Analyze the product using GC-MS and NMR spectroscopy. The major product identified will be 2-bromo-2-methylbutane, the rearranged product, confirming the SN1 pathway with a 1,2-methyl shift. The direct substitution product, 1-bromo-2,2-dimethylbutane, will be a very minor product, if detectable at all.

Conclusion

The comparison between this compound and tert-amyl alcohol provides a compelling illustration of how substrate structure governs reaction pathways in nucleophilic substitutions.

  • tert-Amyl alcohol is a model substrate for the SN1 reaction , proceeding rapidly through a stable tertiary carbocation to yield the direct substitution product.

  • This compound , despite being a primary alcohol, is unreactive in SN2 reactions due to profound steric hindrance. It is forced into a slow SN1-type mechanism that involves the formation of an unstable primary carbocation, which immediately rearranges to a more stable tertiary carbocation, leading to a rearranged product.

For professionals in chemical synthesis, understanding these predictable yet distinct behaviors is crucial for reaction design, avoiding undesired byproducts, and achieving target molecule synthesis efficiently.

References

A Comparative Guide to the Purity Validation of 2,2-Dimethylbutan-1-ol by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount. 2,2-Dimethylbutan-1-ol, a branched primary alcohol, serves as a key building block in various synthetic applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of this compound purity, supported by experimental protocols and comparative data.

Executive Summary

Quantitative NMR (qNMR) offers a primary and highly accurate method for purity determination, directly traceable to the International System of Units (SI). It provides structural confirmation and quantification without the need for a specific reference standard of the analyte. In contrast, GC-FID is a highly sensitive separation technique, ideal for detecting and quantifying volatile impurities, even at trace levels. The choice between these methods depends on the specific analytical requirements, such as the need for absolute quantification versus high-throughput impurity profiling. For a comprehensive quality assessment, employing both techniques orthogonally is often the most robust approach.

Quantitative Data Comparison

The following tables summarize representative quantitative data from the analysis of a hypothetical batch of this compound, illustrating the performance of qNMR and GC-FID.

Table 1: Purity Assay Results

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.
Purity Assay (%) 99.8899.85
Uncertainty (±%) 0.080.15
Reference Standard Requires a certified internal standard of a different compound (e.g., Maleic Acid).Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.

Table 2: Analysis of Potential Impurities

ImpurityqNMR (mol%)GC-FID (Area %)
2,2-Dimethylbutanal0.050.06
2,2-Dimethylbutanoic Acid0.03Not detected (non-volatile)
Other C6 Alcohol Isomers0.040.09
Total Impurities 0.12 0.15

Method Comparison: qNMR vs. GC-FID

FeatureQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Accuracy & Precision High accuracy and precision, as it is a primary ratio method.Good precision; accuracy depends on the response factors of impurities being similar to the main component for area % analysis.
Sensitivity Lower sensitivity, best for quantifying the main component and impurities >0.1%.High sensitivity, ideal for detecting and quantifying trace volatile impurities (<0.1%).
Selectivity Excellent for distinguishing structurally different molecules based on unique NMR signals.Excellent separation of volatile compounds with different boiling points and polarities.
Sample Throughput Moderate; sample preparation is straightforward, but data acquisition and processing can be more involved.High; well-suited for automated, high-throughput analysis once a method is established.
Structural Information Provides detailed structural information, confirming the identity of the analyte and impurities.Provides retention time data, which requires comparison with standards for peak identification.
Non-destructive Yes, the sample can be recovered after analysis.No, the sample is consumed during the analysis.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard with a certified purity (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that provides good solubility for both the analyte and the internal standard and in which the signals of interest do not overlap with the solvent signals.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).

  • Number of Scans: 8

  • Acquisition Time: 4 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

Data Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the two protons of the -CH₂OH group, predicted around 3.3 ppm) and a signal from the internal standard (e.g., the singlet from the two olefinic protons of Maleic Acid at ~6.3 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Dichloromethane).

GC-FID Parameters:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis: The purity of this compound is determined by area normalization. The area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate qNMR_vs_GC_Logic cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_node Direct Measurement of Molar Ratio qnmr_adv High Accuracy SI Traceable Structural Info qnmr_node->qnmr_adv gcfid_node Physical Separation & Detection gcfid_adv High Sensitivity Trace Impurity Detection High Throughput gcfid_node->gcfid_adv Purity_Validation Purity Validation of This compound Purity_Validation->qnmr_node Purity_Validation->gcfid_node

A Comparative Guide to the Oxidation of Primary Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective oxidation of primary hindered alcohols to aldehydes or carboxylic acids is a critical transformation in the synthesis of complex molecules. The steric bulk surrounding the hydroxyl group in these substrates presents a significant challenge, often leading to sluggish reactions, low yields, and the need for harsh conditions with conventional oxidizing agents. This guide provides an objective comparison of several modern oxidation methods, supported by experimental data, to aid in the selection of the most suitable approach for these challenging substrates.

Performance Comparison of Key Oxidation Methods

The choice of an oxidizing agent for a sterically hindered primary alcohol is a trade-off between reactivity, selectivity, and reaction conditions. Below is a summary of quantitative data for several commonly employed methods.

Oxidation MethodSubstrateOxidant/CatalystReagentsSolventTemp. (°C)Time (h)Yield (%)
Swern Oxidation General Primary Alcohol(COCl)₂, DMSOEt₃NCH₂Cl₂-78 to RT0.5 - 1High (general)
Dess-Martin Periodinane (DMP) General Primary AlcoholDMP-CH₂Cl₂RT0.5 - 2High (general)
Parikh-Doering Oxidation General Primary AlcoholSO₃·Py, DMSOi-Pr₂NEtCH₂Cl₂00.584
Ley-Griffith (TPAP) Oxidation General Primary AlcoholTPAP (cat.)NMOCH₂Cl₂RT1 - 1670 - 95
TEMPO (Anelli-Montanari) 1-OctanolTEMPO (cat.), NaOClKBr, NaHCO₃CH₂Cl₂/H₂O0 to RT285[1]
Catalytic Aerobic Oxidation Piperonyl alcoholPd-Bi-Te/C (cat.)KOH, O₂H₂O/MeOH502-4>90

Detailed Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducibility. The following are representative protocols for the key oxidation methods discussed.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is renowned for its mild conditions, although it requires cryogenic temperatures.[2]

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equiv.) in DCM dropwise over 5 minutes.

  • After stirring for 5 minutes, a solution of the primary hindered alcohol (1.0 equiv.) in DCM is added dropwise over 5 minutes.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • Triethylamine (7.0 equiv.) is then added dropwise over 10 minutes.

  • The mixture is allowed to warm to room temperature, and then water is added to quench the reaction.

  • The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification is typically achieved by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective oxidation at room temperature.[3]

Procedure:

  • To a solution of the primary hindered alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.2-1.5 equiv.) in one portion at room temperature.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours. For substrates sensitive to acid, pyridine (B92270) or sodium bicarbonate can be added as a buffer.

  • Upon completion, the reaction mixture is diluted with diethyl ether and quenched by pouring it into a vigorously stirred solution of saturated sodium bicarbonate and sodium thiosulfate.

  • Stir until the layers become clear. The organic layer is then separated, washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild DMSO-based method that uses the sulfur trioxide pyridine complex as the activator, avoiding the need for cryogenic temperatures.

Procedure:

  • The primary hindered alcohol (1.0 equiv.) and diisopropylethylamine (iPr₂NEt, 7.14 equiv.) are dissolved in anhydrous dichloromethane (DCM).

  • The resulting solution is cooled to 0 °C, and the sulfur trioxide-pyridine complex (SO₃·py, 4.02 equiv.) is added.

  • Anhydrous dimethyl sulfoxide (DMSO, 14.0 equiv.) is added dropwise over 25 minutes.

  • The suspension is stirred for an additional 30 minutes at 0 °C.

  • The resulting pale yellow solution is poured into brine and extracted with DCM.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and the volatiles are removed under reduced pressure.

  • The crude solid is purified by flash column chromatography to yield the aldehyde.[4]

Ley-Griffith (TPAP) Oxidation

This method employs a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).

Procedure:

  • To a stirred solution of the primary hindered alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) at room temperature, add N-methylmorpholine N-oxide (NMO, 1.5 equiv.) and powdered 4 Å molecular sieves.

  • Tetrapropylammonium perruthenate (TPAP, 0.05 equiv.) is then added in one portion.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is then filtered through a pad of silica (B1680970) gel, eluting with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexanes).

  • The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by flash column chromatography if necessary.

Visualizing the Oxidation Workflow and Method Relationships

To better understand the experimental process and the relationships between these oxidation methods, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Hindered Alcohol in Solvent B Add Oxidizing Agent (e.g., DMP, Swern reagents) A->B 1. C Control Temperature (e.g., -78°C for Swern) B->C 2. D Stir for Specified Time C->D 3. E Quench Reaction D->E 4. F Extract Product E->F 5. G Dry and Concentrate F->G 6. H Column Chromatography G->H 7.

Caption: General experimental workflow for the oxidation of a primary hindered alcohol.

oxidation_methods cluster_dmso DMSO-Based Methods cluster_hypervalent_iodine Hypervalent Iodine cluster_catalytic Catalytic Methods Swern Swern Oxidation (-78°C, Oxalyl Chloride) Parikh_Doering Parikh-Doering Oxidation (0°C to RT, SO₃·Py) DMP Dess-Martin Periodinane (RT, Neutral) TPAP Ley-Griffith (TPAP) (Catalytic Ru, NMO) TEMPO TEMPO (Catalytic Nitroxyl Radical) Aerobic Catalytic Aerobic (Catalytic Metal, O₂) Hindered_Alcohol Primary Hindered Alcohol Hindered_Alcohol->Swern Hindered_Alcohol->Parikh_Doering Hindered_Alcohol->DMP Hindered_Alcohol->TPAP Hindered_Alcohol->TEMPO Hindered_Alcohol->Aerobic

Caption: Logical relationship of different oxidation methods for primary hindered alcohols.

References

Unraveling the Reaction Mechanisms of 2,2-Dimethylbutan-1-ol: A Computational Modeling Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational modeling of 2,2-Dimethylbutan-1-ol reaction mechanisms reveals a landscape dominated by studies on analogous butanol and pentanol (B124592) isomers. While direct comparative computational investigations on this compound are limited, this guide synthesizes available data from closely related alcohols to provide a comparative framework for researchers, scientists, and drug development professionals. This analysis focuses on the primary reaction pathways of oxidation, pyrolysis, and dehydration, offering insights into the performance of various computational models and the experimental protocols used for their validation.

Data Presentation: A Comparative Look at Computational Models

Due to the scarcity of direct computational studies on this compound, this section presents a comparative summary of computational models applied to the reaction mechanisms of similar short-chain alcohols. The data in the following tables are representative of the accuracy and predictive power of different theoretical methods for key kinetic and thermodynamic parameters.

Table 1: Comparison of Computational Models for Alcohol Oxidation
Computational Model Reaction Calculated Parameter Key Findings & Comparison
Density Functional Theory (DFT) - B3LYPH-abstraction from n-butanol by OH radicalActivation Energy (kcal/mol)Provides a good balance between computational cost and accuracy for initial reaction steps. Often used for geometry optimization and frequency calculations.
ab initio - CBS-QB3H-abstraction from n-butanol by OH radicalActivation Energy (kcal/mol)Generally yields higher accuracy for energy barriers compared to standard DFT methods, though at a greater computational expense.[1]
Transition State Theory (TST)Overall rate constant calculationRate Constant (cm³/mol·s)Used in conjunction with DFT or ab initio methods to calculate reaction rates. Accuracy is highly dependent on the accuracy of the calculated energy barrier.
Table 2: Comparison of Computational Models for Alcohol Pyrolysis
Computational Model Reaction Calculated Parameter Key Findings & Comparison
Rice-Ramsperger-Kassel-Marcus (RRKM) TheoryUnimolecular decomposition of butanol isomersRate Constant (s⁻¹)Essential for modeling pressure-dependent unimolecular reactions common in pyrolysis. Provides more detailed kinetics than simple TST.
Detailed Chemical Kinetic Modelsn-Pentanol pyrolysisSpecies concentration profilesLarge-scale models incorporating numerous elementary reactions. Validated against experimental data from shock tubes and jet-stirred reactors.[2]
Genetic Algorithm (NSGA-II)n-Pentanol pyrolysis model optimizationOptimized rate parametersUsed to refine and reduce the complexity of large kinetic models while maintaining accuracy against experimental targets.[2]
Table 3: Comparison of Computational Models for Alcohol Dehydration
Computational Model Reaction Calculated Parameter Key Findings & Comparison
Density Functional Theory (DFT) - M06-2XDehydration of n-butanolReaction Barrier (kcal/mol)Functionals like M06-2X are often better suited for kinetics and non-covalent interactions involved in catalytic cycles than B3LYP.
ab initio - CCSD(T)Dehydration of n-butanolReaction Energy (kcal/mol)Considered the "gold standard" for single-point energy calculations, providing highly accurate thermodynamic data for reaction pathways.[3]
Microkinetic ModelingOverall dehydration processOlefin formation ratesIntegrates DFT-calculated energies to simulate the overall catalytic process, considering surface adsorption and competitive reactions.

Experimental Protocols: Validating the Models

The validation of computational models is paramount. The following are detailed methodologies for key experiments frequently cited in the study of alcohol reaction mechanisms.

Jet-Stirred Reactor (JSR) for Oxidation Studies

A jet-stirred reactor is used to study the oxidation of alcohols at low to intermediate temperatures.

  • Apparatus: A spherical or cylindrical quartz reactor with four nozzles for rapid mixing of reactants. The reactor is placed in a temperature-controlled oven.

  • Procedure:

    • A gaseous mixture of the alcohol, an oxidizer (e.g., air or O₂), and an inert carrier gas (e.g., N₂ or Ar) is prepared in a gas handling system.

    • The mixture is introduced into the pre-heated JSR at a constant flow rate to achieve a specific residence time.

    • The reactor temperature is varied to study the reaction at different temperatures.

    • The effluent gas from the reactor is continuously sampled through a sonic probe.

    • The sampled gas is analyzed online using techniques like Fourier Transform Infrared (FTIR) spectroscopy for stable species and Gas Chromatography-Mass Spectrometry (GC-MS) for a detailed product distribution.[4][5]

Shock Tube for Pyrolysis and High-Temperature Oxidation

Shock tubes are employed to investigate reaction kinetics at high temperatures and pressures.

  • Apparatus: A long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

  • Procedure:

    • The driven section is filled with a dilute mixture of the alcohol in an inert gas (e.g., Ar).

    • The driver section is pressurized with a light gas (e.g., He) until the diaphragm ruptures, generating a shock wave.

    • The shock wave travels through the driven section, rapidly heating and compressing the reactant mixture.

    • The reaction kinetics are monitored behind the reflected shock wave using various diagnostic techniques, such as laser absorption spectroscopy to measure the time-history of specific species (e.g., H₂O, CO).[6][7]

    • Reaction products can also be analyzed by sampling the post-shock mixture and using GC-MS.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

GC-MS is a powerful analytical technique for separating and identifying the products of alcohol reactions.

  • Apparatus: A gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • A sample of the reaction products is injected into the GC.

    • The different components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • As each component elutes from the column, it enters the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

    • The mass spectra are compared to a library of known compounds for identification.[9]

Mandatory Visualizations

Computational_Chemistry_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation A Define Reaction System (e.g., this compound + O2) B Select Computational Method (e.g., DFT, ab initio) A->B C Geometry Optimization of Reactants, Products, Transition States B->C D Frequency Calculation & Thermodynamic Properties C->D E Reaction Pathway Analysis (IRC Calculations) D->E F Kinetic Modeling (TST, RRKM) E->F K Comparison & Validation F->K G Perform Experiments (JSR, Shock Tube) H Product Analysis (GC-MS, FTIR) G->H I Measure Kinetic Data (Rate Constants, Ignition Delay) H->I I->K J Develop & Refine Kinetic Mechanism K->J

Caption: Workflow for computational modeling and experimental validation of reaction mechanisms.

Dehydration_Pathway cluster_pathway Postulated Dehydration of this compound Reactant This compound Protonation Protonated Alcohol Reactant->Protonation + H+ TS1 TS1 Protonation->TS1 Carbocation1 Primary Carbocation (Unstable) Rearrangement 1,2-Hydride Shift Carbocation1->Rearrangement TS4 TS4 Carbocation1->TS4 Carbocation2 Tertiary Carbocation (Stable) Rearrangement->Carbocation2 TS2 TS2 Carbocation2->TS2 TS3 TS3 Carbocation2->TS3 Product1 3,3-Dimethylbut-1-ene (Zaitsev Product) Product2 2,3-Dimethylbut-1-ene (Hofmann Product) TS1->Carbocation1 - H2O TS2->Product1 TS3->Product2 TS4->Product2 Minor Pathway

Caption: A plausible acid-catalyzed dehydration pathway for this compound.

References

A Comparative Guide to 2,2-Dimethylbutan-1-ol and Its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2,2-Dimethylbutan-1-ol's performance against other isomers and related compounds in key chemical applications, supported by experimental data and detailed protocols.

This compound, a branched primary alcohol, finds utility across various chemical applications, primarily as a solvent and a key intermediate in the synthesis of fragrances and surfactants. Its unique sterically hindered structure imparts distinct physicochemical properties that differentiate it from its linear and less-branched isomers. This guide provides a comprehensive comparison of this compound with its alternatives, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

Physicochemical Properties: A Comparative Overview

The structural differences among hexanol isomers, particularly the degree of branching, significantly influence their physical properties. These properties, in turn, dictate their suitability for specific applications. This compound, with its compact structure, exhibits a lower boiling point compared to its linear counterpart, 1-hexanol (B41254), a factor that can be crucial in solvent selection and reaction temperature control.

PropertyThis compound1-Hexanol2-Methylpentan-1-ol3-Methylpentan-1-ol
Molecular Formula C₆H₁₄OC₆H₁₄OC₆H₁₄OC₆H₁₄O
Molar Mass ( g/mol ) 102.17102.17102.17102.17
Boiling Point (°C) 136.5157.2148152
Density (g/cm³ at 20°C) 0.82830.81530.82460.819
Water Solubility (g/L) 85.99.77.2

Table 1: Comparison of the key physicochemical properties of this compound and its common isomers.

Applications and Performance Comparison

The utility of this compound and its isomers spans several key areas in the chemical and pharmaceutical industries. A comparative analysis of their performance, supported by experimental data, is essential for selecting the optimal compound for a given application.

As a Chemical Intermediate in Organic Synthesis

Branched alcohols like this compound are valuable building blocks in organic synthesis. Their sterically hindered nature can influence reaction pathways and the properties of the final products.

Esterification is a common reaction where alcohols are used to produce esters, many of which are valuable as fragrances, solvents, and plasticizers. The structure of the alcohol can impact the reaction kinetics and yield.

Experimental Protocol: Fischer Esterification of Acetic Acid with a Hexanol Isomer

A general protocol for the synthesis of hexyl acetate (B1210297), a common fragrance and flavor agent, is as follows:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the respective hexanol isomer (e.g., this compound or 1-hexanol) and glacial acetic acid in a 1:1.2 molar ratio.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol's weight) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by distillation.

Diagram of the Fischer Esterification Workflow:

Fischer_Esterification Reactants Hexanol Isomer + Glacial Acetic Acid Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Add Reflux Reflux (2-4 hours) Catalyst->Reflux Heat Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Cool Purification Drying & Distillation Workup->Purification Product Hexyl Acetate Isomer Purification->Product

Caption: General workflow for the synthesis of hexyl acetate isomers via Fischer Esterification.

Grignard reagents are powerful tools for forming carbon-carbon bonds. Aldehydes and ketones react with Grignard reagents to produce secondary and tertiary alcohols, respectively. 2,2-Dimethylbutanal (B1614802), the corresponding aldehyde of this compound, can be used to synthesize more complex branched alcohols.

Experimental Protocol: Synthesis of a Tertiary Alcohol using a Grignard Reagent

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine. Add a solution of an alkyl or aryl halide (e.g., methyl bromide) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining halide solution to maintain a gentle reflux.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 2,2-dimethylbutanal in anhydrous diethyl ether dropwise with stirring.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude tertiary alcohol can be purified by distillation or chromatography.

Logical Diagram for Grignard Reagent Synthesis and Reaction:

Grignard_Reaction cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde AlkylHalide Alkyl/Aryl Halide Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard Mg Magnesium Turnings Mg->Grignard Ether Anhydrous Ether Ether->Grignard Reaction Nucleophilic Addition Grignard->Reaction Aldehyde 2,2-Dimethylbutanal Aldehyde->Reaction Workup Aqueous Workup (NH₄Cl solution) Reaction->Workup Product Tertiary Alcohol Workup->Product

Caption: Step-wise process for the synthesis of a tertiary alcohol from 2,2-dimethylbutanal.

In Surfactant and Fragrance Formulations

The branched structure of this compound and its derivatives can lead to different performance characteristics in surfactant and fragrance applications compared to their linear counterparts.

In surfactant synthesis, the structure of the hydrophobic tail, derived from the alcohol, plays a critical role in determining properties such as critical micelle concentration (CMC), surface tension reduction, and foaming. While direct comparative data for surfactants derived from this compound is scarce, general trends indicate that increased branching in the hydrophobe can lead to:

  • Higher Critical Micelle Concentration (CMC): Branched chains are less efficiently packed into micelles, requiring a higher concentration of surfactant to form them.

  • Lower Foaming: The disruption of packing at the air-water interface by branched chains can lead to less stable foams.

  • Improved Hardness Tolerance: The increased solubility of branched-chain surfactants can make them more effective in hard water.

In the fragrance industry, the structure of an alcohol used to create an ester directly influences the olfactory properties of the resulting molecule. Esters derived from branched alcohols like this compound often exhibit unique and complex scent profiles compared to those from linear alcohols. While specific fragrance notes are subjective and proprietary, the use of branched alcohols is a common strategy to create novel scents.

Conclusion

This compound presents a valuable option for researchers and developers in various chemical fields. Its distinct physicochemical properties, stemming from its branched structure, offer both advantages and disadvantages compared to its linear and less-branched isomers. In applications where steric hindrance can be leveraged to control reaction selectivity or to create unique molecular architectures, such as in the synthesis of specialty fragrances and polymers, this compound is a compelling choice. However, for applications where rapid reaction kinetics or efficient molecular packing are paramount, such as in some high-volume surfactant production, linear isomers like 1-hexanol may be more suitable. The selection of the appropriate hexanol isomer should, therefore, be guided by a thorough understanding of the specific requirements of the intended application and supported by the comparative data presented in this guide. Further research into the direct comparative performance of this compound in a wider range of applications would be beneficial to the scientific community.

A Comparative Analysis of Experimental Data and NIST Standards for 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental data for 2,2-Dimethylbutan-1-ol with the critically evaluated data from the National Institute of Standards and Technology (NIST) database. By presenting a side-by-side comparison, this document aims to offer researchers a clear perspective on the consistency of reported physical properties and to provide detailed, generalized experimental protocols for the determination of these key parameters.

Physical and Chemical Properties: A Data-Driven Comparison

The following tables summarize the available quantitative data for this compound, drawing from the NIST database and other experimental sources. This allows for a direct comparison of values and an understanding of the range of reported data.

PropertyNIST Critically Evaluated ValueOther Experimental Values
Boiling Point 136.15 °C (at 760 mmHg)136.5 °C[1], 142.0 °C[2]
Density (g/cm³) 0.8283 at 20 °C0.816 at 25 °C[1], 0.8122 at 25 °C[2]
Refractive Index (n_D) 1.419 at 20 °C1.575[1]
Vapor Pressure 0.37 kPa at 25 °C0.00814 mmHg (0.00108 kPa) at 25°C[1]

Note: Discrepancies in reported values can arise from variations in experimental conditions, sample purity, and measurement techniques. The NIST data represents a critically evaluated recommendation based on a comprehensive review of available literature.[3]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample is the capillary tube method.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus with a heating block.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the liquid.

  • Boiling Point Determination: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

  • Pressure Correction: The observed boiling point is recorded along with the ambient atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary.

Measurement of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. For liquids, density is typically determined using a pycnometer or a vibrating tube densimeter.

Methodology (Pycnometer):

  • Pycnometer Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

  • Weighing: The filled pycnometer is weighed.

  • Temperature Control: The temperature of the liquid at the time of measurement is recorded, as density is temperature-dependent.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is the standard instrument for this measurement.

Methodology (Abbe Refractometer):

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Correction: The temperature of the measurement is recorded. Since refractive index is temperature-dependent, a correction to a standard temperature (usually 20 °C) may be required if the measurement was performed at a different temperature. The correction factor is typically in the range of 0.00045 per °C.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

BoilingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_final Finalization start Start prep Place sample in test tube start->prep capillary Insert inverted capillary tube prep->capillary heat Heat sample & thermometer capillary->heat observe Observe bubble stream heat->observe cool Cool slowly observe->cool record Record temperature when liquid enters capillary cool->record pressure Record ambient pressure record->pressure correct Apply pressure correction if needed pressure->correct end End correct->end

Caption: Workflow for Boiling Point Determination using the Capillary Tube Method.

DensityMeasurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation start Start clean Clean & dry pycnometer start->clean weigh_empty Weigh empty pycnometer clean->weigh_empty fill Fill pycnometer with sample weigh_empty->fill weigh_full Weigh filled pycnometer fill->weigh_full temp Record temperature weigh_full->temp mass Calculate mass of liquid temp->mass density Calculate density (mass/volume) mass->density end End density->end RefractiveIndexMeasurement cluster_prep Preparation cluster_measurement Measurement cluster_final Finalization start Start calibrate Calibrate refractometer start->calibrate apply Apply sample to prism calibrate->apply adjust Adjust for sharp borderline apply->adjust read Read refractive index adjust->read temp Record temperature read->temp correct Apply temperature correction if needed temp->correct end End correct->end

References

A Comparative Guide to the Efficacy of Catalysts for the Esterification of 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

The esterification of sterically hindered alcohols such as 2,2-dimethylbutan-1-ol (neohexanol) presents unique challenges due to the steric bulk near the reactive hydroxyl group, which can significantly impede the reaction rate. The selection of an appropriate catalyst is therefore critical to achieving high conversion and yield. This guide provides an objective comparison of homogeneous, heterogeneous, and enzymatic catalysts for this transformation, supported by experimental data from related systems.

While specific quantitative data for the esterification of this compound is limited in publicly available literature, this comparison draws upon established principles and data from alcohols with similar structural features to provide a reliable assessment for researchers, scientists, and drug development professionals.

Comparative Performance of Catalysts

The efficacy of a catalyst for the esterification of sterically hindered alcohols is a balance between its intrinsic activity, selectivity, and practical considerations such as reusability and reaction conditions. The following table summarizes the performance of common catalysts used for esterification, providing context for their potential application with this compound.

Catalyst TypeCatalyst ExampleRepresentative Substrates (Acid + Alcohol)Reaction ConditionsConversion / YieldReusabilityKey Advantages & Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic Acid + n-Butanol70-120°CHigh Conversion (>90%)Not readily reusableAdvantages: High activity, low cost. Disadvantages: Corrosive, difficult to separate from product, generates acidic waste.[1][2]
Heterogeneous Acid Amberlyst-15 (Ion-Exchange Resin)Acetic Acid + n-Hexanol; Propionic Acid + various alcohols60-140°CGood to Excellent (70-98%)[3][4]ExcellentAdvantages: Easily separated by filtration, reusable, non-corrosive.[5][6] Disadvantages: Potential for diffusion limitations, lower activity than homogeneous catalysts, thermal stability limits.[7]
Heterogeneous Acid Sulfated Zirconia (SZ)Propanoic Acid + Methanol; Lauric Acid + Primary Alcohols60-80°CHigh Conversion (~98%)[8]GoodAdvantages: Superacidic, high thermal stability, robust.[9] Disadvantages: Activity can decrease with longer alcohol chains due to steric effects.[10][11]
Enzymatic Novozym 435 (Immobilized Lipase (B570770) B)(R,S)-Flurbiprofen + n-Butanol; Levulinic Acid + Butanol37-60°CVariable, can be high (>95%)[12][13]ExcellentAdvantages: High selectivity (chemo-, regio-, enantio-), mild reaction conditions, environmentally benign.[14][15] Disadvantages: Higher cost, sensitive to temperature and solvent, potential for enzyme inhibition.

Experimental Protocols

A generalized methodology for conducting a comparative study of catalysts for the esterification of this compound in a laboratory setting is provided below.

Materials and Equipment
  • Reactants: this compound (≥99%), Carboxylic Acid (e.g., Acetic Acid, ≥99.8%), internal standard (e.g., dodecane).

  • Catalysts: Amberlyst-15 (pre-dried), Sulfated Zirconia (calcined), Novozym 435, Sulfuric Acid.

  • Solvent (optional): Toluene or other inert solvent (pre-dried).

  • Equipment: Jacketed glass batch reactor (100-250 mL) with overhead stirrer, reflux condenser, thermocouple, heating circulator, and sampling port. Gas Chromatograph (GC) with FID detector for analysis.

General Esterification Procedure (Batch Reactor)
  • Catalyst Preparation:

    • Heterogeneous Catalysts (Amberlyst-15, SZ): Dry the catalyst in a vacuum oven overnight at a specified temperature (e.g., 368 K for Amberlyst-15) to remove moisture before use.[6]

    • Enzymatic Catalyst (Novozym 435): Use as received.

  • Reactor Setup:

    • Charge the reactor with this compound and the chosen carboxylic acid. A typical molar ratio is 1:1 to 1:3 (acid:alcohol) to shift the equilibrium towards the product.[4][16]

    • Add the solvent (if used) and the internal standard for GC analysis.

  • Reaction Execution:

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-120°C for heterogeneous catalysts, 40-60°C for enzymatic catalysts).[8][12]

    • Once the temperature is stable, add the catalyst to start the reaction (Time = 0). Catalyst loading is typically 5-10 wt% of the total reactants.[4][17]

  • Monitoring and Analysis:

    • Withdraw small samples (approx. 0.1-0.2 mL) from the reactor at regular time intervals.

    • Analyze the samples by GC to determine the concentration of reactants and products, allowing for the calculation of conversion over time.

  • Work-up and Catalyst Recovery:

    • After the reaction reaches equilibrium or the desired conversion, cool the reactor to room temperature.

    • For heterogeneous and enzymatic catalysts, recover the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and stored for reusability studies.[5]

    • For homogeneous catalysts, the product mixture requires neutralization (e.g., with a sodium bicarbonate solution) followed by extraction and purification.

  • Catalyst Reusability Test:

    • The recovered heterogeneous or enzymatic catalyst is added to a fresh mixture of reactants under the same optimized conditions to evaluate its performance over multiple cycles.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a research project designed to compare the efficacy of different catalysts for the esterification of this compound.

G Experimental Workflow for Catalyst Comparison cluster_prep 1. Preparation cluster_screening 2. Catalyst Screening cluster_reaction 3. Reaction & Analysis cluster_post 4. Post-Reaction Reactants Reactant & Solvent Preparation (this compound, Acid) Catalyst_Prep Catalyst Preparation (Drying, Activation) Homogeneous Homogeneous (e.g., H₂SO₄) Catalyst_Prep->Homogeneous Heterogeneous Heterogeneous (e.g., Amberlyst-15, SZ) Catalyst_Prep->Heterogeneous Enzymatic Enzymatic (e.g., Novozym 435) Catalyst_Prep->Enzymatic Reaction Batch Reactor Setup & Esterification Homogeneous->Reaction Heterogeneous->Reaction Enzymatic->Reaction Monitoring Reaction Monitoring (GC Sampling) Reaction->Monitoring Reuse Catalyst Recovery & Reusability Test Reaction->Reuse Analysis Data Analysis (Conversion, Yield, Rate) Monitoring->Analysis Workup Product Work-up & Purification Analysis->Workup Final_Comp Final Comparison & Conclusion Workup->Final_Comp Reuse->Heterogeneous Test Again Reuse->Enzymatic Reuse->Final_Comp

Caption: Workflow for comparing catalysts for this compound esterification.

References

A Comparative Guide to Isomeric Purity Analysis of 2,2-Dimethylbutan-1-ol: GC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the isomeric purity of chemical entities is a critical quality attribute that can significantly impact a substance's physical properties, biological activity, and safety profile. 2,2-Dimethylbutan-1-ol, a C6 alcohol, and its isomers are utilized in various chemical syntheses, and ensuring its isomeric integrity is paramount. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental methodologies and a comparative analysis to assist in selecting the most appropriate technique for your research and quality control needs.

Introduction to Isomeric Impurities in this compound

During the synthesis of this compound, the formation of several structural isomers is possible. These isomers, sharing the same molecular formula (C6H14O) but differing in their atomic arrangement, can be challenging to separate and quantify. Common isomeric impurities may arise from rearrangements during synthesis or from impure starting materials. Potential isomeric impurities include:

  • 3,3-Dimethylbutan-1-ol

  • 2,3-Dimethylbutan-1-ol

  • 3-Methylpentan-1-ol

  • 4-Methylpentan-1-ol

  • Hexan-1-ol

The presence of these isomers can alter the chemical and physical properties of this compound, making their accurate quantification essential.

Method Comparison: Gas Chromatography vs. Quantitative NMR

Gas Chromatography and Quantitative NMR are two of the most reliable and widely used techniques for purity assessment in the pharmaceutical and chemical industries.

Gas Chromatography (GC) is a premier separation technique ideal for the analysis of volatile compounds like alcohols. When coupled with a Flame Ionization Detector (FID), GC offers exceptional sensitivity for detecting and quantifying trace-level impurities. For the separation of isomers, particularly enantiomers, the use of a chiral stationary phase is often necessary.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, enabling highly accurate and precise quantification.

The following sections provide detailed experimental protocols and a comparative summary of the performance of these two techniques for the isomeric purity analysis of this compound.

Quantitative Data Summary

ParameterGas Chromatography with Flame Ionization Detection (GC-FID)Quantitative ¹H NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of protons.
Isomer Separation Excellent with appropriate chiral or polar columns.Dependent on the chemical shift non-equivalence of protons in different isomers.
Purity Assay (%) Typically reported as area percent unless calibrated with standards for each isomer.Provides absolute purity against a certified internal standard.
Relative Standard Deviation (RSD) < 1-2% for major components; can be higher for trace impurities.< 0.5% for the main component.
Accuracy Dependent on the response factor of each isomer being similar or calibrated.High accuracy, traceable to the purity of the internal standard.
Sensitivity (LOD/LOQ) Excellent for trace impurities (ppm levels).Lower sensitivity, typically suitable for impurities >0.1%.
Sample Throughput Higher, with typical run times of 20-40 minutes per sample.Lower, due to longer relaxation delays required for accurate quantification.
Reference Standard Requires reference standards of impurities for accurate quantification.Requires a certified internal standard of a different, stable compound.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Isomeric Purity

This protocol outlines a method for the separation and quantification of isomeric impurities in this compound using a chiral capillary GC column.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity methanol.

  • For trace analysis, a larger sample size may be used, followed by a concentration step.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 180°C.

    • Hold: Maintain at 180°C for 10 minutes.

  • Detector Temperature: 280°C.

  • Data Acquisition: Collect data for 50 minutes.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times (determined by injecting individual standards, if available).

  • Calculate the area percent of each impurity relative to the total area of all peaks. For higher accuracy, determine the relative response factors for each identified isomer.

Quantitative ¹H NMR (qNMR) Method for Isomeric Purity

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and vortex thoroughly to ensure complete dissolution and homogenization.

2. NMR Acquisition Parameters:

  • NMR Spectrometer: Bruker 400 MHz or equivalent.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 to 64, to achieve a good signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow for proper digitization of the signals (typically 2-4 seconds).

  • Spectral Width: A range that encompasses all signals of interest (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, characteristic signals for both this compound (e.g., the singlet from the two protons on the carbon bearing the hydroxyl group) and the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte refers to this compound

    • IS refers to the internal standard

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isomeric purity analysis of this compound, incorporating both GC and qNMR methodologies.

Isomeric_Purity_Workflow cluster_sample Sample Handling cluster_gc GC Analysis cluster_qnmr qNMR Analysis cluster_reporting Reporting Sample Sample Receipt: This compound Preparation Sample Preparation: - Weighing - Dissolution Sample->Preparation GC_Analysis GC-FID Analysis Preparation->GC_Analysis qNMR_Analysis qNMR Analysis Preparation->qNMR_Analysis GC_Data GC Data Processing: - Peak Integration - Area % Calculation GC_Analysis->GC_Data Comparison Data Comparison & Orthogonal Verification GC_Data->Comparison qNMR_Data qNMR Data Processing: - Signal Integration - Purity Calculation qNMR_Analysis->qNMR_Data qNMR_Data->Comparison Report Final Purity Report Comparison->Report

A Comparative Study of 2,2-Dimethylbutan-1-ol as a Solvent Versus Other Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis, purification, and formulation. An ideal solvent should not only effectively dissolve the target solute but also be inert to the reaction conditions, easily removable, and possess a favorable safety and environmental profile. This guide provides a comprehensive comparative analysis of 2,2-Dimethylbutan-1-ol against other common alcohol solvents, offering insights into its unique properties and potential applications.

Executive Summary

This compound, a six-carbon branched-chain alcohol, presents a distinct set of physicochemical properties that differentiate it from more common, shorter-chain or linear alcohols. Its bulky steric profile and moderate polarity influence its solvency, boiling point, and viscosity. This guide will delve into a quantitative comparison of these properties and provide detailed experimental protocols for their determination, enabling researchers to make informed decisions for their specific applications.

Data Presentation: Physicochemical Properties

The following tables summarize the key physical and solvency properties of this compound in comparison to other commonly used alcohol solvents.

Table 1: General Physicochemical Properties of Selected Alcohols

PropertyThis compoundMethanolEthanol1-Propanol1-Butanol1-Hexanol
CAS Number 1185-33-7[1]67-56-164-17-571-23-871-36-3111-27-3
Molecular Formula C₆H₁₄O[1]CH₄OC₂H₆OC₃H₈OC₄H₁₀OC₆H₁₄O
Molecular Weight ( g/mol ) 102.17[1]32.0446.0760.1074.12102.17
Boiling Point (°C) 136.5 - 142.0[1]64.778.397.2117.7157.1
Melting Point (°C) -70.0[1]-97.6-114.1-126.5-89.8-44.6
Density (g/cm³ at 20°C) ~0.812 - 0.825[1]0.7920.7890.8040.8100.814
Flash Point (°C) 37.41113153763
Water Solubility (g/L at 25°C) 7.543[2]MiscibleMiscibleMiscible775.9

Table 2: Solvency and Related Properties of Selected Alcohols

PropertyThis compoundMethanolEthanol1-Propanol1-Butanol1-Hexanol
Hildebrand Solubility Parameter (MPa½) 19.5 (estimated)29.726.224.923.321.9
Hansen Solubility Parameters (MPa½)
δD (Dispersion)16.0 (estimated)15.115.816.016.016.3
δP (Polar)5.0 (estimated)12.38.86.85.74.5
δH (Hydrogen Bonding)10.0 (estimated)22.319.417.415.813.5
Viscosity (cP at 20°C) ~5-6 (estimated)0.591.202.202.955.4
Surface Tension (mN/m at 20°C) ~25-26 (estimated)22.6[3]22.3[3]23.7[3]24.6[3]26.4

Mandatory Visualization

experimental_workflow General Experimental Workflow for Solvent Property Determination cluster_prep Sample Preparation cluster_analysis Property Measurement cluster_data Data Analysis & Comparison Solvent Select Solvent (e.g., this compound) Purification Purify Solvent (Distillation, etc.) Solvent->Purification Characterization Initial Characterization (Purity via GC/NMR) Purification->Characterization Viscosity Viscosity (Ostwald Viscometer) Characterization->Viscosity SurfaceTension Surface Tension (Du Noüy Ring/Pendant Drop) Characterization->SurfaceTension Solubility Solubility Parameters (Swelling/Dissolution Tests) Characterization->Solubility CollectData Collect Raw Data (Flow time, Force, etc.) Viscosity->CollectData SurfaceTension->CollectData Solubility->CollectData Calculate Calculate Properties CollectData->Calculate Compare Compare with Other Alcohols Calculate->Compare solvent_selection_logic Solvent Selection Logic Tree Start Define Application Requirements SolutePolarity Solute Polarity? Start->SolutePolarity HighPolarity Consider Short-Chain Alcohols (Methanol, Ethanol) SolutePolarity->HighPolarity High LowPolarity Consider Longer-Chain/Branched Alcohols (1-Hexanol, this compound) SolutePolarity->LowPolarity Low/Moderate ReactionTemp Reaction Temperature? HighTemp Select High-Boiling Point Alcohol (e.g., this compound, 1-Hexanol) ReactionTemp->HighTemp High LowTemp Select Low-Boiling Point Alcohol (e.g., Methanol, Ethanol) ReactionTemp->LowTemp Low ViscosityReq Viscosity Constraints? LowViscosity Choose Less Viscous Alcohol (e.g., Ethanol) ViscosityReq->LowViscosity Low HighViscosity Higher Viscosity Acceptable (e.g., 1-Hexanol) ViscosityReq->HighViscosity Indifferent HighPolarity->ReactionTemp LowPolarity->ReactionTemp HighTemp->ViscosityReq LowTemp->ViscosityReq FinalChoice Final Solvent Selection LowViscosity->FinalChoice HighViscosity->FinalChoice

References

Safety Operating Guide

Safe Disposal of 2,2-Dimethylbutan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2,2-Dimethylbutan-1-ol, a flammable and irritant chemical. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[4]

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area or under a chemical fume hood.[1][4][5]

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[1][5]

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[5] Do not dispose of this chemical down the drain or into the environment.[4]

Step 1: Waste Collection and Storage

  • Container: Use a designated, properly labeled, and sealed container for collecting this compound waste. The container should be kept tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 2: Handling Small Spills

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Absorption: For small quantities, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

Step 3: Disposal of Contaminated Materials

  • Empty Containers: Uncleaned empty containers should be treated as the product itself. They must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and local regulations.[4]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with a complete and accurate description of the waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from safety data sheets.

PropertyValueSource(s)
Molecular Weight 102.17 g/mol [2]
Boiling Point 136.5°C at 760 mmHg[7]
Flash Point 37.4°C[7]
Density 0.816 g/cm³[7]
Vapor Pressure 2.78 mmHg[3]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling flammable and irritant organic compounds. Specific experimental protocols that generate this compound as a waste product should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Assessment & Containment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation assess Assess Waste Type ventilation->assess liquid_waste Liquid Waste assess->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., paper towels, gloves) assess->solid_waste Solid spill Spill assess->spill Spill collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_solid Place in a Labeled, Sealed Hazardous Waste Bag/Container solid_waste->collect_solid contain_spill Contain Spill with Inert Absorbent spill->contain_spill store Store Waste in a Designated, Cool, Well-Ventilated Area collect_liquid->store collect_solid->store collect_spill Collect Absorbed Material with Non-Sparking Tools contain_spill->collect_spill collect_spill->collect_solid contact_ehs Contact EHS for Pickup and Professional Disposal store->contact_ehs end End contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dimethylbutan-1-ol. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Hazard Summary

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[2] It is crucial to use appropriate personal protective equipment (PPE) and follow safe handling procedures to minimize exposure risks.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye/Face Protection Safety glasses with side-shields, chemical splash goggles, or a face shield.ANSI Z87.1 certified. Goggles are required when there is a splash hazard. A face shield should be used in conjunction with goggles for maximum protection.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a common and effective choice for incidental contact). Flame-retardant and antistatic lab coat or coveralls.Refer to glove manufacturer's compatibility charts for breakthrough times. Clothing should fully cover arms and body.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient or for spill response, a NIOSH-approved respirator with organic vapor cartridges is necessary.Follow a documented respiratory protection program, including fit testing, as per OSHA 29 CFR 1910.134.
Footwear Closed-toe, chemical-resistant shoes.Footwear should cover the entire foot to protect against spills.[4]

Operational Plan for Safe Handling

A systematic approach is essential for safely managing this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.

  • Verify the availability and functionality of an emergency eyewash station and safety shower.

  • Clear the work area of all unnecessary equipment and ignition sources (e.g., hot plates, open flames, spark-producing equipment).[2][5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[2][5]

2. Donning Personal Protective Equipment:

  • Inspect all PPE for damage before use.

  • Don PPE in the following order: lab coat, safety goggles and/or face shield, and finally, gloves.

3. Chemical Handling Procedure:

  • Conduct all transfers and manipulations of this compound inside a chemical fume hood.

  • Use only non-sparking tools for opening and closing containers.[2][5]

  • Dispense the smallest quantity necessary for the experiment.

  • Keep containers tightly closed when not in use.[2][6]

4. Post-Handling and Decontamination:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

  • Decontaminate the work surface with an appropriate solvent.

  • Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye protection.

Disposal Plan

Proper disposal is a critical step in the chemical management lifecycle.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from ignition sources.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Diagram: Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_disposal 4. Decontamination & Disposal prep_hood Verify Fume Hood Operation prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_area Clear Work Area & Ignition Sources prep_safety->prep_area prep_ground Ground Equipment prep_area->prep_ground ppe_inspect Inspect PPE prep_ground->ppe_inspect ppe_don Don Lab Coat, Eyewear, Gloves ppe_inspect->ppe_don handle_hood Work in Fume Hood ppe_don->handle_hood handle_tools Use Non-Sparking Tools handle_hood->handle_tools handle_close Keep Containers Closed handle_tools->handle_close decon_wash Wash Hands handle_close->decon_wash decon_area Clean Work Area decon_wash->decon_area ppe_doff Doff PPE decon_area->ppe_doff dispose_waste Dispose of Waste via EHS ppe_doff->dispose_waste

A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylbutan-1-ol
Reactant of Route 2
2,2-Dimethylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.